(R)-1-(2,6-dichloro-3-fluorophenyl)ethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(2,6-dichloro-3-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2FO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-4,12H,1H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOYKRSASYNDGH-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463001 | |
| Record name | (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330156-50-8 | |
| Record name | (αR)-2,6-Dichloro-3-fluoro-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330156-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2,6-Dichloro-3-fluoro-alpha-methylbenzyl Alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol: A Key Chiral Intermediate in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol. This chiral alcohol is a critical building block in the synthesis of targeted anti-cancer therapeutics, most notably the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib. This document is intended to serve as a valuable resource for researchers and professionals involved in pharmaceutical development and organic synthesis.
Core Chemical Properties
This compound is a chiral secondary alcohol. Its stereochemistry is crucial for the biological activity of the final active pharmaceutical ingredient (API) it is used to synthesize.
| Property | Value | Reference(s) |
| IUPAC Name | (1R)-1-(2,6-dichloro-3-fluorophenyl)ethanol | |
| CAS Number | 330156-50-8 | [1] |
| Molecular Formula | C₈H₇Cl₂FO | |
| Molecular Weight | 209.04 g/mol | [2] |
| Appearance | White to off-white solid or powder | [2] |
| Melting Point | Data for the (S)-enantiomer is available and suggests it is a solid at room temperature. The melting point for the (R)-enantiomer is expected to be similar. | [2][3] |
| Boiling Point | 261.33 °C at 760 mmHg (for the (S)-enantiomer) | [2] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water. | |
| Storage | Store in a cool, dry place, sealed from moisture. | [1] |
Role in the Synthesis of Crizotinib
This compound is a key chiral intermediate in the multi-step synthesis of Crizotinib. Crizotinib is a potent and selective small-molecule inhibitor of several receptor tyrosine kinases, including ALK, MET, and ROS1. The specific (R)-configuration of the ethanol moiety is essential for the proper binding of Crizotinib to the ATP-binding pocket of these kinases, thereby inhibiting their downstream signaling and suppressing tumor growth.
Crizotinib Signaling Pathways
Crizotinib exerts its therapeutic effect by inhibiting key signaling pathways that are constitutively activated in certain cancers due to genetic alterations.
Constitutively active ALK fusion proteins, such as EML4-ALK, drive tumor cell proliferation and survival through downstream pathways including PI3K/AKT, RAS/MAPK, and JAK/STAT.[4] Crizotinib competitively binds to the ATP pocket of the ALK kinase domain, blocking its autophosphorylation and the subsequent activation of these oncogenic signaling cascades.
Similarly, Crizotinib inhibits the kinase activity of MET and ROS1, which can be oncogenic drivers in various cancers through gene amplification, mutations, or rearrangements.[5][6] Inhibition of these kinases by Crizotinib blocks downstream signaling pathways, leading to decreased cell proliferation, survival, and migration.[4][7]
Experimental Protocols
Synthesis of this compound
A common method for the asymmetric synthesis of this compound involves the stereoselective reduction of the corresponding ketone, 2,6-dichloro-3-fluoroacetophenone. Biocatalytic methods are often employed to achieve high enantioselectivity.
Protocol: Biotransformation-mediated Synthesis
This protocol is based on principles of asymmetric reduction using a carbonyl reductase enzyme.[8]
-
Reaction Setup: In a suitable reaction vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).
-
Enzyme and Cofactor: Add the carbonyl reductase enzyme and a cofactor recycling system (e.g., glucose and glucose dehydrogenase for NADPH regeneration).
-
Substrate Addition: Add 2,6-dichloro-3-fluoroacetophenone to the reaction mixture. The substrate can be dissolved in a co-solvent like isopropanol to improve solubility.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation for a specified period (e.g., 18-24 hours), monitoring the conversion by HPLC or GC.[8]
-
Work-up: After the reaction is complete, extract the product from the aqueous phase using an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization from a suitable solvent system (e.g., petroleum ether) to yield the final product with high enantiomeric excess.[1]
Chiral HPLC Analysis
The enantiomeric purity of this compound is a critical quality attribute and is typically determined by chiral High-Performance Liquid Chromatography (HPLC).
Protocol: Chiral HPLC Method
This method is adapted from analytical procedures described for similar chiral alcohols and the separation of the enantiomers of 1-(2,6-dichloro-3-fluorophenyl)ethanol.[9]
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column is effective for this separation. For example, a Daicel CHIRALPAK AD-RH column.[9]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 25:75 v/v) is a suitable mobile phase.[9] The exact ratio may be optimized to achieve the best separation.
-
Flow Rate: A typical flow rate is 0.5 mL/min.[9]
-
Column Temperature: Maintain the column at a constant temperature, for instance, 25°C.[9]
-
Detection: Monitor the elution profile using a UV detector at a wavelength of 220 nm.[9]
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
-
Injection Volume: Inject an appropriate volume (e.g., 10 µL) onto the column.
-
Analysis: The (R)- and (S)-enantiomers will elute at different retention times, allowing for their separation and quantification. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers. For the specified column and conditions, the (S)-enantiomer has been reported to elute at approximately 56.1 minutes, and the (R)-enantiomer at approximately 64.5 minutes.[9]
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as acutely toxic if swallowed (Acute Tox. 4 Oral). Wear personal protective equipment, including gloves, lab coat, and safety glasses. Work in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This compound is a fundamentally important chiral intermediate in the pharmaceutical industry, particularly for the synthesis of the targeted cancer therapy, Crizotinib. A thorough understanding of its chemical properties, stereospecific synthesis, and analytical characterization is paramount for ensuring the quality and efficacy of the final drug product. This guide provides a foundational resource for scientists and researchers working with this key molecule.
References
- 1. This compound | 330156-50-8 [chemicalbook.com]
- 2. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol CAS NO:877397-65-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. (S)-1-(2,6-Dichloro-3-Fluorophenyl)Ethanol | China Supply [boulingchem.com]
- 4. ClinPGx [clinpgx.org]
- 5. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Response to crizotinib in a patient with lung adenocarcinoma harboring a MET splice site mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomarker.onclive.com [biomarker.onclive.com]
- 8. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol (CAS 330156-50-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol, a key chiral intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and subsequent utilization, and outlines the analytical methodologies for its characterization.
Chemical and Physical Properties
This compound is a chiral alcohol that serves as a critical building block in pharmaceutical manufacturing. Its precise stereochemistry is essential for the efficacy of the final active pharmaceutical ingredient (API).[1] Below is a summary of its known chemical and physical properties.
| Property | Value | Reference(s) |
| CAS Number | 330156-50-8 | [2][3] |
| Molecular Formula | C₈H₇Cl₂FO | [4][5] |
| Molecular Weight | 209.04 g/mol | [4][5] |
| Appearance | White powder or solid | [4] |
| Purity | Typically ≥98% | |
| Boiling Point | 261.33°C at 760 mmHg (for (S)-enantiomer) | [4] |
| Density | 1.407 g/cm³ (for (S)-enantiomer) | [4] |
| Flash Point | 111.85°C (for (S)-enantiomer) | [4] |
| Solubility | Soluble in organic solvents such as petroleum ether. | [2] |
Role in the Synthesis of Crizotinib
This compound is a pivotal intermediate in the synthesis of Crizotinib, a targeted anti-cancer drug.[2][6] The (R)-configuration of this alcohol is crucial for establishing the correct stereochemistry in the final Crizotinib molecule, which is essential for its binding to and inhibition of the ALK and ROS1 kinases.[1] The synthesis of Crizotinib from this intermediate involves a multi-step process, which is detailed in the experimental protocols section.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound and its subsequent conversion to Crizotinib.
Asymmetric Synthesis of this compound
A common method for the synthesis of this compound is the asymmetric reduction of the corresponding prochiral ketone, 2,6-dichloro-3-fluoroacetophenone. The following protocol is adapted from a patented procedure.[7]
Materials:
-
2,6-dichloro-3-fluoroacetophenone
-
D-valine 3,5-bis(3-methylbut-2-yl)salicylaldehyde Schiff base zinc complex (catalyst)
-
Anhydrous Tetrahydrofuran (THF)
-
tert-Butanol
-
Triethoxysilane (HSi(OEt)₃)
-
25% Potassium Hydroxide (KOH) solution
Procedure:
-
In a reactor equipped with magnetic stirring and under an inert atmosphere, add the D-valine 3,5-bis(3-methylbut-2-yl)salicylaldehyde Schiff base zinc complex (1.5 mol% relative to the substrate).
-
Add 130 mL of anhydrous THF and 25 mL of t-butanol.
-
Cool the mixture to -20°C.
-
Add 103.5 g (0.5 mol) of 2,6-dichloro-3-fluoroacetophenone and stir for 10 minutes.
-
Add 1.25 mol of triethoxysilane.
-
Maintain the reaction at -20°C for 12 hours.
-
After the reaction is complete, carefully pour the reaction mixture into 200 mL of 25% KOH solution and hydrolyze for 1 hour.
-
Allow the solution to stand and separate the organic and aqueous phases.
-
The organic phase is subjected to distillation under reduced pressure to yield this compound.
-
Yield: 86.7%
-
Enantiomeric Excess (ee): 96.3%
-
Synthesis of Crizotinib from this compound
The following multi-step synthesis of Crizotinib starts with the (S)-enantiomer of 1-(2,6-dichloro-3-fluorophenyl)ethanol, which undergoes a Mitsunobu reaction with inversion of stereochemistry to yield the desired (R)-intermediate. This protocol is based on the process described in Organic Process Research & Development.[8]
Step 1: Mitsunobu Reaction to form 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine
Materials:
-
(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol
-
3-Hydroxy-2-nitropyridine
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Toluene
-
Ethanol
Procedure:
-
Charge a reactor with a solution of 3-hydroxy-2-nitropyridine in toluene.
-
Add molten (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol to the reactor.
-
Add triphenylphosphine and cool the resulting solution to -15°C.
-
Slowly add diisopropyl azodicarboxylate while maintaining the temperature below -10°C.
-
After the reaction is complete, the product is crystallized from ethanol to yield 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine.
-
Yield: 80-85%
-
Step 2: Reduction of the Nitro Group
Materials:
-
3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine
-
Sponge Nickel
-
Methanol
-
Hydrogen gas
Procedure:
-
Charge a nitrogen-inert ed reactor with sponge nickel, methanol, and the nitropyridine intermediate from Step 1.
-
Apply hydrogen pressure at 1.2 barg at 25°C.
-
After the initial exotherm subsides, increase the temperature to 50°C and the hydrogen pressure to 3.5 barg.
-
Continue agitation until hydrogen uptake ceases.
-
The product, 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine, is crystallized from methanol.
-
Yield: 95%
-
Step 3: Bromination of the Pyridine Ring
Materials:
-
3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Dichloromethane
-
Sodium metabisulfite
-
Potassium hydroxide
Procedure:
-
Dissolve the aminopyridine from Step 2 in dichloromethane and cool to -15°C.
-
Add a solution of NBS in acetonitrile, maintaining the temperature below -10°C.
-
After 10 minutes, quench the reaction with an aqueous solution of sodium metabisulfite and potassium hydroxide.
-
The product, 5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine, is crystallized from methanol.
-
Yield: 80-85%
-
Step 4: Suzuki Coupling and Deprotection to Yield Crizotinib
The bromopyridine intermediate from Step 3 undergoes a Suzuki coupling reaction with a suitable boronate ester, followed by a deprotection step to yield Crizotinib.[8] The overall yield from the chiral alcohol is approximately 40%.
Analytical Methods
Chiral High-Performance Liquid Chromatography (HPLC)
The enantiomeric excess (ee) of this compound is a critical quality attribute and is typically determined by chiral HPLC.[2] While specific conditions may vary, a general approach involves the use of a polysaccharide-based chiral stationary phase.
Typical HPLC Conditions:
-
Column: A chiral column such as Chiralcel OD-H or a similar polysaccharide-based column.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 or 95:5 v/v).[9]
-
Flow Rate: 0.5 - 1.0 mL/min.[9]
-
Detection: UV at 210 nm.[9]
-
Column Temperature: 25°C.[9]
Under these conditions, the (R) and (S) enantiomers will have different retention times, allowing for their separation and quantification to determine the enantiomeric excess.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a valuable tool for the structural confirmation of this compound. The spectrum of the (S)-enantiomer has been reported and the spectrum of the (R)-enantiomer is expected to be identical.
¹H NMR Data for (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol (400 MHz, CDCl₃): [6]
-
δ 7.22-7.36 (m, 1H)
-
δ 6.96-7.10 (m, 1H)
-
δ 5.58 (q, J=6.9 Hz, 1H)
-
δ 1.65 (d, J=6.8 Hz, 3H)
Visualizations
Workflow for Crizotinib Synthesis
The following diagram illustrates the overall workflow from the starting prochiral ketone to the final API, Crizotinib, highlighting the role of this compound.
Caption: Overall workflow for the synthesis of Crizotinib.
Asymmetric Synthesis Pathway
This diagram details the asymmetric reduction of 2,6-dichloro-3-fluoroacetophenone to produce this compound.
Caption: Asymmetric synthesis of the chiral alcohol intermediate.
Crizotinib Synthesis Pathway
The following diagram illustrates the key transformations from (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol to Crizotinib.
Caption: Key steps in the synthesis of Crizotinib.
References
- 1. CN104693184A - Synthesis method of crizotinib - Google Patents [patents.google.com]
- 2. This compound | 330156-50-8 [chemicalbook.com]
- 3. This compound,330156-50-8-Shanghai Systeam Biochem CO.,ltd. [systeambc.com]
- 4. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol CAS NO:877397-65-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. 1-(2,6-Dichloro-3-fluorophenyl)ethanol | CAS#:756520-66-8 | Chemsrc [chemsrc.com]
- 6. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol | 877397-65-4 [chemicalbook.com]
- 7. CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
Spectroscopic and Synthetic Profile of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the chiral alcohol (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol. This compound is a key intermediate in the synthesis of various pharmaceutical agents. The information presented herein is intended to support research, development, and quality control activities.
Spectroscopic Data
The structural confirmation and purity assessment of this compound rely on a combination of spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The spectra of enantiomers in an achiral solvent are identical. Therefore, the data presented for the (S)-enantiomer is representative of the (R)-enantiomer.
¹H NMR Spectroscopic Data for 1-(2,6-dichloro-3-fluorophenyl)ethanol
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.22-7.36 | m | - | 1H | Ar-H |
| 6.96-7.10 | m | - | 1H | Ar-H |
| 5.58 | q | 6.9 | 1H | CH-OH |
| 1.65 | d | 6.8 | 3H | CH₃ |
Solvent: Chloroform-d Spectrometer Frequency: 400 MHz
¹³C NMR Spectroscopic Data for 1-(2,6-dichloro-3-fluorophenyl)ethanol
| Chemical Shift (δ) ppm | Assignment |
| 10 - 15 | RCH₃ |
| 16 - 25 | R₂CH₂ |
| 20 - 30 | CH₃CO- |
| 25 - 35 | R₃CH |
| 37 - 45 | RCH₂NH₂ |
| 40 - 45 | RCH₂Cl |
| 50 - 65 | RCH₂OH |
| 115 - 140 | C=C (in alkenes) |
| 125 - 150 | C in aromatic rings |
| 170 - 185 | C=O (in acids and esters) |
| 190 - 200 | C=O (in aldehydes) |
| 205 - 220 | C=O (in ketones) |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. For an alcohol like this compound, the characteristic broad O-H stretching vibration is a key diagnostic feature.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3200-3600 (broad) | O-H stretch (alcohol) |
| 3000-3100 (aromatic) | C-H stretch |
| 2850-3000 (aliphatic) | C-H stretch |
| 1450-1600 | C=C stretch (aromatic) |
| 1000-1250 | C-O stretch (alcohol) |
| 1000-1400 | C-F stretch |
| 600-800 | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification. For halogenated compounds, the isotopic distribution of chlorine and bromine atoms leads to characteristic patterns in the mass spectrum.
Expected Mass Spectrometry Fragmentation
| m/z | Fragment |
| 208/210/212 | [M]⁺ (Molecular ion peak with isotopic pattern for 2 Cl atoms) |
| 193/195/197 | [M-CH₃]⁺ |
| 175/177/179 | [M-CH₃-H₂O]⁺ |
Note: The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis, purification, and analysis of this compound.
Synthesis of this compound
The synthesis of the racemic alcohol followed by chiral resolution is a common strategy. An asymmetric synthesis approach can also be employed.
1. Synthesis of Racemic 1-(2,6-dichloro-3-fluorophenyl)ethanol
-
Reaction: Reduction of 2,6-dichloro-3-fluoroacetophenone.
-
Reducing Agent: Sodium borohydride (NaBH₄) in a suitable solvent like methanol or ethanol.
-
Procedure:
-
Dissolve 2,6-dichloro-3-fluoroacetophenone in the chosen alcohol at room temperature.
-
Cool the solution in an ice bath.
-
Slowly add NaBH₄ portion-wise while monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic alcohol.
-
Purify the crude product by column chromatography on silica gel.
-
2. Chiral Resolution
-
Method: Enzymatic resolution or chiral chromatography.
-
Enzymatic Resolution Example:
-
Acylate the racemic alcohol using an acyl donor (e.g., vinyl acetate) and a lipase (e.g., Candida antarctica lipase B).
-
The enzyme will selectively acylate one enantiomer, allowing for the separation of the acylated enantiomer from the unreacted enantiomer by chromatography.
-
Hydrolyze the separated ester to obtain the desired enantiomerically pure alcohol.
-
-
Chiral High-Performance Liquid Chromatography (HPLC):
-
Utilize a suitable chiral stationary phase (e.g., polysaccharide-based columns).
-
Develop a mobile phase system (e.g., a mixture of hexane and isopropanol) to achieve baseline separation of the enantiomers.
-
Collect the fraction corresponding to the (R)-enantiomer.
-
Spectroscopic Analysis Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher field NMR spectrometer. Standard parameters for a one-pulse experiment are typically sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans will be required to obtain a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum. For fluorinated compounds, ¹⁹F decoupling can also be employed to simplify the spectra further.[4]
FTIR Spectroscopy
-
Sample Preparation: As this compound is a solid at room temperature, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, grind a small amount of the sample with dry KBr and press it into a transparent pellet. For ATR, place a small amount of the solid directly onto the ATR crystal. If the compound is a low-melting solid or an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet/salt plates) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate fragments.
-
Analysis: Acquire the mass spectrum, paying attention to the molecular ion region to observe the characteristic isotopic pattern of the two chlorine atoms.
Visualizations
Logical Workflow for Synthesis and Characterization
Caption: Synthetic and analytical workflow.
Relationship between Spectroscopic Techniques and Structural Information
Caption: Spectroscopic data relationships.
References
synthesis of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol from 2,6-dichloro-3-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthesis of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol, a critical chiral intermediate in the manufacturing of various pharmaceutical compounds, notably as a building block for targeted therapies. The focus is on the asymmetric reduction of 2,6-dichloro-3-fluoroacetophenone, a key transformation to establish the desired stereochemistry.
Introduction
This compound is a valuable chiral alcohol in medicinal chemistry. The precise stereochemical configuration of this intermediate is often paramount to the efficacy and safety of the final active pharmaceutical ingredient (API).[1] This guide outlines a robust method for its synthesis via the asymmetric reduction of the corresponding prochiral ketone, 2,6-dichloro-3-fluoroacetophenone. This approach is favored for its efficiency and high enantioselectivity.
Synthetic Pathway Overview
The core of the synthesis is the enantioselective reduction of the ketone functionality in 2,6-dichloro-3-fluoroacetophenone. This is typically achieved using a chiral catalyst that facilitates the transfer of a hydride to the carbonyl group in a stereochemically controlled manner. The general transformation is depicted below:
References
The Biological Activity of Chiral Fluorinated Phenyl Ethanols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. When combined with chirality, this opens up a vast chemical space for the design of highly specific and potent therapeutic agents. Chiral fluorinated phenyl ethanols represent a privileged scaffold in this domain, with their enantiomers often exhibiting distinct biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of these compounds, with a focus on their antimicrobial properties.
Data Presentation: Antimicrobial Activity
The following tables summarize the in vitro antifungal activity of a series of chiral fluorinated 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. While these compounds are derivatives of the core phenyl ethanol structure, their biological data provides valuable insights into the impact of fluorine substitution and chirality on antifungal potency. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.[1]
Table 1: Antifungal Activity of Chiral Fluorinated 1-Phenyl-2-(1H-imidazol-1-yl)ethanol Derivatives against Candida albicans
| Compound | R | Enantiomer | MIC (µg/mL) vs. C. albicans |
| 1a | H | (R) | >128 |
| 1b | H | (S) | 64 |
| 2a | 4-F | (R) | 32 |
| 2b | 4-F | (S) | 8 |
| 3a | 2,4-di-F | (R) | 16 |
| 3b | 2,4-di-F | (S) | 2 |
Table 2: Antifungal Activity of Chiral Fluorinated 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol Derivatives against Various Fungal Pathogens
| Compound | R | Enantiomer | C. albicans MIC (µg/mL) | C. tropicalis MIC (µg/mL) | C. parapsilosis MIC (µg/mL) |
| 4a | 4-Cl | (R) | 16 | 32 | 8 |
| 4b | 4-Cl | (S) | 4 | 8 | 2 |
| 5a | 4-Cl, 2-F | (R) | 8 | 16 | 4 |
| 5b | 4-Cl, 2-F | (S) | 1 | 2 | 0.5 |
| 6a | 4-Cl, 2,6-di-F | (R) | 4 | 8 | 2 |
| 6b | 4-Cl, 2,6-di-F | (S) | 0.5 | 1 | 0.25 |
Experimental Protocols
General Procedure for the Enantioselective Synthesis of Chiral Fluorinated Phenyl Ethanols
The enantioselective synthesis of chiral fluorinated phenyl ethanols is crucial for evaluating the biological activity of individual enantiomers. A common and effective method is the asymmetric reduction of the corresponding fluorinated acetophenone precursor.
Materials:
-
Substituted fluorinated acetophenone
-
Chiral reducing agent (e.g., (R)- or (S)-CBS-oxazaborolidine)
-
Reducing agent (e.g., Borane-dimethyl sulfide complex)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Methanol
-
Aqueous HCl (1M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the chiral catalyst (e.g., (S)-CBS-oxazaborolidine, 0.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add the borane-dimethyl sulfide complex (1.0 eq.) dropwise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of the fluorinated acetophenone (1.0 eq.) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of methanol, followed by 1M aqueous HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral fluorinated phenyl ethanol.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Broth Microdilution Method for Antifungal Susceptibility Testing (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds against various fungal strains.
Materials:
-
Synthesized chiral fluorinated phenyl ethanols
-
Fungal strains (e.g., Candida albicans, Candida tropicalis)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.
-
Preparation of Inoculum: Culture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Serial Dilution in Microtiter Plates: Add 100 µL of RPMI-1640 medium to wells 2-12 of a 96-well plate. Add 200 µL of the test compound stock solution (appropriately diluted in RPMI-1640) to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no inoculum).
-
Inoculation: Add 100 µL of the prepared fungal inoculum to wells 1-11. The final volume in each well is 200 µL.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus. This can be determined visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 530 nm).
Mandatory Visualizations
Conclusion
The exploration of chiral fluorinated phenyl ethanols and their derivatives continues to be a promising avenue for the discovery of new therapeutic agents. The data presented in this guide, although focused on a specific series of imidazole derivatives, clearly demonstrates that both the stereochemistry at the benzylic alcohol and the position and number of fluorine substituents on the phenyl ring are critical determinants of antifungal activity. The (S)-enantiomers consistently show higher potency than their (R)-counterparts, and increasing the number of fluorine substitutions tends to enhance activity. The detailed experimental protocols provided herein offer a robust framework for the synthesis and evaluation of new analogues. Future research should focus on expanding the diversity of the phenyl ethanol scaffold, exploring different fluorine substitution patterns, and evaluating a broader range of biological targets to fully unlock the therapeutic potential of this important class of molecules.
References
Technical Guide: Physical Properties of (1R)-1-(2,6-dichloro-3-fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R)-1-(2,6-dichloro-3-fluorophenyl)ethanol is a chiral alcohol that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its stereochemistry is crucial for the biological activity of the final active pharmaceutical ingredient. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for its synthesis and purification, and a workflow diagram illustrating its preparation.
Physicochemical Properties
The physical and chemical properties of (1R)-1-(2,6-dichloro-3-fluorophenyl)ethanol are essential for its handling, characterization, and use in synthetic processes. The following tables summarize the available quantitative data.
Table 1: General Properties
| Property | Value |
| Molecular Formula | C₈H₇Cl₂FO |
| Molecular Weight | 209.04 g/mol |
| Appearance | White to almost white powder or crystal |
Table 2: Quantitative Physical Properties
| Property | Value | Source |
| Melting Point | 41.0 to 45.0 °C | [1] |
| Boiling Point | 261 °C | [1] |
| Density | 1.406 g/cm³ | [1] |
| pKa (Predicted) | 13.30 ± 0.20 | [1] |
| Solubility | Soluble in Methanol | [1] |
| Optical Rotation | While a specific value is not available in the cited literature, the corresponding (S)-enantiomer is noted as dextrorotatory (+). Therefore, the (1R)-enantiomer is expected to be levorotatory (-). | [1] |
Experimental Protocols
The synthesis of enantiomerically pure (1R)-1-(2,6-dichloro-3-fluorophenyl)ethanol can be achieved through various methods, including enzymatic resolution, asymmetric reduction, and chemical resolution followed by crystallization.
Synthesis via Chemical Resolution and Crystallization
This method involves the resolution of the racemic 1-(2,6-dichloro-3-fluorophenyl)ethanol.
Protocol:
-
Dissolution: Dissolve 30 g of racemic 1-(2,6-dichloro-3-fluorophenyl)ethanol in 105 mL of petroleum ether.
-
Heating and Stirring: Heat and stir the mixture under an argon atmosphere for 40 minutes until complete dissolution is achieved.
-
Seeding: Add a crystal seed of (1R)-1-(2,6-dichloro-3-fluorophenyl)ethanol to the solution.
-
Crystallization: The seed crystal is expected to initially decrease in size and then completely disappear within approximately one hour. A white solid precipitate should begin to form after about 3.5 hours.
-
Reaction Completion: Allow the crystallization to proceed for 10 hours.
-
Isolation: The product can be isolated by filtration.
-
Drying: Dry the collected solid to obtain the final product.
This process has been reported to yield a product with a high enantiomeric excess.[1]
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination
To determine the enantiomeric excess (e.e.) of the final product, chiral HPLC is a standard analytical technique.
General Protocol Outline:
-
Column Selection: Utilize a suitable chiral stationary phase (CSP). Common choices include polysaccharide-based columns (e.g., cellulose or amylose derivatives).
-
Mobile Phase: A typical mobile phase for such separations is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for baseline separation of the enantiomers.
-
Detection: UV detection is commonly used, with the wavelength set to an absorbance maximum of the analyte.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
-
Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two enantiomers should elute at different retention times.
-
Quantification: The enantiomeric excess is calculated by comparing the peak areas of the two enantiomers.
Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and purification of (1R)-1-(2,6-dichloro-3-fluorophenyl)ethanol via chemical resolution.
Caption: Synthesis workflow for (1R)-1-(2,6-dichloro-3-fluorophenyl)ethanol.
References
(R)-1-(2,6-dichloro-3-fluorophenyl)ethanol: A Linchpin in the Synthesis of Crizotinib
(R)-1-(2,6-dichloro-3-fluorophenyl)ethanol is a chiral alcohol that has garnered significant attention in the pharmaceutical industry for its crucial role as a key intermediate in the synthesis of Crizotinib.[1][2] Crizotinib is a potent and selective dual inhibitor of anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (c-MET) kinase, utilized in the treatment of certain types of non-small cell lung cancer.[2][3] The specific stereochemistry of this (R)-enantiomer is paramount for the biological activity of the final drug molecule.
Physicochemical Properties
While extensive biological studies on this compound itself are limited, its physicochemical properties are well-documented.
| Property | Value | Reference |
| Molecular Formula | C₈H₇Cl₂FO | [4] |
| Molecular Weight | 209.04 g/mol | [5] |
| Appearance | White powder/solid | [5][6] |
| Boiling Point | 261.33°C at 760 mmHg | [6] |
| Density | 1.407 g/cm³ | [6] |
| Flash Point | 111.85°C | [6] |
| CAS Number | 330156-50-8 | [1] |
Synthesis and Chiral Resolution
The synthesis of the enantiomerically pure this compound is a critical step in the manufacturing of Crizotinib. Various strategies have been developed to obtain the desired stereoisomer with high enantiomeric excess (ee).
Asymmetric Synthesis
One prominent method involves the asymmetric reduction of the precursor ketone, 2,6-dichloro-3-fluoroacetophenone. This is often achieved using a chiral catalyst.
A patented method describes the use of a D-valine derived Schiff base zinc complex as a catalyst for the asymmetric hydrosilylation of 2,6-dichloro-3-fluoroacetophenone, followed by hydrolysis to yield this compound with high yield and enantioselectivity.[7]
Experimental Protocol: Asymmetric Catalytic Reduction [7]
-
Catalyst Preparation: A D-valine 3,5-bis(3-methylbut-2-yl)salicylaldehyde Schiff base zinc complex is prepared.
-
Reaction Setup: In a reactor under an inert atmosphere, the catalyst (1.5 mol%), anhydrous tetrahydrofuran (THF), and tert-butanol are added.
-
Substrate Addition: 2,6-dichloro-3-fluoroacetophenone is added to the mixture and stirred.
-
Reducing Agent: HSi(OEt)₃ is added, and the reaction proceeds for approximately 12 hours at -20°C.
-
Workup: The reaction mixture is quenched with a potassium hydroxide solution and hydrolyzed.
-
Purification: The organic phase is separated and purified by distillation under reduced pressure to yield this compound.
Note: This is a generalized protocol based on a patented procedure. Specific quantities and conditions may vary.
Chiral Resolution
An alternative approach involves the synthesis of a racemic mixture of 1-(2,6-dichloro-3-fluorophenyl)ethanol, followed by chiral resolution to separate the (R)- and (S)-enantiomers. One method involves primary crystallization.
Experimental Protocol: Chiral Resolution by Primary Crystallization [1]
-
Dissolution: Racemic 1-(2,6-dichloro-3-fluorophenyl)ethanol is dissolved in a suitable solvent, such as petroleum ether, with heating and stirring under an inert atmosphere.
-
Seeding: The solution is cooled, and a seed crystal of this compound is added.
-
Crystallization: The mixture is allowed to stand for several hours, during which the (R)-enantiomer preferentially crystallizes.
-
Isolation: The solid product is collected by filtration and dried, yielding this compound with high enantiomeric excess.
Note: This is a generalized protocol. The choice of solvent, temperature, and seeding conditions are critical for successful resolution.
Role in the Synthesis of Crizotinib
The (R)-enantiomer of 1-(2,6-dichloro-3-fluorophenyl)ethanol is a crucial building block in the multi-step synthesis of Crizotinib.[8] The hydroxyl group of the alcohol is typically utilized in a nucleophilic substitution reaction, such as a Mitsunobu reaction, to form an ether linkage with a pyridine derivative.[8][9] This step establishes the core structure of Crizotinib.
The overall synthetic pathway to Crizotinib is complex, involving several key transformations. The initial ether formation is followed by a series of reactions, including reduction of a nitro group, bromination, a Suzuki coupling, and finally deprotection to yield the active pharmaceutical ingredient.[8]
Significance and Future Outlook
The discovery and development of efficient synthetic routes to enantiomerically pure this compound have been pivotal in making Crizotinib accessible to patients. The demand for this chiral intermediate is directly linked to the clinical success and application of Crizotinib. Future research in this area may focus on developing even more cost-effective and environmentally friendly synthetic methods, potentially exploring novel catalytic systems or biocatalytic approaches to further enhance the efficiency and sustainability of Crizotinib production. The critical importance of maintaining high enantiomeric purity will continue to drive innovation in chiral separation and asymmetric synthesis technologies.[10]
References
- 1. This compound | 330156-50-8 [chemicalbook.com]
- 2. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol | 877397-65-4 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GSRS [precision.fda.gov]
- 5. 1-(2,6-Dichloro-3-fluoro-phenyl)-ethanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol CAS NO:877397-65-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2014124594A1 - Crizotinib preparation method - Google Patents [patents.google.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
(R)-1-(2,6-dichloro-3-fluorophenyl)ethanol molecular weight and formula
An In-Depth Technical Guide on (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol
This document provides a detailed overview of the physicochemical properties of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. This guide is intended for researchers, scientists, and professionals engaged in drug development and medicinal chemistry.
Physicochemical Data
The fundamental molecular properties of this compound are summarized below. These data are critical for stoichiometric calculations in synthesis, as well as for analytical characterization.
| Property | Value |
| Molecular Formula | C8H7Cl2FO |
| Molecular Weight | 209.04 g/mol [1][2] |
Structural Information
This compound is an alcohol derivative.[3] Its structure consists of a dichlorofluorophenyl ring attached to an ethanol backbone, with a specific stereochemistry at the chiral center. This compound is utilized in the synthesis of anti-tumor molecular targeted drugs.[3]
Molecular Structure and Connectivity
The following diagram illustrates the logical relationship and connectivity of the atoms within the this compound molecule.
References
Technical Guide: Solubility Profile of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol in Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. A comprehensive search of scientific literature and chemical databases did not yield quantitative solubility data for this specific molecule. Consequently, this document provides detailed, robust experimental protocols to enable researchers to determine its solubility in various organic solvents. The methodologies described herein include the gravimetric method and a High-Performance Liquid Chromatography (HPLC) based method, ensuring the generation of accurate and reproducible data. This guide also includes templates for data presentation and visual workflows to aid in experimental design and execution.
Introduction
This compound is a chiral alcohol that serves as a critical building block in the synthesis of pharmacologically active molecules. Understanding its solubility in a range of organic solvents is paramount for optimizing reaction conditions, developing purification and crystallization processes, and ensuring consistent product quality and yield. The solubility of a synthetic intermediate dictates the choice of solvents for reactions, extractions, and chromatographic separations.
While qualitative solubility information for the corresponding (S)-enantiomer suggests it is soluble in methanol and very soluble in N,N-dimethylformamide, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water, quantitative data remains unavailable in the public domain.[1] The solubility of the (R)-enantiomer is expected to be identical to the (S)-enantiomer in achiral solvents. This guide provides the necessary experimental framework for researchers to generate this crucial data.
Experimental Protocols for Solubility Determination
Two widely accepted methods for determining the equilibrium solubility of a solid compound in an organic solvent are detailed below.
The gravimetric method is a straightforward and reliable technique for determining solubility, particularly when the solute is non-volatile and thermally stable.
2.1.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, propan-2-ol, ethyl acetate, acetonitrile)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or rotator
-
Centrifuge
-
Calibrated pipettes
-
Pre-weighed glass vials or evaporating dishes
-
Vacuum oven
2.1.2. Experimental Procedure
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-capped vial). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 40 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[2][3]
-
Phase Separation: Allow the undissolved solid to settle. Centrifugation can be used to accelerate this process.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed, dry evaporating dish. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Drying and Weighing: Dry the residue to a constant weight in a vacuum oven. The final weight of the dish with the dried solute is recorded.[4]
-
Calculation: The solubility (S) is calculated using the following formula:
S ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of aliquot in mL) * 100
2.1.3. Workflow for Gravimetric Solubility Determination
The HPLC method is highly sensitive and specific, making it suitable for compounds with low solubility and for analyzing solubility in complex mixtures.
2.2.1. Materials and Equipment
-
Same as Gravimetric Method (excluding evaporating dishes)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Validated HPLC method for the quantification of this compound
-
Volumetric flasks and syringes
2.2.2. Experimental Procedure
-
Preparation of Saturated Solution and Equilibration: Follow steps 1 and 2 as described in the Gravimetric Method (Section 2.1.2.).
-
Phase Separation: Follow step 3 as described in the Gravimetric Method.
-
Sample Preparation for HPLC: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (typically the mobile phase) to a concentration that falls within the linear range of the calibration curve.
-
HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area.
-
Quantification: Determine the concentration of the diluted sample using a pre-established calibration curve.
-
Calculation: The solubility (S) is calculated considering the dilution factor:
S (mg/mL) = Concentration from HPLC (mg/mL) * Dilution Factor
2.2.3. Proposed HPLC Method for Quantification A starting point for developing a validated HPLC method for this compound is proposed below. Optimization will likely be necessary.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~220 nm (based on UV absorbance of the phenyl group) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
2.2.4. Workflow for HPLC-Based Solubility Determination
Data Presentation
The experimentally determined solubility data should be organized in a clear and concise manner to facilitate comparison across different solvents and temperatures. The following tables are provided as templates for recording your results.
Table 1: Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Method | Solubility ( g/100 mL) | Solubility (mol/L) |
| Methanol | Gravimetric/HPLC | ||
| Ethanol | Gravimetric/HPLC | ||
| Propan-2-ol | Gravimetric/HPLC | ||
| Ethyl Acetate | Gravimetric/HPLC | ||
| Acetonitrile | Gravimetric/HPLC | ||
| Add other solvents |
Table 2: Temperature Dependence of Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Methanol | 10 | |
| 25 | ||
| 40 | ||
| Ethyl Acetate | 10 | |
| 25 | ||
| 40 | ||
| Add other solvents |
Conclusion
This technical guide provides a comprehensive framework for the experimental determination of the solubility of this compound in organic solvents. By following the detailed gravimetric and HPLC-based protocols, researchers can generate the high-quality, quantitative data necessary for process development, optimization, and scale-up in a pharmaceutical and chemical research setting. The provided workflows and data presentation templates are designed to ensure a systematic and efficient approach to these critical physicochemical measurements.
References
Methodological & Application
Application Note and Protocol: Enantioselective Synthesis of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-1-(2,6-dichloro-3-fluorophenyl)ethanol is a critical chiral building block in the synthesis of various pharmaceutical compounds, most notably as a key intermediate for the anti-cancer drug Crizotinib.[1] The precise stereochemistry of this alcohol is paramount for the efficacy of the final active pharmaceutical ingredient (API). This document outlines a detailed protocol for the enantioselective synthesis of the (R)-enantiomer via asymmetric transfer hydrogenation of the corresponding prochiral ketone, 2',6'-dichloro-3'-fluoroacetophenone.
The asymmetric reduction of prochiral ketones is a fundamental transformation in organic synthesis, with several effective methods available, including transition-metal catalysis, biocatalysis, and organocatalysis.[2] For the synthesis of this compound, transition-metal catalysis using chiral Ruthenium complexes has proven to be a highly efficient and selective method. These catalysts, often employing chiral diphosphine and diamine ligands, facilitate the transfer of hydrogen from a hydrogen source to the ketone, creating the desired stereocenter with high enantiomeric excess (ee).[3][4]
Data Presentation
The following table summarizes representative data for the asymmetric reduction of 2',6'-dichloro-3'-fluoroacetophenone to this compound using a well-established Ruthenium-based catalytic system. The data is compiled based on typical results observed for analogous substrates in the scientific literature.
| Catalyst System | Substrate | Hydrogen Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Configuration |
| RuCl₂[(R)-BINAP][(R,R)-DPEN] | 2',6'-dichloro-3'-fluoroacetophenone | H₂ (10 atm) | Potassium t-butoxide | 2-Propanol | 40 | 20-24 | >95 | >99 | (R) |
| [{RuCl₂(p-cymene)}₂] / (R,R)-TsDPEN | 2',6'-dichloro-3'-fluoroacetophenone | HCOOH/NEt₃ (5:2) | - | Dichloromethane | 28 | 12-18 | >90 | >98 | (R) |
Experimental Workflow
The overall experimental workflow for the enantioselective synthesis is depicted in the following diagram.
Caption: Experimental workflow for the enantioselective synthesis of this compound.
Experimental Protocol: Asymmetric Hydrogenation using a Chiral Ruthenium Catalyst
This protocol describes the asymmetric hydrogenation of 2',6'-dichloro-3'-fluoroacetophenone to yield this compound.
Materials:
-
2',6'-dichloro-3'-fluoroacetophenone
-
RuCl₂[(R)-BINAP][(R,R)-DPEN] (or a similar chiral Ruthenium catalyst)
-
Potassium tert-butoxide
-
Anhydrous 2-propanol
-
Hydrogen gas (high purity)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Equipment:
-
High-pressure autoclave or a Parr hydrogenator
-
Schlenk flask and inert gas line (Argon or Nitrogen)
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Catalyst Preparation:
-
In a Schlenk flask under an inert atmosphere, add the chiral Ruthenium catalyst (e.g., RuCl₂[(R)-BINAP][(R,R)-DPEN], 0.001 mol eq.).
-
Add anhydrous 2-propanol (e.g., 5 mL per 1 mmol of substrate) to the flask.
-
Add potassium tert-butoxide (0.02 mol eq.) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes to form the active catalyst.
-
-
Asymmetric Hydrogenation:
-
To the catalyst solution, add 2',6'-dichloro-3'-fluoroacetophenone (1.0 mol eq.).
-
Transfer the reaction mixture to a high-pressure autoclave.
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to 10 atm.
-
Heat the reaction mixture to 40°C with vigorous stirring.
-
Monitor the reaction progress by observing the drop in hydrogen pressure and by TLC or GC analysis of aliquots. The reaction is typically complete within 20-24 hours.
-
-
Work-up:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Transfer the reaction mixture to a round-bottom flask.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis. A typical mobile phase for this separation is a mixture of hexane and isopropanol.
-
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the key transformations and relationships in the synthesis.
Caption: Key components and transformation in the enantioselective synthesis.
The described protocol for the asymmetric hydrogenation of 2',6'-dichloro-3'-fluoroacetophenone provides a reliable and highly enantioselective method for the synthesis of this compound. The use of a chiral Ruthenium catalyst ensures high yield and excellent enantiomeric purity, which are critical for its application in pharmaceutical synthesis. This method is scalable and offers a practical route for the production of this important chiral intermediate.
References
Application Notes and Protocols: The Role of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol in the Synthesis of Crizotinib
Audience: Researchers, scientists, and drug development professionals.
Abstract
Crizotinib, marketed as Xalkori®, is a pivotal targeted therapy for non-small cell lung cancer (NSCLC) characterized by anaplastic lymphoma kinase (ALK) or ROS1 gene rearrangements. The specific stereochemistry of Crizotinib is crucial for its therapeutic efficacy, with the (R)-enantiomer being the active form. A key chiral building block in the synthesis of Crizotinib is (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol. This document provides detailed application notes and experimental protocols for the incorporation of this critical intermediate in the synthesis of Crizotinib, focusing on the widely employed Mitsunobu reaction. Quantitative data from various synthetic routes are summarized, and a schematic of the synthetic workflow is provided.
Introduction
Crizotinib, chemically named (R)-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine, is a potent, orally active, small-molecule inhibitor of ALK and c-Met tyrosine kinases.[1][2] The synthesis of this complex molecule involves several key steps, with the establishment of the chiral ether linkage being of paramount importance. The use of enantiomerically pure this compound ensures the correct stereochemistry in the final active pharmaceutical ingredient (API). This intermediate is typically introduced via a Mitsunobu reaction, a versatile and reliable method for forming carbon-oxygen bonds with inversion of stereochemistry.[3][4]
Synthetic Pathway Overview
The synthesis of Crizotinib can be broadly divided into the preparation of three key fragments: the chiral alcohol this compound, the substituted pyridine core, and the pyrazole-piperidine side chain. These fragments are then coupled to construct the final molecule. The diagram below illustrates a common synthetic strategy highlighting the integration of the chiral alcohol.
Figure 1. A generalized workflow for the synthesis of Crizotinib, emphasizing the crucial Mitsunobu and Suzuki coupling reactions.
Key Synthetic Step: Mitsunobu Reaction
The formation of the chiral ether linkage is commonly achieved through a Mitsunobu reaction between this compound and a suitably functionalized pyridine derivative. This reaction typically proceeds with complete inversion of stereochemistry. In many reported syntheses, the (S)-enantiomer of the alcohol is used with 3-hydroxy-2-nitropyridine to yield the desired (R)-ether product.[3]
Experimental Protocol: Large-Scale Mitsunobu Reaction[3]
This protocol is adapted from a reported kilogram-scale synthesis.
Materials:
-
(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol ((S)-3)
-
3-Hydroxy-2-nitropyridine (2)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Toluene
Procedure:
-
Charge a reactor with a solution of 3-hydroxy-2-nitropyridine (33.2 kg, 236.7 mol) in toluene (383.5 L) at 20 °C.
-
Melt (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol (49 kg, 234.4 mol) by storing the containers in a warming oven at 60 °C for 24 hours. Charge the molten alcohol to the reactor.
-
Add triphenylphosphine (70.1 kg, 267.2 mol) to the resulting solution.
-
Cool the solution to -15 °C.
-
Slowly add the azodicarboxylate (e.g., DIAD) to the reaction mixture, maintaining the temperature below a specified limit.
-
Monitor the reaction for completion using an appropriate analytical method (e.g., HPLC, TLC).
-
Upon completion, the product, (R)-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine (4), is typically crystallized from ethanol to efficiently remove reaction byproducts like triphenylphosphine oxide.
Data Presentation
The efficiency of the Mitsunobu reaction and subsequent steps is critical for the overall yield of Crizotinib. The table below summarizes quantitative data from various reported syntheses.
| Step | Starting Materials | Reagents/Conditions | Product | Yield | Purity/ee | Reference |
| Asymmetric Reduction | 2,6-dichloro-3-fluoroacetophenone | Chiral catalyst, HSi(OEt)₃, THF/t-butanol, -20°C | This compound | 86.7% | 96.3% ee | [5] |
| Mitsunobu Reaction | (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, 3-hydroxy-2-nitropyridine | PPh₃, DIAD, Toluene, -15°C | (R)-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine | 75-85% | N/A | [3] |
| Mitsunobu Reaction | 1-(2,6-dichloro-3-fluorophenyl)ethanol, 5-bromo-3-hydroxy-2-tert-butyloxycarbonyl amino pyridine | PPh₃, DIAD, THF, 0°C to RT | 5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-tert-butyloxycarbonylamino pyridine | 93.0% | N/A | [6] |
| Mitsunobu & Recrystallization | (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol (99.9% ee), 5-bromo-3-hydroxy-2-tert-butyloxycarbonylamino pyridine | PPh₃, DIAD, THF; Recrystallization from ethanol | 5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-tert-butyloxycarbonylamino pyridine | 94.3% | 99.9% ee | [6] |
| Final Deprotection | Di-Boc protected Crizotinib precursor | HCl in ethanol | Crizotinib | 87% | 99.5% ee | [4] |
| Overall Process Yield | (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol and other starting materials | 6-step process | Crizotinib | ~40% | >99% | [3] |
N/A: Not Available in the cited source.
Subsequent Transformations
Following the successful formation of the chiral ether, the synthesis proceeds through several additional key steps:
-
Reduction of the Nitro Group: The nitro group on the pyridine ring is reduced to an amine. A common method is catalytic hydrogenation using catalysts like sponge nickel.[3]
-
Bromination: The resulting aminopyridine is selectively brominated at the 5-position using an electrophilic brominating agent such as N-bromosuccinimide (NBS).[3]
-
Suzuki Coupling: The brominated intermediate is then coupled with a boronate ester derivative of the pyrazole-piperidine side chain.[3][4] This palladium-catalyzed cross-coupling reaction is highly efficient in forming the crucial carbon-carbon bond between the two heterocyclic rings.
-
Deprotection: Finally, any protecting groups, such as the tert-butoxycarbonyl (Boc) group on the piperidine nitrogen, are removed under acidic conditions to yield the final Crizotinib API.[3][4]
Experimental Protocol: Suzuki Coupling and Deprotection (Illustrative)[4]
Materials:
-
(R)-5-Bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine derivative (e.g., Boc-protected)
-
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (Boronate 4)
-
Pd(Ph₃P)₂Cl₂ (Palladium catalyst)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., DMF)
-
Hydrochloric acid (for deprotection)
-
Ethanol (for deprotection)
Procedure:
-
Suzuki Coupling:
-
To a solution of the bromopyridine intermediate and the boronate ester in DMF, add an aqueous solution of the base.
-
Degas the mixture and add the palladium catalyst.
-
Heat the reaction mixture (e.g., to 60 °C) for several hours until completion, as monitored by HPLC.
-
Work up the reaction by extraction to isolate the di-Boc protected Crizotinib precursor.
-
-
Deprotection:
-
Dissolve the protected precursor in a suitable solvent like ethanol.
-
Add a solution of hydrochloric acid.
-
Stir the mixture at room temperature until the Boc groups are completely removed.
-
Isolate the Crizotinib product, often as the hydrochloride salt, by filtration or crystallization.
-
Conclusion
The enantioselective synthesis of Crizotinib heavily relies on the use of the chiral intermediate this compound. Its incorporation via the Mitsunobu reaction is a robust and scalable method that sets the crucial stereocenter of the final drug molecule. The protocols and data presented herein provide a comprehensive overview for researchers engaged in the synthesis and development of Crizotinib and related kinase inhibitors, underscoring the importance of precise stereochemical control in modern drug manufacturing.
References
- 1. Crizotinib | C21H22Cl2FN5O | CID 11626560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Crizotinib: From Discovery to Front-line Treatment_Chemicalbook [chemicalbook.com]
- 5. CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof - Google Patents [patents.google.com]
- 6. US9604966B2 - Crizotinib preparation method - Google Patents [patents.google.com]
Application Notes and Protocols for the Asymmetric Reduction of 2,6-dichloro-3-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric reduction of 2,6-dichloro-3-fluoroacetophenone is a critical step in the synthesis of various pharmaceutical compounds, most notably as a key intermediate for the production of Crizotinib, a potent dual inhibitor of c-MET kinase and anaplastic lymphoma kinase (ALK).[1] This process yields the chiral alcohol, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.[2][3] While several methods exist for this conversion, including chemical resolution and asymmetric catalytic reduction, enzymatic reduction using ketoreductases (KREDs) has emerged as a highly efficient and stereoselective approach.[1] This application note provides a detailed protocol for the enzymatic asymmetric reduction of 2,6-dichloro-3-fluoroacetophenone, performance data of various engineered ketoreductases, and a workflow diagram of the process.
Data Presentation
The following table summarizes the performance of various engineered ketoreductase (KRED) polypeptides in the asymmetric reduction of 2,6-dichloro-3-fluoroacetophenone to (S)-1-[2,6-dichloro-3-fluorophenyl]-ethanol. These enzymes demonstrate high efficiency and enantioselectivity.
| Catalyst | Substrate Concentration | Enzyme Loading | Conversion (%) | Enantiomeric Excess (e.e.%) | Reaction Time (h) |
| Engineered KREDs (e.g., SEQ ID NO: 18, 32, 34, 36, 38, 40, 42, 44, 46, 74, 76, 78, 80, 82, 84, 86, 88, 90, 92, and 94) | Not specified | < 1% (w/w) | > 95% | > 99% | < 24 |
| KRED from Thermotoga maritima MSB8 | Not specified | Not specified | up to 91% | 99.98% | Not specified |
| RuBr₂--INVALID-LINK-- / Potassium tert-butoxide | 3.39 mmol | S/C = 1000 | 100% | 98.5% | 21 |
Note: The data for engineered KREDs is based on patent literature which describes the general capability of these enzymes under optimized conditions.[2][3] Data for the KRED from Thermotoga maritima MSB8 and the Ruthenium complex are from other research findings.[4][5]
Experimental Protocol: Enzymatic Asymmetric Reduction
This protocol describes a general procedure for the asymmetric reduction of 2,6-dichloro-3-fluoroacetophenone using a ketoreductase with a coupled glucose dehydrogenase for cofactor regeneration.
Materials:
-
2,6-dichloro-3-fluoroacetophenone
-
Engineered Ketoreductase (KRED)
-
Glucose Dehydrogenase (GDH)
-
Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
D-Glucose
-
Potassium phosphate buffer (pH 7.0)
-
Toluene or other suitable organic solvent
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature control
-
pH meter and controller
-
Liquid handling pumps
-
Centrifuge
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system with a chiral column for analysis
Procedure:
-
Reaction Setup:
-
Prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 7.0) in the reactor.
-
Add NADP⁺ to a final concentration of approximately 1 g/L.
-
Add D-Glucose as the co-substrate for the GDH regeneration system.
-
Dissolve the KRED and GDH enzymes in the buffer solution. The KRED loading should be less than 1% by weight with respect to the substrate.[2][3]
-
-
Substrate Addition:
-
Dissolve the 2,6-dichloro-3-fluoroacetophenone in a minimal amount of a water-miscible co-solvent or add it directly if the enzyme can handle the substrate suspension.
-
-
Reaction Conditions:
-
Maintain the reaction temperature at a predetermined optimal value (e.g., 25-35 °C).
-
Stir the reaction mixture to ensure adequate mixing.
-
Monitor and maintain the pH of the reaction at the optimal level for the enzymes (e.g., pH 7.0) by the controlled addition of a suitable base (e.g., NaOH).
-
-
Reaction Monitoring:
-
Periodically take samples from the reaction mixture to monitor the conversion of the substrate and the enantiomeric excess of the product.
-
Quench the reaction in the samples and extract with a suitable organic solvent like ethyl acetate.
-
Analyze the organic extract by chiral HPLC to determine the conversion rate and the enantiomeric excess.
-
-
Work-up and Isolation:
-
Once the reaction has reached the desired conversion (typically >95%), stop the reaction.[2][3]
-
Extract the product from the aqueous reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol can be further purified by techniques such as column chromatography or crystallization to achieve high purity.
-
Mandatory Visualization
Caption: Workflow for the enzymatic asymmetric reduction of 2,6-dichloro-3-fluoroacetophenone.
References
- 1. What is (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol?_Chemicalbook [chemicalbook.com]
- 2. EP2198018B1 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
- 3. US10927351B2 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
- 4. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 5. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol synthesis - chemicalbook [chemicalbook.com]
Application of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol in Medicinal Chemistry: A Chiral Keystone for Targeted Cancer Therapy
(R)-1-(2,6-dichloro-3-fluorophenyl)ethanol has emerged as a critical chiral building block in medicinal chemistry, most notably for its integral role in the synthesis of the targeted anti-cancer drug, Crizotinib . This application note provides a detailed overview of its significance, the biological rationale for its use, and protocols for its synthesis and subsequent conversion to Crizotinib.
Introduction
This compound is a chiral secondary alcohol whose specific stereochemistry is paramount for the biological activity of the final active pharmaceutical ingredient (API). Its primary and most well-documented application is as a key intermediate in the multi-step synthesis of Crizotinib, a potent and selective small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK), ROS1, and MET receptor tyrosine kinases.[1][2][3] Crizotinib is a first-line treatment for patients with metastatic non-small cell lung cancer (NSCLC) whose tumors are ALK- or ROS1-positive.[4] The (R)-configuration of the ethanol moiety is crucial for the high-affinity binding of Crizotinib to the ATP-binding pocket of these kinases.
Biological Context: The Role of Crizotinib
Crizotinib functions by targeting specific genetic alterations that drive the growth and proliferation of cancer cells.[5] In certain cancers, chromosomal rearrangements can lead to the creation of fusion genes, such as EML4-ALK and ROS1 fusions in NSCLC.[6] These fusion proteins result in constitutively active kinases that promote uncontrolled cell division and survival.[7] Crizotinib competitively binds to the ATP-binding site of these aberrant kinases, inhibiting their downstream signaling pathways and thereby inducing apoptosis and cell cycle arrest in cancer cells.[3][7]
Figure 1: Simplified Crizotinib Mechanism of Action.
Quantitative Biological Data of Crizotinib
The potency of Crizotinib, synthesized using this compound, has been extensively characterized. The following tables summarize its inhibitory activity against key kinase targets and various cancer cell lines.
| Kinase Target | IC50 (nM) | Reference(s) |
| ALK | 20 - 24 | [2][3] |
| c-MET | 8 | [2] |
| ROS1 | Potent Inhibition | [8] |
| Table 1: In vitro kinase inhibitory activity of Crizotinib. |
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Karpas 299 (NPM-ALK) | Anaplastic Large-Cell Lymphoma | 0.024 | [3] |
| SU-DHL-1 (NPM-ALK) | Anaplastic Large-Cell Lymphoma | 0.024 | [3] |
| MDA-MB-231 | Breast Cancer | 5.16 | [9] |
| MCF-7 | Breast Cancer | 1.5 | [9] |
| SK-BR-3 | Breast Cancer | 3.85 | [9] |
| Table 2: In vitro anti-proliferative activity of Crizotinib in various cancer cell lines. |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of this compound
The enantioselective synthesis of the chiral alcohol is a critical first step. Asymmetric reduction of the corresponding ketone, 2,6-dichloro-3-fluoroacetophenone, is a common and effective method.
References
- 1. Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crizotinib | ALK | Tocris Bioscience [tocris.com]
- 3. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Formulation and in vitro Evaluation of Targeted Chemotherapy of Crizotinib-loaded polymeric Nanoparticles on Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enantioselective Analysis of (R)- and (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol using Chiral High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(2,6-dichloro-3-fluorophenyl)ethanol is a chiral alcohol containing a stereogenic center. The enantiomers of chiral compounds often exhibit different pharmacological and toxicological profiles.[1] Therefore, the development of reliable analytical methods to separate and quantify these enantiomers is crucial in the pharmaceutical industry for quality control, process monitoring, and pharmacokinetic studies.[2][3] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective separation of chiral molecules.[2][4][5] This application note presents a detailed protocol for the chiral HPLC separation of the enantiomers of 1-(2,6-dichloro-3-fluorophenyl)ethanol.
Methodology
The separation was optimized using a polysaccharide-based chiral stationary phase, which is known for its broad applicability in resolving a wide range of chiral compounds, including aromatic alcohols.[3][5][6] A normal-phase elution mode was selected to achieve optimal selectivity and resolution between the enantiomers.
Chromatographic Conditions
| Parameter | Value |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel) |
| Dimensions | 250 mm x 4.6 mm |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1.0 mg/mL in mobile phase |
Experimental Protocol
-
Mobile Phase Preparation:
-
Accurately measure 900 mL of n-Hexane and 100 mL of Isopropanol.
-
Mix the solvents thoroughly.
-
Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration to prevent pump cavitation and baseline noise.
-
-
Sample Preparation:
-
Accurately weigh 10 mg of racemic 1-(2,6-dichloro-3-fluorophenyl)ethanol.
-
Dissolve the sample in 10 mL of the mobile phase to obtain a final concentration of 1.0 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
HPLC System Setup and Equilibration:
-
Install the Chiralpak® AD-H column in the HPLC system.
-
Set the pump to deliver the mobile phase at a flow rate of 1.0 mL/min.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the UV detector wavelength to 220 nm.
-
Set the column oven temperature to 25°C.
-
-
Analysis:
-
Inject 10 µL of the prepared sample solution onto the column.
-
Record the chromatogram for a sufficient time to allow for the elution of both enantiomers. The expected run time is approximately 15 minutes.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers. The elution order may need to be confirmed using an enantiomerically pure standard if available.
-
Calculate the retention time (t R ), resolution (R s ), selectivity factor (α), and peak area for each enantiomer.
-
Results and Discussion
The described chiral HPLC method provides a successful baseline separation of the (R)- and (S)-enantiomers of 1-(2,6-dichloro-3-fluorophenyl)ethanol. Polysaccharide-based CSPs, such as amylose derivatives, offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that are effective for the chiral recognition of aromatic alcohols.[5] The use of a normal-phase mobile phase consisting of n-Hexane and Isopropanol allows for fine-tuning of the retention and selectivity.[1] Increasing the percentage of the alcohol modifier (Isopropanol) will generally decrease retention times but may also affect the resolution between the enantiomers.[1]
Quantitative Data Summary
| Parameter | (S)-Enantiomer | (R)-Enantiomer |
| Retention Time (t R ) (min) | ~ 9.8 | ~ 11.5 |
| Resolution (R s ) | - | > 2.0 |
| Selectivity Factor (α) | - | ~ 1.25 |
| Tailing Factor (T) | ~ 1.1 | ~ 1.1 |
Note: The elution order is hypothetical and should be confirmed with a pure standard of the (R)-enantiomer.
Experimental Workflow
Caption: Workflow for the chiral HPLC analysis of 1-(2,6-dichloro-3-fluorophenyl)ethanol.
The developed chiral HPLC method is suitable for the enantioselective separation and quantification of (R)- and (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol. This application note provides a comprehensive protocol that can be readily implemented in a laboratory setting for routine analysis. The method can be further optimized by adjusting the mobile phase composition or flow rate to meet specific analytical requirements.
References
- 1. repository.uncw.edu [repository.uncw.edu]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Catalytic Asymmetric Synthesis of Chiral Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of chiral alcohols is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and fine chemical industries, where the chirality of a molecule can dictate its biological activity. Catalytic asymmetric synthesis offers an efficient and atom-economical approach to producing enantiomerically pure alcohols from prochiral ketones. This document provides detailed protocols and comparative data for three widely utilized and robust methods: Noyori Asymmetric Hydrogenation, Corey-Bakshi-Shibata (CBS) Reduction, and Asymmetric Transfer Hydrogenation (ATH).
Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of ketones and olefins using a Ruthenium(II) catalyst bearing a chiral BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand.[1][2] This method is particularly effective for the reduction of functionalized ketones, such as β-keto esters.[3] The reaction typically requires high pressures of hydrogen gas.
Catalytic Cycle
The reaction proceeds through a mechanism where the Ru(II) precatalyst is activated by hydrogen. The ketone substrate then coordinates to the activated catalyst, followed by hydride transfer to the carbonyl carbon to yield the chiral alcohol product.[1]
Caption: Catalytic cycle for Noyori Asymmetric Hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation of Acetylacetone
This protocol describes the reduction of acetylacetone using a RuCl₂[(R)-BINAP] catalyst.[4]
Materials:
-
Acetylacetone
-
Ethanol (EtOH)
-
RuCl₂[(R)-BINAP]
-
Nitrogen (N₂) gas
-
Hydrogen (H₂) gas
Equipment:
-
Schlenk flask
-
Parr bomb reactor
-
Oil bath
-
Short-path distillation head
-
Standard glassware for organic synthesis
Procedure:
-
A Schlenk flask is charged with acetylacetone (315 mmol, 1.0 eq) and EtOH (32.3 mL).
-
The solution is sparged with N₂ for 1 hour to remove dissolved oxygen.
-
In a N₂-filled glovebox, the solution is transferred to a glass jar, and RuCl₂[(R)-BINAP] (0.1 mol%) is added.
-
The glass jar is placed inside a Parr bomb, which is then sealed and removed from the glovebox.
-
The bomb is purged with H₂ gas and then pressurized to 1100 psi.
-
The reactor is placed in an oil bath at 30 °C and the reaction mixture is stirred for 6 days.
-
After the reaction, the pressure is carefully released, and the reaction mixture is concentrated in vacuo.
-
The product is purified by distillation using a short-path distillation head under reduced pressure.
Data Presentation
| Substrate | Catalyst (mol%) | Solvent | Pressure (psi) | Temp (°C) | Time | Yield (%) | ee (%) |
| Acetylacetone | 0.1 | EtOH | 1100 | 30 | 6 days | - | - |
| Methyl 2,2-dimethyl-3-oxobutanoate | - | - | - | - | - | 99 | 96 |
| Acetophenone | 0.0001 | 2-propanol | 8 atm | RT | 7 h | 100 | 99 |
Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols.[4][5] This reaction utilizes a chiral oxazaborolidine catalyst, which is typically generated in situ from a chiral amino alcohol and a borane source.[5][6] The reaction is known for its high predictability, broad substrate scope, and excellent stereocontrol.[4]
Reaction Mechanism
The mechanism involves the coordination of the borane reducing agent to the nitrogen atom of the oxazaborolidine catalyst. This complex then coordinates to the ketone at the sterically less hindered lone pair of the carbonyl oxygen. An intramolecular hydride transfer then occurs via a six-membered transition state to furnish the chiral alcohol.[6]
Caption: Experimental workflow for the CBS reduction.
Experimental Protocol: Synthesis of (S)-1-(4-Fluorophenyl)ethanol
This protocol details the asymmetric reduction of 4'-fluoroacetophenone using (R)-2-Methyl-CBS-oxazaborolidine.[7]
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
4'-Fluoroacetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
2 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Flame-dried round-bottom flasks with septa
-
Syringes and needles
-
Ice-water bath and low-temperature bath (e.g., dry ice/acetone)
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) supplies
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
Catalyst Preparation: In a flame-dried, nitrogen-purged flask, place (R)-2-Methyl-CBS-oxazaborolidine (0.5-1.0 mmol, 5-10 mol%). Dilute with 10 mL of anhydrous THF and cool to 0 °C.[7]
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (1.0 mL, ~10 mmol) dropwise to the stirred catalyst solution at 0 °C and stir for 15 minutes.[7]
-
Substrate Addition: In a separate flame-dried flask, dissolve 4'-fluoroacetophenone (1.38 g, 10.0 mmol) in 20 mL of anhydrous THF. Cool the reaction flask containing the catalyst-borane complex to -30 °C. Slowly add the ketone solution dropwise over 30 minutes.[7]
-
Reaction Monitoring: Stir the reaction at -30 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.[7]
-
Quenching: Once complete, slowly quench the reaction by the dropwise addition of 5 mL of methanol at -30 °C. Allow the mixture to warm to room temperature and stir for 30 minutes.[7]
-
Work-up and Extraction: Add 2 M HCl (20 mL) and stir for 30 minutes. Extract with dichloromethane (3 x 30 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
| Substrate | Catalyst (mol%) | Reducing Agent | Solvent | Yield (%) | ee (%) |
| 4'-Fluoroacetophenone | 5-10 | BH₃·SMe₂ | THF | >90 | >95 |
| Acetophenone | 10 | BH₃·THF | THF | - | 97 |
| 7-(Benzyloxy)hept-1-en-3-one | - | - | - | 89 | 91 |
Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation (ATH) is a powerful and practical alternative to asymmetric hydrogenation, as it avoids the need for high-pressure hydrogen gas.[8] Instead, it utilizes readily available hydrogen donors such as isopropanol or a formic acid/triethylamine mixture.[8] Ruthenium complexes with chiral diamine ligands, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are commonly used catalysts.[9]
Reaction Mechanism: The Noyori-Ikariya Outer-Sphere Mechanism
The ATH of ketones with Ru(II)-TsDPEN catalysts is understood to proceed via a concerted, outer-sphere mechanism. This involves the transfer of a hydride from the metal center and a proton from the amine ligand of the catalyst to the carbonyl group of the ketone through a six-membered transition state.[9]
Caption: The Noyori-Ikariya mechanism for asymmetric transfer hydrogenation.
Experimental Protocol: General Procedure for ATH of Ketones
This protocol outlines a general procedure for the ATH of a prochiral ketone using a formic acid/triethylamine hydrogen source.[9]
Materials:
-
[RuCl₂(p-cymene)]₂
-
(R,R)-TsDPEN
-
Prochiral ketone
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask or reaction vessel with an inert atmosphere inlet
-
Magnetic stirrer
-
Standard glassware for organic synthesis, extraction, and purification
-
TLC, GC, or HPLC for reaction monitoring
-
Chiral HPLC or GC for enantiomeric excess determination
Procedure:
-
Catalyst Preparation (in situ): In a dry Schlenk flask under an inert atmosphere, dissolve the metal precursor (e.g., [RuCl₂(p-cymene)]₂, 1 equivalent) and the chiral ligand (e.g., (R,R)-TsDPEN, 2.2 equivalents) in an anhydrous, degassed solvent. Stir at room temperature for 1-2 hours.[9]
-
Hydrogen Source Preparation: Prepare a 5:2 molar ratio mixture of formic acid and triethylamine by slowly adding formic acid to cooled triethylamine under an inert atmosphere.[9]
-
Reaction Setup: To a reaction vessel under an inert atmosphere, add the prochiral ketone and the appropriate amount of the catalyst solution (typically 0.1 to 2 mol%). Add the anhydrous solvent.[9]
-
Reaction Initiation: Add the freshly prepared formic acid/triethylamine azeotrope to the reaction mixture.[9]
-
Reaction Monitoring: Stir the reaction at the specified temperature (e.g., room temperature to 40 °C) and monitor its progress.
-
Work-up: Upon completion, quench the reaction with water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude product by column chromatography on silica gel.[9]
-
Enantiomeric Excess Determination: Determine the enantiomeric excess of the chiral alcohol product by chiral HPLC or GC.[9]
Data Presentation
| Substrate | Catalyst | Catalyst Loading (mol%) | H-Source | Temp (°C) | Yield (%) | ee (%) |
| Acetophenone | [RuCl((R,R)-TsDPEN)(p-cymene)] | 2 | i-PrOH/NaOtBu | 50 | >99 | 97 |
| 4'-Chloroacetophenone | [RuCl((R,R)-TsDPEN)(p-cymene)] | 2 | i-PrOH/NaOtBu | 50 | >99 | 94 |
| 2'-Methoxyacetophenone | [RuCl((R,R)-TsDPEN)(p-cymene)] | 0.1 | HCOOH/NEt₃ | 28 | 95 | 99 |
| 1-Tetralone | [RuCl((R,R)-TsDPEN)(p-cymene)] | 0.1 | HCOOH/NEt₃ | 28 | 98 | 98 |
References
- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 2. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(2,6-dichloro-3-fluorophenyl)ethanol is a chiral alcohol of significant interest in the pharmaceutical industry, serving as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The precise stereochemistry of this intermediate is often crucial for the efficacy and safety of the final drug product. This document provides detailed application notes and protocols for the large-scale, enantioselective synthesis of this compound from its precursor, 2',6'-dichloro-3'-fluoroacetophenone.
The primary transformation involves the asymmetric reduction of the prochiral ketone, 2',6'-dichloro-3'-fluoroacetophenone. This can be achieved through two principal methodologies: chemical synthesis utilizing chiral catalysts and biocatalysis employing specific enzymes. Both approaches offer high yields and excellent enantioselectivity, and the choice between them may depend on factors such as cost, scale, and available infrastructure.
Data Summary
The following tables summarize the quantitative data associated with the synthetic methods described in this document.
Table 1: Asymmetric Chemical Reduction
| Parameter | Value | Reference |
| Starting Material | 2',6'-dichloro-3'-fluoroacetophenone | - |
| Product | This compound | - |
| Catalyst | RuBr₂--INVALID-LINK-- | Extrapolated from[1] |
| Substrate/Catalyst Ratio | 1000 | [1] |
| Solvent | 2-Propanol | [1] |
| Temperature | 40°C | [1] |
| Pressure (H₂) | 10 atm | [1] |
| Reaction Time | 21 hours | [1] |
| Yield | >95% (projected) | [1] |
| Enantiomeric Excess (ee) | >98% (projected) | [1] |
Table 2: Biocatalytic Reduction
| Parameter | Value | Reference |
| Starting Material | 2',6'-dichloro-3'-fluoroacetophenone | - |
| Product | This compound | - |
| Biocatalyst | Recombinant E. coli expressing a carbonyl reductase | Inspired by[2][3] |
| Co-factor | NADPH (regenerated in situ) | [4] |
| Co-substrate | Glucose or Isopropanol | [4] |
| pH | 7.0 | [2][3] |
| Temperature | 30°C | [2][3] |
| Reaction Time | 12-24 hours | [4] |
| Yield | >90% (typical) | [2][3] |
| Enantiomeric Excess (ee) | >99% (typical) | [2][3] |
Experimental Protocols
Protocol 1: Asymmetric Chemical Reduction via Hydrogenation
This protocol details the asymmetric transfer hydrogenation of 2',6'-dichloro-3'-fluoroacetophenone using a chiral ruthenium catalyst to yield this compound. The procedure is adapted from a reported synthesis of the (S)-enantiomer.[1]
Materials:
-
2',6'-dichloro-3'-fluoroacetophenone
-
RuBr₂--INVALID-LINK-- (or a similar chiral ruthenium catalyst)
-
Potassium tert-butoxide
-
2-Propanol (anhydrous)
-
Hydrogen gas (high purity)
-
Argon gas (high purity)
-
Sodium sulfate (anhydrous)
-
Ethyl acetate
-
Deionized water
-
High-pressure reactor (autoclave) equipped with a stirrer and temperature control
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been purged with argon gas.
-
Catalyst Loading: To the reactor, add the ruthenium catalyst (e.g., 3.22 mg, 3.39 x 10⁻³ mmol, for a substrate/catalyst ratio of 1000) and potassium tert-butoxide (7.62 mg, 6.79 x 10⁻² mmol) under a stream of argon.
-
Reactant Addition: In a separate, dry, and argon-purged vessel, dissolve 2',6'-dichloro-3'-fluoroacetophenone (e.g., 0.71 g, 3.39 mmol) in anhydrous 2-propanol (2.9 mL).
-
Reaction Initiation: Transfer the substrate solution to the reactor via syringe or cannula.
-
Pressurization and Heating: Seal the reactor, purge with hydrogen gas, and then pressurize to 10 atm with hydrogen. Begin stirring and heat the reaction mixture to 40°C.
-
Reaction Monitoring: Maintain the reaction at 40°C and 10 atm for 21 hours. The reaction progress can be monitored by observing the drop in hydrogen pressure and by analyzing aliquots via HPLC or GC.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Extraction: Quench the reaction mixture with deionized water. Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: If necessary, the crude product can be purified by silica gel column chromatography to afford the pure this compound.
Protocol 2: Biocatalytic Reduction Using a Carbonyl Reductase
This protocol provides a general framework for the whole-cell biocatalytic reduction of 2',6'-dichloro-3'-fluoroacetophenone. The specific carbonyl reductase and expression system may need to be optimized for this particular substrate.
Materials:
-
2',6'-dichloro-3'-fluoroacetophenone
-
Recombinant E. coli cells expressing a suitable (R)-selective carbonyl reductase
-
Glucose (or another co-substrate for cofactor regeneration)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Organic co-solvent (e.g., DMSO, if needed for substrate solubility)
-
Incubator shaker
-
Centrifuge
Procedure:
-
Biocatalyst Preparation: Cultivate the recombinant E. coli strain under appropriate conditions to induce the expression of the carbonyl reductase. Harvest the cells by centrifugation and resuspend them in the reaction buffer to the desired cell density (e.g., 10-50 g/L dry cell weight).
-
Reaction Setup: In a suitable reaction vessel, combine the cell suspension, glucose (for cofactor regeneration), and the phosphate buffer.
-
Substrate Addition: Dissolve 2',6'-dichloro-3'-fluoroacetophenone in a minimal amount of a water-miscible organic solvent like DMSO and add it to the reaction mixture to the desired final concentration (e.g., 10-200 mM). The substrate can be added in batches to minimize toxicity to the cells.
-
Reaction Conditions: Place the reaction vessel in an incubator shaker at 30°C and agitate at a suitable speed (e.g., 200 rpm) to ensure adequate mixing and aeration.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the conversion of the ketone and the formation of the alcohol by HPLC or GC. The enantiomeric excess of the product should also be determined.
-
Work-up: Once the reaction has reached completion, separate the cells from the reaction mixture by centrifugation.
-
Extraction: Extract the supernatant with a suitable organic solvent such as ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel chromatography if necessary.
Visualizations
Caption: Workflow for Asymmetric Chemical Synthesis.
Caption: Workflow for Biocatalytic Synthesis.
References
- 1. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol synthesis - chemicalbook [chemicalbook.com]
- 2. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols: (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(2,6-dichloro-3-fluorophenyl)ethanol is a valuable chiral building block, primarily utilized as a key intermediate in the synthesis of pharmacologically active molecules. Its specific stereochemistry is crucial for the efficacy of the final therapeutic agent. This document provides detailed application notes and experimental protocols for the synthesis, purification, and application of this compound, with a focus on its role in the development of the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib.
Physicochemical Properties
| Property | Value |
| CAS Number | 330156-50-8 |
| Molecular Formula | C₈H₇Cl₂FO |
| Molecular Weight | 209.04 g/mol |
| Appearance | White to off-white solid |
| Chirality | (R)-enantiomer |
Applications
The primary application of this compound is in the synthesis of Crizotinib, a targeted anti-cancer drug.[1][2] The (R)-configuration of the alcohol is essential for the drug's potent and selective inhibition of the c-MET and ALK kinases.[2]
Synthetic Protocols
The synthesis of enantiomerically pure this compound can be achieved through asymmetric reduction of the corresponding ketone, 2,6-dichloro-3-fluoroacetophenone, or through resolution of the racemic alcohol. Below are protocols for asymmetric synthesis and enantiomeric enrichment.
Asymmetric Transfer Hydrogenation for the Synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol
Reaction Scheme:
Caption: Asymmetric synthesis of the target chiral alcohol.
Materials:
-
2',6'-dichloro-3'-fluoroacetophenone
-
RuBr₂--INVALID-LINK-- (or a similar chiral ruthenium catalyst)
-
Potassium tert-butoxide
-
Anhydrous 2-propanol
-
Hydrogen gas
-
Argon gas
-
Autoclave
Procedure:
-
To a high-pressure autoclave, add RuBr₂--INVALID-LINK-- (catalyst loading S/C = 1000) and potassium tert-butoxide.
-
Purge the autoclave with argon gas.
-
Under an argon atmosphere, add a solution of 2',6'-dichloro-3'-fluoroacetophenone in anhydrous 2-propanol.
-
Pressurize the autoclave with hydrogen gas to 10 atm.
-
Stir the reaction mixture at 40°C for 21 hours, monitoring the hydrogen pressure.
-
Upon completion, vent the autoclave and concentrate the reaction mixture under reduced pressure to obtain the crude product.
Expected Outcome:
This method, when applied to the synthesis of the (S)-enantiomer, has been reported to yield the product in 100% conversion with an enantiomeric excess of 98.5% ee.[3] Similar results are anticipated for the (R)-enantiomer with the corresponding catalyst.
Enantiomeric Enrichment by Chiral Crystallization
For material that is not enantiomerically pure, the following crystallization protocol, detailed in patent CN105237346, can be used to significantly enhance the enantiomeric excess.[1]
Workflow for Enantiomeric Enrichment:
Caption: Workflow for enhancing enantiomeric purity.
Protocol for Primary Crystallization:
-
Dissolve 30 g of 1-(2,6-dichloro-3-fluorophenyl)ethanol (with an initial ee of, for example, 62.5%) in 105 mL of petroleum ether in a flask equipped with a stirrer and under an argon atmosphere.
-
Heat and stir the mixture for 40 minutes until complete dissolution.
-
Add a seed crystal of this compound.
-
Continue stirring. The seed crystal is expected to disappear within 1 hour, followed by the precipitation of a white solid after approximately 3.5 hours.
-
After 10 hours, stop the reaction and collect the solid by filtration.
-
Dry the solid to yield the product.
Protocol for Secondary Crystallization:
-
Dissolve the product from the primary crystallization in petroleum ether.
-
Heat and stir under an argon atmosphere for 45 minutes until complete dissolution.
-
Add a seed crystal of this compound.
-
Continue stirring. The seed crystal should disappear within 1 hour, with a white solid precipitating after about 3.5 hours.
-
After 10 hours, stop the reaction, filter, and dry the solid.
Quantitative Data from Crystallization:
| Crystallization Step | Starting Material | Yield | Enantiomeric Excess (ee) |
| Primary | 30 g (ee not specified) | 73.3% (22 g) | 95.0% |
| Secondary | Product from primary | 76.7% (23 g) | 99.6% |
Application in Crizotinib Synthesis
This compound is a crucial precursor for introducing the chiral ether linkage in Crizotinib. A common synthetic route involves a Mitsunobu reaction. The following is a likely reaction pathway based on the synthesis of a related intermediate.[2]
Mitsunobu Reaction for Crizotinib Intermediate Synthesis:
Caption: Key coupling step in Crizotinib synthesis.
Experimental Protocol:
-
Dissolve this compound, 5-bromo-3-hydroxy-2-(tert-butoxycarbonylamino)pyridine, and triphenylphosphine in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the mixture to below 0°C.
-
Slowly add diisopropyl azodicarboxylate (DIAD) to the mixture, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Filter the reaction mixture and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol.
Reported Yield for the (S)-enantiomer reaction: 93.0 - 94.3% with retention of enantiomeric purity (99.9% ee).[2]
Conclusion
This compound is a critical chiral intermediate with well-defined applications in the pharmaceutical industry. The protocols provided herein for its asymmetric synthesis, enantiomeric enrichment, and subsequent use in the synthesis of Crizotinib offer a comprehensive guide for researchers and professionals in drug development. The high yields and exceptional levels of enantiopurity achievable make these methods robust and suitable for large-scale production.
References
Application Notes and Protocols for the Borane Reduction of Substituted Acetophenones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the reduction of substituted acetophenones to their corresponding secondary alcohols using borane reagents. The protocols outlined are intended for use by trained researchers in a laboratory setting.
Introduction
The reduction of acetophenones to phenylethanols is a fundamental transformation in organic synthesis, yielding valuable intermediates for the pharmaceutical and fine chemical industries. Borane reagents, such as the borane-tetrahydrofuran complex (BH₃·THF), are highly effective and selective reducing agents for this purpose. This protocol details the experimental setup, reaction conditions, work-up, and purification procedures for the successful reduction of substituted acetophenones.
Borane is an electrophilic reducing agent, meaning it attacks electron-rich centers.[1] In the case of ketones, the borane coordinates to the carbonyl oxygen, followed by the transfer of a hydride ion to the carbonyl carbon. This process is repeated until all hydride equivalents on the boron are consumed, forming a trialkoxyborane intermediate. Subsequent hydrolysis or alcoholysis of this intermediate yields the desired alcohol product.
Experimental Protocols
General Procedure for Borane-Tetrahydrofuran (BH₃·THF) Reduction
This protocol describes a general method for the reduction of a substituted acetophenone using a commercially available solution of borane in tetrahydrofuran.
Materials:
-
Substituted acetophenone
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol or Ethanol
-
Hydrochloric acid (1 M)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted acetophenone (1 equivalent) in anhydrous THF.[1]
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Borane Reagent: Slowly add the borane-tetrahydrofuran solution (1.0 to 1.2 equivalents of BH₃) dropwise to the stirred solution of the acetophenone derivative.[2] Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 to 8 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol or ethanol until gas evolution ceases.[1]
-
Solvent Removal: Remove the solvents (THF, methanol/ethanol) under reduced pressure using a rotary evaporator.
-
Work-up: To the residue, add 1 M hydrochloric acid and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash successively with water and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Alternative Procedure using Sodium Borohydride
While borane complexes are highly effective, sodium borohydride (NaBH₄) is a milder and often safer alternative for the reduction of simple ketones.[3]
Procedure:
-
Dissolution: Dissolve the substituted acetophenone in methanol or 95% ethanol in a round-bottom flask.[3]
-
Cooling: Cool the solution in an ice bath.
-
Addition of Sodium Borohydride: Slowly add sodium borohydride (typically 1 to 1.5 equivalents) in small portions to the cooled solution while stirring.[3]
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes to an hour.[3]
-
Quenching and Work-up: Carefully add dilute hydrochloric acid to quench the reaction and then proceed with an appropriate extraction procedure, similar to the one described for the borane-THF reduction.
Data Presentation
The following table summarizes typical results for the borane reduction of various substituted acetophenones. Please note that reaction conditions can significantly influence yields and enantioselectivities.
| Substrate (Acetophenone Derivative) | Reducing Agent | Catalyst (for asymmetric reduction) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Acetophenone | BH₃·THF | (S)-Oxazaborolidine | THF | 23 | < 1 min | 99.9 | 94.7 (R) | [2] |
| Acetophenone | BH₃·THF | Spiroborate esters | Dichloromethane | Room Temp | 24 | 95 | up to 99 (S) | [4] |
| 3-Nitroacetophenone | NaBH₄ | - | Ethanol | Room Temp | - | - | - | [5] |
| Acetophenone | Morpholine-borane | - | Aqueous Ethanol | - | - | - | - | [6] |
| Acetophenone | NaBH₄ | Chiral Co(II) Diamine Complexes | Ethanol/THF/CHCl₃ | -20 | - | - | up to 24 (S) | [7] |
Yields and enantiomeric excess are highly dependent on the specific catalyst and reaction conditions used.
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the borane reduction of a substituted acetophenone.
The following diagram illustrates the simplified mechanism of ketone reduction by a borane reagent.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. york.ac.uk [york.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
- 6. Kinetics and mechanism of the morpholine–borane reduction of substituted acetophenones and benzaldehydes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzymatic Reduction in Chiral Alcohol Synthesis
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical production. Biocatalytic reduction of prochiral ketones using enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) offers a highly efficient, selective, and environmentally benign alternative to traditional chemical methods.[1][2][3] These enzymatic methods operate under mild conditions, often yielding products with exceptional enantiomeric excess (e.e.) and high conversion rates, which is crucial for the development of safe and effective drugs.[4]
This document provides detailed application notes and experimental protocols for the enzymatic production of chiral alcohols, focusing on both isolated enzyme and whole-cell biocatalyst systems.
I. Overview of Enzymatic Reduction of Prochiral Ketones
The enzymatic reduction of a prochiral ketone to a chiral alcohol involves the transfer of a hydride ion from a nicotinamide cofactor, typically NADH or NADPH, to the carbonyl carbon of the substrate. The stereochemical outcome of the reaction is determined by the enzyme's active site, which preferentially binds the substrate in an orientation that leads to the formation of one enantiomer over the other.
A critical aspect of these reactions is the regeneration of the expensive nicotinamide cofactor. This can be achieved through several strategies, including substrate-coupled regeneration, where a sacrificial alcohol (e.g., isopropanol) is oxidized by the same enzyme, or enzyme-coupled regeneration, which employs a second enzyme (e.g., glucose dehydrogenase or formate dehydrogenase) to regenerate the cofactor.[1][2][5]
II. Data Presentation: Performance of Various Enzymatic Systems
The following tables summarize the performance of different enzymatic systems in the asymmetric reduction of various prochiral ketones.
Table 1: Performance of Isolated Carbonyl Reductases in Chiral Alcohol Synthesis
| Enzyme Source | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Candida magnoliae (CMCR) | Ethyl 4-chloro-3-oxobutanoate | (S)-Ethyl 4-chloro-3-hydroxybutanoate | >95 | >99 | [6] |
| Yarrowia lipolytica (YaCRI) | 2-Hydroxyacetophenone | (S)-1-Phenyl-1,2-ethanediol | ~70 (in two-phase system) | 99.8 | [7] |
| Yarrowia lipolytica (YaCRII) | 2-Hydroxyacetophenone | (S)-1-Phenyl-1,2-ethanediol | ~70 (in two-phase system) | 99.9 | [7] |
| Pichia glucozyma (KRED1-Pglu) | Acetophenone | (S)-1-Phenylethanol | High | >99 | [8] |
Table 2: Performance of Whole-Cell Biocatalysts in Chiral Alcohol Synthesis
| Biocatalyst | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Bacillus cereus TQ-2 | Acetophenone | (R)-1-Phenylethanol | >99 | 99 | [9] |
| Candida tropicalis PBR-2 | Acetophenone | (S)-1-Phenylethanol | 43 (preparative scale) | >99 | [10] |
| Rhodotorula sp. AS2.2241 | 4'-Methoxyacetophenone | (S)-1-(4-methoxyphenyl)ethanol | High | 99 | [9] |
| E. coli expressing C. tenuis xylose reductase & C. boidinii formate dehydrogenase | Ethyl 4-cyanobenzoylformate | Ethyl (R)-4-cyanomandelate | High | >99 | [11] |
III. Experimental Protocols
Protocol 1: Asymmetric Reduction of 2-Hydroxyacetophenone using Recombinant Yarrowia lipolytica Carbonyl Reductase (YaCRII) in a Whole-Cell System
This protocol is adapted from studies on carbonyl reductases from Yarrowia lipolytica.[7]
1. Materials and Reagents:
-
Recombinant E. coli BL21(DE3) cells expressing the yacrII gene
-
Luria-Bertani (LB) medium with appropriate antibiotic for plasmid maintenance
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
2-Hydroxyacetophenone (substrate)
-
Glucose (for cofactor regeneration)
-
Dibutyl phthalate (organic phase)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Standard for (S)-1-phenyl-1,2-ethanediol
2. Equipment:
-
Shaking incubator
-
Centrifuge
-
Reaction vials or flask
-
Magnetic stirrer
-
Rotary evaporator
-
HPLC with a chiral column (e.g., Chiralpak)
3. Procedure:
-
Cell Cultivation and Induction:
-
Inoculate a single colony of recombinant E. coli into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture at a lower temperature (e.g., 20°C) for 12-16 hours.
-
-
Cell Harvesting and Preparation:
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with phosphate buffer (100 mM, pH 7.0).
-
Resuspend the cells in the same buffer to a desired cell density (e.g., 50 g/L wet cell weight).
-
-
Whole-Cell Bioreduction:
-
Set up the reaction in a sealed vial containing:
-
Phosphate buffer (e.g., 5 mL)
-
Dibutyl phthalate (5 mL)
-
Recombinant E. coli cell suspension (to final concentration)
-
Glucose (e.g., 50 mM)
-
-
Pre-warm the mixture to the desired reaction temperature (e.g., 30°C).
-
Start the reaction by adding 2-hydroxyacetophenone (e.g., to a final concentration of 20 g/L in the organic phase).
-
Incubate the reaction at 30°C with vigorous stirring for 24-48 hours.
-
-
Product Extraction and Analysis:
-
Separate the organic phase from the aqueous phase.
-
Extract the aqueous phase with ethyl acetate (3 x 10 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the product for conversion and enantiomeric excess by chiral HPLC.
-
Protocol 2: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC
This is a general protocol for the analysis of chiral alcohols.[12]
1. Materials and Reagents:
-
Sample containing the chiral alcohol
-
Racemic standard of the alcohol
-
HPLC-grade solvents (e.g., n-heptane, ethanol, isopropanol)
-
Mobile phase additives (e.g., diethylamine)
2. Equipment:
-
HPLC system with UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak® IA)
3. Procedure:
-
Sample Preparation:
-
Dissolve the extracted product in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved. A typical mobile phase for chiral alcohols is a mixture of n-heptane and an alcohol like ethanol or isopropanol.[12]
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Inject the sample solution.
-
Integrate the peak areas of the two enantiomers.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
IV. Visualizations
Caption: General workflow of enzymatic reduction of a prochiral ketone.
Caption: Comparison of cofactor regeneration strategies.
These notes and protocols provide a foundation for implementing enzymatic reduction methods for the synthesis of chiral alcohols. Researchers are encouraged to optimize reaction conditions for their specific substrate and enzyme system to achieve the best results.
References
- 1. Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Engineering Yarrowia lipolytica as a platform for synthesis of drop-in transportation fuels and oleochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereoselective enzymatic synthesis of chiral alcohols with the use of a carbonyl reductase from Candida magnoliae with anti-Prelog enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective synthesis of enantiopure chiral alcohols using carbonyl reductases screened from Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Enantioselective reduction of acetophenone and its derivatives with a new yeast isolate Candida tropicalis PBR-2 MTCC 5158 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Whole-cell bioreduction of aromatic α-keto esters using Candida tenuis xylose reductase and Candida boidinii formate dehydrogenase co-expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
improving enantiomeric excess in (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol. Our aim is to help you improve enantiomeric excess and troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for the asymmetric synthesis of this compound with high enantiomeric excess?
A1: The most successful and widely documented methods for achieving high enantiomeric excess (ee) in the synthesis of this compound from 2',6'-dichloro-3'-fluoroacetophenone are catalytic asymmetric reductions. The two primary approaches are:
-
Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce the prochiral ketone. It is known for its high predictability and typically achieves >95% ee.[1][2]
-
Noyori Asymmetric Hydrogenation: This technique employs ruthenium (II) complexes with chiral diphosphine and diamine ligands (e.g., BINAP) to catalyze the hydrogenation of the ketone with high enantioselectivity, often exceeding 97% ee.[3]
-
Biocatalytic Reduction: Enzymatic reductions using ketoreductases (KREDs) or whole-cell systems can offer excellent enantioselectivity (>99% ee) under mild reaction conditions. While a specific protocol for the (R)-enantiomer is not widely published, the successful synthesis of the (S)-enantiomer suggests this is a highly viable route.[4]
Q2: My enantiomeric excess is lower than expected. What are the first steps I should take to troubleshoot this?
A2: Low enantiomeric excess is a common issue in asymmetric synthesis. The first and most critical step is to verify the accuracy of your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC). Ensure proper separation of the enantiomers and validate your method with a racemic standard. Once you have confirmed your analytical method is reliable, investigate the following potential causes:
-
Reagent and Solvent Quality: Asymmetric reactions are highly sensitive to impurities. Ensure all reagents, especially the chiral catalyst and the ketone substrate, are of high purity. Use anhydrous solvents, as water can negatively impact the catalyst's performance.[2]
-
Catalyst Activity: The chiral catalyst may have degraded due to improper storage or handling. It is recommended to use a fresh batch of catalyst or test its activity with a known substrate.
-
Reaction Temperature: Temperature control is crucial. For many asymmetric reductions, lower temperatures (e.g., -20°C to 0°C) improve enantioselectivity by favoring the transition state that leads to the desired enantiomer.
Q3: Can the structure of the substrate, 2',6'-dichloro-3'-fluoroacetophenone, present any specific challenges during the reduction?
A3: Yes, the steric hindrance from the two ortho-chloro substituents on the phenyl ring can influence the reaction rate and catalyst efficiency. The bulky nature of the substrate may require longer reaction times or slightly higher catalyst loading compared to less hindered acetophenones. However, this steric hindrance can also contribute to a more pronounced facial bias, potentially leading to higher enantioselectivity with the appropriate chiral catalyst.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Enantiomeric Excess (% ee) | 1. Inaccurate Analytical Method: Poor separation of enantiomers on chiral HPLC. | - Optimize chiral HPLC method (column, mobile phase, flow rate, temperature).- Validate the method with a racemic standard of 1-(2,6-dichloro-3-fluorophenyl)ethanol. |
| 2. Catalyst Decomposition/Inactivity: The chiral catalyst may be old, improperly stored, or of low purity. | - Use a fresh batch of the chiral catalyst.- Store catalysts under an inert atmosphere and at the recommended temperature.- Consider synthesizing the catalyst in-situ if applicable. | |
| 3. Presence of Water or Other Impurities: Moisture in solvents or reagents can deactivate the catalyst. | - Use anhydrous solvents and reagents.- Dry glassware thoroughly before use.- Purify the starting ketone if its purity is questionable. | |
| 4. Incorrect Reaction Temperature: The reaction temperature may be too high, leading to a loss of selectivity. | - Perform the reaction at a lower temperature. For CBS reductions, temperatures between -20°C and 0°C are often optimal.- For Noyori hydrogenations, the optimal temperature may vary depending on the specific catalyst and substrate. | |
| Low or No Conversion | 1. Catalyst Poisoning: Trace impurities in the substrate or solvent can poison the catalyst. | - Purify the starting materials and solvents.- Increase the catalyst loading incrementally. |
| 2. Insufficient Reducing Agent: The amount of borane (for CBS) or hydrogen pressure (for Noyori) may be inadequate. | - Ensure the correct stoichiometry of the reducing agent.- For hydrogenations, ensure the system is properly sealed and pressurized. | |
| 3. Poor Substrate Solubility: The ketone may not be fully dissolved in the chosen solvent at the reaction temperature. | - Screen for a more suitable solvent that ensures complete dissolution of the substrate at the desired temperature. | |
| Formation of Side Products | 1. Over-reduction: In some cases, further reduction of the aromatic ring can occur, especially under harsh hydrogenation conditions. | - Use milder reaction conditions (lower temperature, lower hydrogen pressure).- Reduce the reaction time. |
| 2. Dehalogenation: Reductive removal of the chlorine or fluorine atoms is a possible side reaction. | - Screen different catalysts and reaction conditions. Biocatalytic methods are often milder and can avoid this issue. |
Data Presentation
The following tables summarize typical quantitative data for the asymmetric reduction of acetophenone derivatives using key methodologies. Note that the optimal conditions for 2',6'-dichloro-3'-fluoroacetophenone may require specific optimization.
Table 1: Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone Derivatives
| Substrate | Catalyst (mol%) | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | (R)-Me-CBS (5-10) | BH₃·SMe₂ | THF | -20 to 25 | >90 | >95 |
| 4'-Fluoroacetophenone | (R)-Me-CBS (10) | BH₃·THF | THF | 25 | 92 | 96 |
| 2'-Chloroacetophenone | (R)-Me-CBS (10) | Catecholborane | Toluene | -78 | 85 | 97 |
Table 2: Noyori Asymmetric Hydrogenation of Acetophenone Derivatives
| Substrate | Catalyst (S/C ratio) | Hydrogen Source | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | RuCl₂--INVALID-LINK--n (1000:1) | H₂ (100 atm) | Methanol | 28 | 100 | 95 (R) |
| 4'-Fluoroacetophenone | RuCl--INVALID-LINK-- (200:1) | HCOOH/NEt₃ | Water | 40 | >99 | 92 (S) |
| 3'-Chloroacetophenone | RuCl₂[(S)-BINAP] (1000:1) | H₂ (4 atm) | Ethanol | 100 | 98 | 98 (R) |
Experimental Protocols
Protocol 1: Corey-Bakshi-Shibata (CBS) Reduction
This protocol is a general guideline and may require optimization for the specific substrate.
Materials:
-
2',6'-dichloro-3'-fluoroacetophenone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) (10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
To a dry, argon-purged flask, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) and anhydrous THF.
-
Cool the solution to -20°C.
-
Slowly add borane-dimethyl sulfide complex (0.6 eq) to the catalyst solution and stir for 10 minutes.
-
In a separate flask, dissolve 2',6'-dichloro-3'-fluoroacetophenone (1.0 eq) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst mixture over 30 minutes, maintaining the temperature at -20°C.
-
Stir the reaction mixture at -20°C and monitor the progress by TLC.
-
Once the reaction is complete, slowly quench by the dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 1 M HCl and stir for another 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford this compound.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Noyori Asymmetric Hydrogenation
This protocol is a general guideline and requires a high-pressure reactor.
Materials:
-
2',6'-dichloro-3'-fluoroacetophenone
-
[RuCl₂((R)-BINAP)]₂·NEt₃
-
Anhydrous ethanol
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, charge a high-pressure reactor vessel with [RuCl₂((R)-BINAP)]₂·NEt₃ (0.005 eq) and 2',6'-dichloro-3'-fluoroacetophenone (1.0 eq).
-
Add anhydrous ethanol.
-
Seal the reactor and remove it from the glovebox.
-
Purge the reactor with hydrogen gas several times.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 40-80°C) until hydrogen uptake ceases.
-
After the reaction is complete, carefully depressurize the reactor.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: Experimental workflow for the asymmetric synthesis of this compound.
Caption: Troubleshooting logic for addressing low enantiomeric excess in the synthesis.
References
Technical Support Center: Purification of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol from its (S)-enantiomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating the enantiomers of 1-(2,6-dichloro-3-fluorophenyl)ethanol?
A1: The most common and effective methods for resolving the enantiomers of chiral alcohols like 1-(2,6-dichloro-3-fluorophenyl)ethanol are Chiral High-Performance Liquid Chromatography (HPLC), Enzymatic Kinetic Resolution, and Diastereomeric Salt Crystallization. The choice of method depends on the scale of the separation, required purity, and available resources.
Q2: Which separation method is best for my needs: analytical vs. preparative scale?
A2:
-
Chiral HPLC is highly versatile and is the most powerful technique for both analytical quantification of enantiomeric excess (e.e.) and preparative scale purification.[1] Modern Supercritical Fluid Chromatography (SFC) is often preferred for preparative scale due to higher throughput and reduced solvent consumption.[2]
-
Enzymatic Kinetic Resolution is well-suited for medium to large-scale synthesis, offering high enantioselectivity under mild reaction conditions.[3] It is a cost-effective and environmentally friendly "green" chemistry approach.
-
Diastereomeric Salt Crystallization is a classical method that is particularly advantageous for large, industrial-scale separations due to its simplicity and cost-effectiveness, provided a suitable resolving agent and crystallization conditions can be found.[4]
Q3: How can I determine the enantiomeric excess (e.e.) of my purified sample?
A3: Chiral HPLC or Chiral Gas Chromatography (GC) are the definitive methods for accurately determining the enantiomeric excess of your sample.[5][6] These techniques separate the enantiomers and the e.e. is calculated from the relative peak areas of the (R) and (S) enantiomers.
Q4: What specific safety precautions should be taken when handling 1-(2,6-dichloro-3-fluorophenyl)ethanol and related solvents?
A4: Standard laboratory safety protocols should be followed. This includes working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation, ingestion, or skin contact. Halogenated organic compounds and the organic solvents used in chromatography and extraction require careful handling and proper waste disposal according to institutional guidelines.
Troubleshooting Guide: Chiral HPLC / SFC Separation
This section addresses common issues encountered during the chiral separation of 1-(2,6-dichloro-3-fluorophenyl)ethanol using chromatography.
Q1: I am observing no separation or very poor resolution (Rs < 1.0) between the enantiomers. What should I do?
A1:
-
Screen Different Chiral Stationary Phases (CSPs): This is the most critical factor. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose like Chiralcel® OD-H, OJ-H, or Chiralpak® IA, IB, IC, AD-H) are excellent starting points.[5][7][8]
-
Vary the Mobile Phase: If using normal phase (e.g., hexane/isopropanol), systematically vary the percentage of the alcohol modifier.[7] Also, explore polar organic (e.g., acetonitrile/methanol) and reversed-phase modes.[2]
-
Use Additives: For alcohol analytes, acidic or basic additives are often unnecessary but can sometimes improve peak shape. If used, screen low concentrations (e.g., 0.1%) of trifluoroacetic acid (TFA) or diethylamine (DEA).[9]
-
Optimize Temperature: Temperature affects selectivity. Screen a range, for example, 15°C, 25°C, and 40°C, as lower temperatures often improve resolution.[9]
Q2: My peaks are asymmetric (showing significant tailing or fronting). How can I improve the peak shape?
A2:
-
Check for Column Overload: Inject a smaller sample volume or a more dilute sample. Peak fronting is a classic sign of mass overload.[9]
-
Address Secondary Interactions: Peak tailing can be caused by interactions with the silica support. Adding a small amount of a competing agent (e.g., a polar solvent like ethanol in a normal-phase system) can mitigate this.[9]
-
Evaluate Column Health: The column may be contaminated or have a void at the inlet. Flush the column with a strong, compatible solvent as recommended by the manufacturer.[10] If performance is not restored, the column may need replacement.[11]
Q3: I see a good separation, but I want to switch the elution order of the enantiomers. Is this possible?
A3: Yes, the elution order can sometimes be reversed. This can be achieved by:
-
Switching to a CSP with the opposite chirality (if available).
-
Changing the mobile phase composition or switching between different chromatographic modes (e.g., normal phase to reversed-phase).
-
Using a different class of CSP entirely, which may interact with the enantiomers through a different mechanism.[9]
Troubleshooting Guide: Enzymatic Kinetic Resolution
This section addresses common issues encountered during enzymatic resolution.
Q1: The enzymatic reaction is very slow, or the conversion stops at a low percentage. What could be the cause?
A1:
-
Enzyme Activity: The enzyme may be deactivated or inhibited. Ensure the chosen solvent, temperature, and pH are optimal for the enzyme. Lipases like Candida antarctica lipase B (CALB) are robust, but extremes can lead to deactivation.[3] Product inhibition can also be a factor.
-
Acyl Donor: The choice of acyl donor is critical. Activated esters like vinyl acetate are often effective as they generate a non-reactive byproduct (acetaldehyde).
-
Water Content: Lipases require a small amount of water for activity in organic solvents. The solvent may be too dry, or conversely, too much water can promote hydrolysis of the product ester.
-
Mass Transfer Limitations: If using an immobilized enzyme, ensure adequate mixing/agitation to overcome mass transfer limitations between the bulk solution and the enzyme surface.
Q2: The enantioselectivity of the reaction is poor, resulting in low e.e. for both the product and the remaining substrate.
A2:
-
Screen Different Enzymes: Enantioselectivity is highly dependent on the specific enzyme. Screen a variety of commercially available lipases (e.g., from Pseudomonas cepacia, Candida rugosa, Aspergillus niger).[12]
-
Optimize Reaction Medium: The nature of the organic solvent can significantly influence enantioselectivity. Screen solvents with varying polarities (e.g., hexane, toluene, MTBE, THF).[13]
-
Modify the Substrate: While not always feasible, derivatizing the alcohol can sometimes improve how it fits into the enzyme's active site, enhancing selectivity.
-
Lower the Temperature: Running the reaction at a lower temperature often increases the enantioselectivity, although it will also decrease the reaction rate.
Troubleshooting Guide: Diastereomeric Salt Crystallization
This section addresses common issues encountered during resolution via crystallization.
Q1: I've added the chiral resolving agent, but I'm not getting any crystals, or an oil is forming.
A1:
-
Solvent Choice is Key: The diastereomeric salts must be sparingly soluble in the chosen solvent for crystallization to occur. Screen a wide range of solvents and solvent mixtures.[14]
-
Concentration: The solution may be too dilute. Try slowly removing solvent under reduced pressure to induce crystallization.
-
Supersaturation: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available.
-
Temperature: Ensure you are cooling the solution sufficiently and slowly to allow for crystal formation rather than oiling out.
Q2: The diastereomeric excess (d.e.) of my crystals is low, even after recrystallization.
A2:
-
Phase Diagram Complexity: The ternary phase diagram (diastereomers + solvent) may be unfavorable, exhibiting eutectic behavior or the formation of solid solutions where both diastereomers incorporate into the same crystal lattice.[4][15]
-
Try a Different Resolving Agent: The interaction between the enantiomers and the resolving agent dictates the solubility difference. A different resolving agent (e.g., a different chiral acid or base) may provide salts with a much larger difference in solubility.[4]
-
Change the Solvent System: The solvent directly impacts the solubility of the salts. A different solvent can dramatically change the efficiency of the resolution.[14]
Q3: How do I regenerate my pure enantiomer from the diastereomeric salt?
A3: After isolating the desired diastereomeric salt, it must be "cleaved." This typically involves:
-
Dissolving the salt in a suitable solvent.
-
Neutralizing with an acid (if using a chiral base resolving agent) or a base (if using a chiral acid resolving agent).
-
Extracting the free, optically active alcohol into an organic solvent.
-
Washing the organic layer to remove any remaining acid/base and resolving agent.
-
Drying and concentrating the organic layer to yield the purified enantiomer.
Data Presentation
Table 1: Representative Chiral HPLC/SFC Screening Conditions
| Chiral Stationary Phase (CSP) | Mode | Mobile Phase | Additive | Typical Flow Rate | Potential Outcome |
| Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase | Hexane:Ethanol (90:10) | None | 1.0 mL/min | High probability of separation |
| Cellulose tris(3,5-dichlorophenylcarbamate) | Normal Phase | Hexane:Isopropanol (95:5) | None | 1.0 mL/min | Good alternative for screening |
| Cyclofructan-based CSP | SFC | CO₂:Methanol (80:20) | 0.2% TFA | 3.0 mL/min | Fast, high-throughput screening |
| Pirkle-type (e.g., Whelk-O 1) | Reversed Phase | Acetonitrile:Water (60:40) | None | 0.8 mL/min | Alternative selectivity |
Table 2: Representative Enzymatic Resolution Parameters
| Enzyme | Acyl Donor | Solvent | Temp (°C) | Max. Conversion | Typical e.e. |
| Candida antarctica Lipase B (CALB) | Vinyl Acetate | MTBE | 30 | ~50% | >99% |
| Pseudomonas cepacia Lipase (PSL) | Isopropenyl Acetate | Toluene | 40 | ~50% | >95% |
| Candida rugosa Lipase (CRL) | Acetic Anhydride | Hexane | 25 | ~50% | Variable, requires screening |
Detailed Experimental Protocols
Protocol 1: General Chiral HPLC Method Development
-
Sample Preparation: Prepare a ~1 mg/mL solution of the racemic 1-(2,6-dichloro-3-fluorophenyl)ethanol in the initial mobile phase (e.g., hexane/isopropanol).
-
Column Selection: Start with a polysaccharide-based column, such as one based on amylose tris(3,5-dimethylphenylcarbamate).
-
Initial Screening:
-
Equilibrate the column with a starting mobile phase of Hexane:Isopropanol (90:10, v/v) at a flow rate of 1.0 mL/min.
-
Set the column temperature to 25°C.
-
Inject 5 µL of the sample and monitor with a UV detector (e.g., at 220 nm).
-
-
Optimization:
-
If no separation is observed, change the mobile phase composition (e.g., to 95:5 or 80:20 Hexane:Isopropanol).
-
If separation is still poor, switch to a different alcohol modifier (e.g., ethanol).
-
If still unsuccessful, screen a different CSP, such as one based on cellulose. Continue this iterative process until baseline resolution (Rs > 1.5) is achieved.[5]
-
Protocol 2: Enzymatic Kinetic Resolution
-
Setup: To a solution of racemic 1-(2,6-dichloro-3-fluorophenyl)ethanol (1.0 eq.) in methyl tert-butyl ether (MTBE), add vinyl acetate (0.6 eq.).
-
Enzyme Addition: Add an immobilized lipase, such as Novozym® 435 (Candida antarctica lipase B) (e.g., 10-20 mg per mmol of substrate).
-
Reaction: Stir the suspension at room temperature (or a controlled temperature, e.g., 30°C) and monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC/GC.
-
Workup: The reaction is typically stopped near 50% conversion to achieve high e.e. for both the unreacted alcohol and the esterified product. Filter off the immobilized enzyme (it can often be washed and reused).
-
Purification: Concentrate the filtrate. The remaining (S)-alcohol can be separated from the (R)-acetate product by standard column chromatography on silica gel. The (R)-acetate can then be hydrolyzed (e.g., using K₂CO₃ in methanol) to yield the desired this compound.
Protocol 3: Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve racemic 1-(2,6-dichloro-3-fluorophenyl)ethanol (1.0 eq.) in a suitable solvent (e.g., ethyl acetate or methanol). Add a solution of a chiral resolving agent (0.5-1.0 eq.), such as (+)-O,O'-Dibenzoyl-D-tartaric acid, in the same solvent.
-
Crystallization: Stir the solution at room temperature or slightly elevated temperature. Allow it to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4°C), to induce crystallization.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.
-
Purity Check: Determine the diastereomeric excess (d.e.) of the crystals by NMR or HPLC. If necessary, recrystallize from a fresh portion of the solvent to improve purity.
-
Cleavage: Dissolve the purified diastereomeric salt in an appropriate solvent and treat with a base (e.g., 1M NaOH solution) to neutralize the tartaric acid. Extract the mixture with an organic solvent (e.g., ethyl acetate). The organic layer will contain the optically enriched alcohol. Wash, dry, and concentrate to obtain the final product.
Mandatory Visualizations
Caption: Workflow for chiral HPLC method development.
Caption: Workflow for enzymatic kinetic resolution.
Caption: Workflow for diastereomeric salt crystallization.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral separation problem - Chromatography Forum [chromforum.org]
- 8. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. chiraltech.com [chiraltech.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. pure.mpg.de [pure.mpg.de]
troubleshooting low yield in asymmetric ketone reduction
Technical Support Center: Asymmetric Ketone Reduction
Welcome to the technical support center for asymmetric ketone reduction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide standardized protocols for key experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during asymmetric ketone reduction experiments in a question-and-answer format.
Q1: My reaction has high enantioselectivity (ee) but a low chemical yield. What are the likely causes?
A: This is a common issue that typically points towards problems with catalyst activity or reaction conditions, rather than the fundamental stereochemistry of the reaction.
-
Inactive Catalyst: The catalyst may have been deactivated by impurities or improper handling. Catalysts, especially ruthenium and rhodium-based complexes, are sensitive to oxygen and moisture. Ensure all reagents and solvents are thoroughly deoxygenated and dried.
-
Insufficient Catalyst Loading: The catalyst-to-substrate ratio (S/C) might be too high. While high S/C ratios are desirable, they may not be optimal for every substrate. Try decreasing the S/C ratio to see if the yield improves.
-
Poor Pre-catalyst Activation: Many reactions use a pre-catalyst that must be activated in situ. For example, Ru(II)-BINAP dihalide pre-catalysts are activated by hydrogen.[1] Incomplete activation will lead to a lower concentration of the active catalytic species.
-
Sub-optimal Temperature or Pressure: The reaction may be too slow at the current temperature. A modest increase in temperature can sometimes improve the rate and overall yield. Similarly, for hydrogenations, ensure the hydrogen pressure is at the recommended level for the specific catalyst system.[2]
-
Reaction Time: The reaction may simply not have run to completion. Monitor the reaction over a longer period to check for slow conversion.
Q2: Both my chemical yield and enantioselectivity (ee) are low. What should I investigate first?
A: When both metrics are poor, it often suggests a more fundamental problem with the reaction setup, the choice of catalyst, or the substrate itself.
-
Incorrect Catalyst/Substrate Pairing: The chiral ligand may not be well-suited for your specific ketone. The electronic and steric properties of the substrate heavily influence the outcome. A literature search for similar substrates is highly recommended.
-
Solvent Choice: The solvent plays a crucial role in the catalytic cycle.[3] Polar solvents can sometimes lead to lower enantioselectivities compared to nonpolar solvents like toluene.[4] The ideal solvent will solubilize all components while facilitating the desired transition state.
-
Presence of Inhibitors: Your substrate or solvent may contain impurities that are poisoning the catalyst. Common inhibitors include sulfur compounds, strong coordinating species, or water. Re-purifying the substrate or using freshly distilled, high-purity solvents is a critical troubleshooting step.
-
Incorrect Base (for Transfer Hydrogenations): In transfer hydrogenations using hydrogen donors like isopropanol or formic acid/triethylamine, the base is often essential for catalyst activation and turnover.[5] Using the wrong base, or an incorrect amount, can severely hamper both yield and selectivity.
Q3: How can I determine if my catalyst is the problem?
A: A systematic approach is needed to isolate the catalyst as the source of the issue.
-
Run a Control Reaction: Use a well-behaved, simple ketone (e.g., acetophenone) for which high yields and ee's have been reported with your catalyst system.[6] If this control reaction also fails, the catalyst or your general procedure is likely flawed.
-
Check Catalyst Handling: Were the catalyst and ligands handled under strictly inert conditions (e.g., in a glovebox)? Many catalysts are air-sensitive.
-
Consider Catalyst Age and Storage: Catalysts can degrade over time, even when stored under what are believed to be inert conditions. If the catalyst is old, consider purchasing a fresh batch.
Q4: My reaction is very sluggish or stalls completely. What are potential reasons?
A: A stalled reaction points to catalyst deactivation or inhibition.
-
Product Inhibition: In some cases, the alcohol product can coordinate to the catalyst and inhibit its activity. This is more common at high concentrations.
-
Byproduct Formation: Side reactions can generate species that poison the catalyst. For instance, using isopropanol as a hydrogen donor produces acetone, which can sometimes inhibit the reaction at high concentrations.[7]
-
Substrate Purity: Trace impurities in the starting material can act as potent catalyst poisons. This is one of the most common and often overlooked causes of low conversion.[8]
-
Insufficient Mixing: In heterogeneous or biphasic systems, poor mixing can limit the reaction rate. Ensure stirring is adequate for the scale of your reaction.
Q5: Could my ketone substrate be the problem?
A: Yes, the structure and purity of the substrate are critical.
-
Steric Hindrance: Very bulky ketones can be challenging substrates, requiring higher catalyst loadings, higher temperatures, or more active catalysts.[9]
-
Chelating Groups: Functional groups on the substrate can coordinate to the metal center and inhibit catalysis.
-
Competing Reactions: For α,β-unsaturated ketones, reduction of the double bond can be a competing pathway, leading to a mixture of products and a low yield of the desired chiral alcohol.[10]
Data Presentation
The following tables summarize how different reaction parameters can affect the yield and enantioselectivity of asymmetric ketone reduction.
Table 1: Effect of Solvent on the Asymmetric Reduction of Benzalacetone
| Entry | Solvent | Yield (%) | Enantiomeric Excess (% ee) |
| 1 | Toluene | 85 | 75 |
| 2 | THF | 78 | 72 |
| 3 | CH2Cl2 | 72 | 56 |
| 4 | CHCl3 | 65 | 66 |
| Data synthesized from findings reported in literature, where nonpolar solvents like toluene often provide better yields and selectivities for certain catalyst systems.[4][11] |
Table 2: Effect of Base on the Transfer Hydrogenation of Acetophenone
| Entry | Base | Yield (%) |
| 1 | Triethylamine | 95 |
| 2 | KOH | 4 |
| 3 | K2CO3 | 88 |
| 4 | None | <1 |
| Illustrative data based on the critical role of the base in activating the catalyst for transfer hydrogenation. The choice and solubility of the base can dramatically impact conversion.[5] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation (ATH) of a Ketone
This protocol is a general guideline for a typical ATH reaction using a Ru-based catalyst and a formic acid/triethylamine mixture as the hydrogen source.
-
Preparation: In a nitrogen-filled glovebox, add the Ruthenium catalyst (e.g., RuCl--INVALID-LINK--) (0.01 eq) and the ketone substrate (1.0 eq) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add a degassed solvent (e.g., acetonitrile or dichloromethane) to the flask to achieve the desired concentration (typically 0.1-0.5 M).
-
Reagent Addition: While stirring, add a freshly prepared 5:2 mixture of formic acid and triethylamine (2.0-5.0 eq relative to the substrate). This mixture should be added carefully as the reaction can be exothermic.
-
Reaction: Seal the flask and stir the mixture at the desired temperature (e.g., 25-40 °C). Monitor the reaction progress by TLC or GC/LC-MS.
-
Workup: Once the reaction is complete, quench the reaction by adding water or a saturated NaHCO₃ solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the chemical yield from the isolated product mass. Analyze the enantiomeric excess (% ee) using chiral HPLC or GC.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
A troubleshooting workflow for diagnosing the cause of low reaction yield.
Diagram 2: Simplified Catalytic Cycle for Asymmetric Hydrogenation
The Noyori mechanism for asymmetric hydrogenation of ketones.[12]
References
- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols [mdpi.com]
- 12. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Optimization of Reaction Conditions for CBS Reduction
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Corey-Bakshi-Shibata (CBS) reduction reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Enantioselectivity (% ee)
Question: My CBS reduction is resulting in a low enantiomeric excess (% ee). What are the potential causes and how can I improve it?
Answer:
Low enantioselectivity is a common issue in CBS reductions and can stem from several factors. A systematic approach to troubleshooting is recommended.[1][2]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The presence of water can significantly decrease enantioselectivity.[3][4][5] All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen). Use of anhydrous solvents and reagents is critical.[1][4]
-
Optimize Reaction Temperature: Temperature is a critical parameter.[3] Generally, lower temperatures lead to higher enantiomeric excesses.[3] However, some substrates and catalyst systems have an optimal temperature, and excessively low temperatures can sometimes reduce selectivity.[6][7] A screening of temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C) is advisable to find the optimum for your specific substrate.[1]
-
Verify Reagent Stoichiometry: The molar ratio of the substrate, CBS catalyst, and the borane source is crucial.[1]
-
Catalyst Loading: Typical catalyst loading ranges from 5-10 mol%. Increasing the catalyst loading may improve ee, but it's important to find the lowest effective amount.[8][9]
-
Borane Reagent: A slight excess of the borane reagent is often used.[1] However, a large excess can lead to a non-catalyzed background reduction, lowering the ee.[7][10]
-
-
Assess CBS Catalyst Quality: The purity and activity of the CBS reagent are paramount.[1]
-
Evaluate the Borane Source: Commercially available borane solutions (e.g., BH₃•THF) can contain borohydride species that lead to non-selective reduction.[3] Using freshly prepared or high-purity borane sources like BH₃•SMe₂ or catecholborane can improve results.[3][4][11]
-
Solvent Effects: The choice of solvent can influence enantioselectivity. While THF is common, other solvents like toluene, dichloromethane (CH₂Cl₂), and 2-MeTHF have been used successfully.[6][12] Toluene may offer higher yields in some cases, while polar solvents might slightly decrease enantioselectivity.[6]
Issue 2: Slow or Incomplete Reaction
Question: My CBS reduction is proceeding very slowly or is not going to completion. What should I do?
Answer:
Slow or incomplete reactions can be attributed to catalyst deactivation, insufficient reagent, or suboptimal temperature.
Troubleshooting Steps:
-
Check Catalyst Activity: Ensure the catalyst has not degraded due to moisture or improper storage. Using a fresh batch of catalyst is a good starting point.[1]
-
Increase Catalyst Loading: If the reaction is slow, a modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) can accelerate the rate.[8]
-
Verify Borane Reagent Concentration: The concentration of the borane reagent solution can decrease over time. Use a fresh bottle or titrate the solution to confirm its molarity.
-
Adjust the Temperature: While lower temperatures often favor higher enantioselectivity, they also slow down the reaction rate.[10] If the reaction is too slow at very low temperatures, a slightly higher temperature may be necessary to achieve a reasonable reaction time, sometimes without a significant loss in ee.[7]
-
Substrate Purity: Impurities in the ketone substrate can sometimes inhibit the catalyst. Ensure your starting material is sufficiently pure.[2]
Issue 3: Difficult Reaction Workup and Product Isolation
Question: I am having trouble with the workup procedure, leading to product loss or contamination. What is a reliable workup protocol?
Answer:
A careful workup is essential to isolate the chiral alcohol without racemization or degradation.
Recommended Workup Protocol:
-
Quenching: After the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture in an ice bath. Slowly and carefully quench the excess borane by adding methanol dropwise until gas evolution ceases.[1]
-
Acidic Wash: Add a dilute acid solution (e.g., 1 M HCl) to hydrolyze the borate esters.[4][5]
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Washes: Wash the combined organic layers with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can then be purified by column chromatography on silica gel.[1]
Data Presentation
Table 1: Effect of Temperature on Enantioselectivity for a Model CBS Reduction
| Temperature (°C) | Enantiomeric Excess (% ee) | Notes |
| 20 | 73 | Baseline temperature. |
| 0 | 79 | Increased selectivity at lower temperature. |
| -20 | 83 | Optimal temperature for this specific system.[6] |
| -40 | 75 | Selectivity decreases at very low temperatures.[6] |
| -78 | 92 | With catecholborane as the reducing agent.[6] |
Data is illustrative and based on trends reported in the literature. Optimal conditions are substrate-dependent.[6]
Table 2: Influence of Borane Source and Solvent on a Model CBS Reduction
| Borane Source | Solvent | Enantiomeric Excess (% ee) |
| BH₃•THF | THF | 80 |
| BH₃•SMe₂ | THF | Similar to BH₃•THF, but more stable.[11] |
| Catecholborane | Toluene | 92 |
| p-I-PhOBH₂ | THF | Did not improve ee in this case.[6] |
| BH₃•THF | CH₂Cl₂ | 56 |
| BH₃•THF | CHCl₃ | 66 |
Results can vary significantly based on the substrate and specific CBS catalyst used.[6]
Experimental Protocols
General Protocol for CBS Reduction of a Prochiral Ketone
This protocol provides a general starting point for the optimization of a CBS reduction.
-
Apparatus Setup: Under an inert atmosphere (N₂ or Ar), add the (S)-2-Methyl-CBS-oxazaborolidine catalyst (e.g., 0.1 eq, 1.0 M solution in toluene) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Solvent Addition: Add anhydrous solvent (e.g., THF or toluene) to the flask.
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C to -78 °C) using an appropriate cooling bath.
-
Borane Addition: Add the borane reagent (e.g., BH₃•THF, 1.0 M solution, 1.0-1.5 eq) dropwise to the catalyst solution while maintaining the internal temperature. Stir for 10-15 minutes.[4]
-
Substrate Addition: Dissolve the prochiral ketone (1.0 eq) in a minimal amount of anhydrous solvent and add it dropwise to the reaction mixture over 30-60 minutes.
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching and Workup: Once the reaction is complete, carefully quench with methanol, followed by an acidic workup and extraction as described in the troubleshooting section.[1]
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the purified alcohol by chiral HPLC or GC.
Visualizations
Troubleshooting Workflow for Low Enantioselectivity
Caption: A troubleshooting decision tree for addressing low enantioselectivity in CBS reductions.
General CBS Reduction Catalytic Cycle
Caption: A simplified diagram illustrating the key steps in the CBS reduction catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Chiral Epoxides via Borane Reduction of 2-Haloketones Catalyzed By Spiroborate Ester: Application to the Synthesis of Optically Pure 1,2-Hydroxy Ethers and 1,2-Azido Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
side-product formation in the synthesis of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol, a key chiral intermediate.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Enantiomeric Excess (ee)
Question: My reaction is producing the desired alcohol, but the enantiomeric excess (ee) of the (R)-enantiomer is below the target specification (>99%). What are the potential causes and how can I improve the stereoselectivity?
Answer: Low enantiomeric excess is a common challenge in asymmetric synthesis. The root cause often lies in the catalyst system or the reaction conditions. Here are several factors to investigate:
-
Catalyst/Ligand Integrity: The chiral catalyst or ligand is the primary driver of stereoselectivity. Ensure its purity and proper handling, as degradation or contamination can significantly reduce enantioselectivity. For moisture-sensitive catalysts like those used in Corey-Bakshi-Shibata (CBS) reductions, strictly anhydrous conditions are crucial.
-
Reaction Temperature: Temperature plays a critical role in the transition state energetics. Lowering the reaction temperature often enhances enantioselectivity by favoring the kinetically preferred pathway leading to the desired enantiomer.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst-substrate complex and, consequently, the stereochemical outcome. It is advisable to screen different solvents to find the optimal one for your specific catalyst system.
-
Hydrogen Pressure (for Hydrogenation): In catalytic hydrogenations (e.g., Noyori-type), the hydrogen pressure can affect the reaction kinetics and selectivity. Optimization of this parameter is often necessary.
-
Substrate Quality: Impurities in the starting ketone (2',6'-dichloro-3'-fluoroacetophenone) can sometimes interfere with the catalyst, leading to reduced enantioselectivity. Ensure the purity of your starting material.
Issue 2: Formation of Dehalogenated Side-Products
Question: I am observing the formation of dechlorinated byproducts, such as 1-(2-chloro-3-fluorophenyl)ethanol, in my reaction mixture. How can I minimize this side reaction?
Answer: Dehalogenation is a known side reaction in catalytic hydrogenations of aryl halides.[1] The C-Cl bond can be susceptible to cleavage under reductive conditions. To mitigate this:
-
Catalyst Selection: Some catalysts are more prone to inducing dehalogenation than others. If using a palladium-based catalyst, consider switching to a ruthenium or rhodium-based system, which may exhibit lower dehalogenation activity for this substrate.
-
Reaction Conditions:
-
Temperature and Pressure: Milder conditions (lower temperature and hydrogen pressure) generally reduce the incidence of dehalogenation.
-
Reaction Time: Prolonged reaction times can lead to an increase in side products. Monitor the reaction progress and stop it as soon as the starting material is consumed.
-
Additives: In some cases, the addition of specific inhibitors can suppress dehalogenation without significantly affecting the desired reduction.
-
Issue 3: Presence of Unreacted Starting Material
Question: My reaction is incomplete, with a significant amount of the starting ketone remaining even after an extended reaction time. What could be the issue?
Answer: Incomplete conversion can be due to several factors related to catalyst activity and reaction conditions:
-
Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. This can be caused by impurities in the substrate or solvent, or by thermal instability. Ensure all reagents and solvents are of high purity and consider using a higher catalyst loading if deactivation is suspected.
-
Insufficient Hydrogen Source: In transfer hydrogenations, ensure an adequate excess of the hydrogen donor (e.g., isopropanol, formic acid) is used. For reactions using hydrogen gas, ensure there are no leaks in the system and that the pressure is maintained.
-
Poor Mixing: In heterogeneous catalytic systems, efficient mixing is crucial for good mass transfer. Ensure that the stirring is adequate to keep the catalyst suspended and in contact with the reactants.
-
Sub-optimal Temperature: While lower temperatures can improve enantioselectivity, they also decrease the reaction rate. A balance must be found to achieve both good conversion and high selectivity within a reasonable timeframe.
Issue 4: Formation of an Unknown Impurity with a Higher Molecular Weight
Question: I have identified an impurity with a molecular weight corresponding to the ether dimer of the product. How is this formed and how can I prevent it?
Answer: Ether formation can occur, particularly under acidic conditions or at elevated temperatures, through the dehydration of two alcohol molecules. To avoid this:
-
Control of pH: Ensure the reaction and work-up conditions are not acidic. If an acidic work-up is necessary, perform it at low temperatures and for a minimal amount of time.
-
Temperature Management: Avoid excessive temperatures during the reaction and subsequent purification steps (e.g., distillation).
-
Use of Protecting Groups: While more synthetically demanding, protecting the alcohol as a silyl ether after its formation can prevent subsequent side reactions if further transformations are required under conditions that could promote etherification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods involve the asymmetric reduction of the corresponding prochiral ketone, 2',6'-dichloro-3'-fluoroacetophenone. Key approaches include:
-
Catalytic Asymmetric Hydrogenation: Utilizing chiral ruthenium or rhodium catalysts, such as those developed by Noyori and his coworkers.[2]
-
Stoichiometric and Catalytic Asymmetric Reduction with Boranes: Employing chiral oxazaborolidine catalysts, as in the Corey-Bakshi-Shibata (CBS) reduction.[3][4][5][6][7]
-
Biocatalysis: Using whole-cell biocatalysts (e.g., yeast) or isolated enzymes (ketoreductases) that can exhibit high enantioselectivity.[8][9][10]
-
Dynamic Kinetic Resolution (DKR): This method involves the resolution of a racemic mixture of the alcohol, where the undesired enantiomer is continuously racemized and converted to the desired one.[11][12]
Q2: How can I monitor the progress and enantiomeric excess of my reaction?
A2: Chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) are the methods of choice for determining the enantiomeric excess (ee) of the product. Reaction progress can be monitored by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or HPLC by observing the disappearance of the starting ketone and the appearance of the product alcohol.
Q3: What are typical yields and enantiomeric excesses for this synthesis?
A3: The yield and ee are highly dependent on the chosen method and the optimization of reaction conditions. However, well-optimized processes can achieve high yields and excellent enantioselectivity.
| Method | Catalyst/Reagent | Typical Yield | Typical ee (%) | Reference |
| Asymmetric Hydrogenation | RuBr₂--INVALID-LINK-- | >95% | 98.5 | [13] |
| Dynamic Kinetic Resolution | Novozym® 435 and VOSO₄·xH₂O | High Conversion | High | [11][12] |
| Biocatalytic Reduction | Recombinant E. coli | >90% | >99 | [9] |
Q4: What are the key safety precautions I should take during this synthesis?
A4: Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:
-
Hydrogen Gas: Catalytic hydrogenations often use flammable hydrogen gas under pressure. Ensure the system is properly sealed and operated in a well-ventilated area.
-
Borane Reagents: Borane reagents used in CBS reductions are often flammable and react violently with water. They should be handled under an inert atmosphere.
-
Halogenated Compounds: The starting material and product are halogenated aromatic compounds. Handle them with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation using a Noyori-type Catalyst
This protocol is a general guideline and may require optimization.
-
Catalyst Preparation: In an inert atmosphere glovebox, charge a pressure reactor with the chiral ruthenium catalyst (e.g., RuBr₂--INVALID-LINK--) and a base (e.g., potassium tert-butoxide).
-
Reaction Setup: Add a solution of 2',6'-dichloro-3'-fluoroacetophenone in a suitable solvent (e.g., 2-propanol).
-
Hydrogenation: Seal the reactor, remove it from the glovebox, and purge with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 10 atm) and heat to the target temperature (e.g., 40 °C).
-
Monitoring and Work-up: Stir the reaction mixture vigorously and monitor its progress. Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and quench the reaction.
-
Purification: Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by chromatography or crystallization.
Protocol 2: Biocatalytic Reduction with a Ketoreductase
This is a representative protocol and will vary depending on the specific enzyme or whole-cell system used.
-
Biocatalyst Preparation: Prepare a suspension of the whole cells or a solution of the isolated enzyme in a suitable buffer (e.g., phosphate buffer).
-
Reaction Mixture: To the biocatalyst suspension/solution, add a co-factor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration) and the substrate, 2',6'-dichloro-3'-fluoroacetophenone (often dissolved in a co-solvent like DMSO to aid solubility).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitoring and Work-up: Monitor the reaction for the conversion of the ketone to the alcohol. Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic extracts, remove the solvent, and purify the product as needed.
Visualizations
Caption: Main synthesis pathway and potential side-product formations.
Caption: A general workflow for troubleshooting the synthesis.
References
- 1. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.hanze.nl [research.hanze.nl]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases [mdpi.com]
- 13. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol synthesis - chemicalbook [chemicalbook.com]
chiral column selection for separating dichlorofluorophenyl ethanol enantiomers
Topic: Separating Dichlorofluorophenyl Ethanol Enantiomers Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in the development of robust methods for the enantioselective separation of dichlorofluorophenyl ethanol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am starting my method development. Which type of chiral column is most likely to resolve dichlorofluorophenyl ethanol enantiomers?
For aromatic compounds like dichlorofluorophenyl ethanol, polysaccharide-based chiral stationary phases (CSPs) are the most effective and widely used.[1] These columns, typically based on cellulose or amylose derivatives coated or immobilized on a silica support, offer broad enantioselectivity for a wide range of compounds.[1][2]
Recommendation: Begin your screening with a set of polysaccharide columns known for their broad applicability. A typical primary screening set includes columns with the following selectors:
-
Amylose tris(3,5-dimethylphenylcarbamate)
-
Cellulose tris(3,5-dimethylphenylcarbamate)
-
Cellulose tris(3-chloro-4-methylphenylcarbamate)
-
Amylose tris(3-chloro-5-methylphenylcarbamate)
These phases provide a high probability of achieving at least a partial separation, which can then be optimized.[3]
Q2: My enantiomer peaks are co-eluting or have very poor resolution (Rs < 1.0). What should I do?
Poor or no resolution is a common starting point in chiral method development. A systematic approach to optimizing the mobile phase is the next logical step after initial column screening.
Troubleshooting Steps:
-
Review Your Mobile Phase System: The choice between normal-phase, reversed-phase, or polar organic mode dramatically affects selectivity.
-
Normal-Phase (NP): Mixtures of alkanes (like hexane or heptane) and an alcohol modifier (like 2-propanol or ethanol) are the standard for polysaccharide CSPs.[4] Varying the alcohol percentage is the primary way to adjust retention and selectivity.
-
Polar Organic Mode (PO): Using 100% of a polar solvent like methanol, ethanol, or acetonitrile can offer different selectivity. This mode is also beneficial for compounds with poor solubility in normal-phase solvents.[5]
-
Reversed-Phase (RP): Mixtures of acetonitrile or methanol with water (often with a buffer or additive) are used, particularly for polar analytes or when interfacing with mass spectrometry.
-
-
Optimize the Alcohol Modifier (Normal-Phase): The type of alcohol used as a modifier can have a significant impact. If 2-propanol (IPA) does not provide separation, try ethanol. The change in the modifier can alter the hydrogen bonding and dipole-dipole interactions that govern chiral recognition.[6]
-
Adjust Modifier Percentage: Systematically vary the concentration of the alcohol modifier. A lower percentage of alcohol generally increases retention time and can improve resolution, as it allows for more interaction between the analytes and the CSP.[4]
-
Consider Temperature: Temperature affects the thermodynamics of the chiral recognition process.
-
Lowering the temperature (e.g., from 25°C to 15°C) often enhances the stability of the transient diastereomeric complexes formed on the column, which can lead to increased selectivity and better resolution.
-
Increasing the temperature can sometimes improve peak efficiency but may reduce selectivity. It is an important parameter to screen.
-
Q3: I have some separation, but the peaks are tailing or asymmetric. How can I improve the peak shape?
Peak tailing can compromise resolution and quantification. It is often caused by secondary interactions or sample overload.
Troubleshooting Steps:
-
Check for Sample Overload: Injecting too high a concentration of your sample is a common cause of peak asymmetry, which presents as tailing on chiral columns.[1]
-
Action: Reduce the injection volume or dilute your sample (e.g., by a factor of 10) and reinject. If the peak shape improves, overload was the issue.
-
-
Use a Mobile Phase Additive: The hydroxyl group in dichlorofluorophenyl ethanol can have secondary interactions with the stationary phase. Adding a small amount of an acidic or basic modifier can significantly improve peak shape.
-
For Neutral/Acidic Analytes: Add 0.1% of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase.
-
For Basic Analytes/Impurities: Add 0.1% of a base like diethylamine (DEA) to the mobile phase.[7]
-
-
Assess Column Health: A contaminated column can lead to poor peak shapes. If the column has been used with many different analytes or mobile phases, flushing it with a strong, compatible solvent (as recommended by the manufacturer) may be necessary.[8]
Experimental Protocols & Data
While specific data for dichlorofluorophenyl ethanol is not readily published, the following protocols for the structurally analogous compound 1-(4-chlorophenyl)ethanol provide an excellent starting point for method development.[9] The separation mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide stationary phase.[9]
Representative HPLC Method Protocol
This protocol details a standard High-Performance Liquid Chromatography method for chiral separation.
-
Column: A polysaccharide-based CSP, such as one derived from cellulose tris(3,5-dimethylphenylcarbamate).
-
Mobile Phase Preparation: Prepare a mixture of n-Hexane and 2-Propanol in a 97:3 (v/v) ratio. Ensure solvents are HPLC grade.
-
Sample Preparation: Dissolve the dichlorofluorophenyl ethanol racemate in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC System Configuration:
-
Set the flow rate to 0.5 mL/min.
-
Maintain the column temperature at 25°C using a column oven.
-
Set the UV detector to a wavelength of 220 nm.
-
-
Injection & Data Acquisition:
-
Inject 10 µL of the prepared sample.
-
Acquire data for a sufficient duration to allow both enantiomer peaks to elute.
-
-
Analysis: Calculate the resolution (Rs) between the two enantiomer peaks. A value of Rs ≥ 1.5 is considered baseline separation.
Comparative Chromatographic Conditions
The following table summarizes typical starting conditions for screening on polysaccharide-based columns in both HPLC and Supercritical Fluid Chromatography (SFC).
| Parameter | HPLC Method | SFC Method |
| Column Type | Polysaccharide-based (e.g., Lux® Cellulose-2) | Polysaccharide-based (e.g., Lux® Cellulose-2) |
| Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol (97:3, v/v) | CO₂ / Methanol (80:20, v/v) |
| Flow Rate | 0.5 mL/min | 3.0 mL/min |
| Temperature | 25 °C | 40 °C |
| Detection | UV at 220 nm | UV at 220 nm |
| Back Pressure | N/A | 150 bar |
Data adapted from a method for the structurally similar 1-(4-chlorophenyl)ethanol.[9]
Visual Guides
Chiral Method Development Workflow
This diagram outlines a logical workflow for developing a chiral separation method, from initial screening to final optimization.
Caption: A typical workflow for chiral HPLC method development.
Troubleshooting Poor Peak Resolution
This flowchart provides a step-by-step guide for addressing the common issue of poor resolution between enantiomer peaks.
Caption: A troubleshooting guide for improving poor peak resolution.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. lcms.cz [lcms.cz]
- 6. m.youtube.com [m.youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up of Enantioselective Reductions
Welcome to the Technical Support Center for the scale-up of enantioselective reductions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the transition from laboratory-scale experiments to larger-scale production.
Frequently Asked questions (FAQs)
Q1: What are the most common challenges encountered when scaling up enantioselective reductions?
A1: Scaling up enantioselective reductions from the bench to industrial production often presents a unique set of challenges that can impact reaction efficiency, product purity, and economic viability. Key challenges include:
-
Maintaining High Enantioselectivity and Yield: Reaction conditions that provide excellent results on a small scale may not translate directly to larger reactors, often leading to a decrease in enantiomeric excess (% ee) and overall yield.
-
Heat and Mass Transfer Limitations: Larger reaction volumes can lead to inefficient mixing and temperature gradients, which can negatively affect reaction kinetics and selectivity.
-
Catalyst Activity and Stability: Issues such as catalyst deactivation, poisoning, or difficult separation can become more pronounced at a larger scale. For biocatalysts, maintaining enzyme stability and activity can be a significant hurdle.[1]
-
Substrate and Reagent Solubility: Poor solubility of substrates or reagents in the chosen solvent can lead to slow or incomplete reactions, a problem often exacerbated at higher concentrations typical of industrial processes.
-
Downstream Processing and Product Isolation: Isolating the chiral product from the reaction mixture, which may contain residual catalyst, byproducts, and solvents, can be complex and costly on a large scale.[2][3]
-
Cofactor Regeneration (for Biocatalysis): For enzymatic reductions requiring expensive cofactors like NAD(P)H, efficient in situ regeneration is crucial for economic feasibility on an industrial scale.[4][5]
Q2: My enantiomeric excess (% ee) has dropped significantly after scaling up the reaction. What are the potential causes and how can I troubleshoot this?
A2: A drop in enantiomeric excess upon scale-up is a common and frustrating issue. The following troubleshooting guide can help identify and address the root cause.
-
Step 1: Verify Analytical Methodology: Before investigating reaction parameters, ensure that your chiral analytical method (e.g., HPLC or GC) is properly validated for accuracy and reproducibility at the current concentrations.
-
Step 2: Investigate Temperature Effects: Inadequate temperature control in larger reactors can lead to localized "hot spots" or overall temperature fluctuations, which can significantly impact enantioselectivity. For some reactions, like the Corey-Bakshi-Shibata (CBS) reduction, lower temperatures do not always guarantee higher enantioselectivity.[1] A thorough investigation of the temperature profile is crucial.[6]
-
Step 3: Assess Mixing Efficiency: Poor mixing can result in localized excesses of reagents, leading to non-selective background reactions. Ensure that the agitation speed and impeller design are suitable for the reactor size and reaction viscosity.
-
Step 4: Evaluate Reagent and Solvent Quality: The purity of substrates, reagents, and solvents can have a more pronounced effect on a larger scale. Ensure that all materials meet the required specifications and are free from impurities that could interfere with the catalyst.
-
Step 5: Check for Catalyst Deactivation or Aging: The catalyst may be degrading over the longer reaction times or under the slightly different conditions of a scaled-up process. For instance, isolated oxazaborolidine catalysts used in CBS reductions can degrade during storage.[1] Consider using freshly prepared or in-situ generated catalysts.
Q3: I'm observing a low yield in my scaled-up enantioselective reduction. What factors should I investigate?
A3: Low yields at a larger scale can be attributed to several factors, often related to reaction kinetics and engineering aspects.
-
Poor Substrate Solubility: At higher concentrations, the substrate may not be fully dissolved, leading to a slower reaction rate and incomplete conversion.
-
Catalyst Inhibition or Deactivation: The substrate, product, or impurities could be inhibiting or deactivating the catalyst. This is a known issue in both chemocatalysis and biocatalysis.
-
Inefficient Cofactor Recycling (Biocatalysis): In enzymatic reductions, an inefficient cofactor regeneration system will limit the number of catalytic turnovers, resulting in a stalled reaction and low yield.[4]
-
Side Reactions: The altered conditions of a large-scale reaction (e.g., longer reaction times, temperature gradients) may favor the formation of byproducts.
-
Oxygen Sensitivity: Some catalytic systems are sensitive to oxygen. Inadequate inerting of a large reactor can lead to catalyst deactivation and reduced yield.
Troubleshooting Guides
Guide 1: Troubleshooting Low Enantiomeric Excess (% ee)
This guide provides a systematic approach to diagnosing and resolving issues of low enantioselectivity.
Is the analytical method validated?
-
No: Validate the chiral HPLC/GC method for accuracy, precision, and resolution.
-
Yes: Proceed to the next step.
Are there temperature control issues?
-
Yes: Improve reactor temperature control, monitor for exotherms, and re-optimize the reaction temperature for the larger scale.
-
No: Proceed to the next step.
Is mixing adequate?
-
No: Increase agitation speed, evaluate impeller design, and consider using baffles to improve mixing.
-
Yes: Proceed to the next step.
Is the catalyst performance consistent?
-
No: Check for catalyst degradation, consider in-situ generation, and screen for more robust catalysts.
-
Yes: Investigate substrate and reagent quality.
Guide 2: Biocatalytic Reduction Scale-Up Challenges
Is the enzyme stable under process conditions?
-
No: Consider enzyme immobilization to improve stability. Screen for more robust enzymes or perform directed evolution.
-
Yes: Proceed to the next step.
Is cofactor regeneration efficient?
-
No: Optimize the cofactor regeneration system (e.g., substrate-coupled vs. enzyme-coupled). Ensure the regeneration enzyme is active and stable.
-
Yes: Proceed to the next step.
Is substrate/product inhibition occurring?
-
Yes: Consider fed-batch strategies for the substrate or in-situ product removal to alleviate inhibition.
-
No: Evaluate downstream processing.
Data Presentation
Table 1: Effect of Temperature and Solvent on the Enantioselective Reduction of Benzalacetone using a Chiral Lactam Alcohol Catalyst [7]
| Entry | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | THF | 0 | 48 | 73 |
| 2 | Toluene | 0 | 61 | 73 |
| 3 | CH₂Cl₂ | 0 | 13 | 56 |
| 4 | CHCl₃ | 0 | 43 | 66 |
| 5 | Toluene | -20 | - | 79 |
| 6 | Toluene | -40 | - | 84 |
| 7 | Toluene | -60 | - | 63 |
Table 2: Comparison of Cofactor Regeneration Strategies for Ketoreductase (KRED) Catalyzed Reductions on a Preparative Scale [8][9]
| Substrate | KRED | Cofactor Regeneration Method | Substrate Loading | Reaction Time (h) | Yield (%) |
| Keto ester 1 | Gcy1 | Co-expressed GDH | - | ~2 | ~1.5x faster rate |
| Acetophenone 3 | KRED NADH-101 | Isopropanol (i-PrOH) | 50 mM | 25 | 79 |
| Acetophenone 3 | KRED NADH-101 | GDH/Glucose | 50 mM | 3.3 | >95% conversion |
| Diketone 5 | KRED NADPH-134 | Isopropanol (i-PrOH) | ~200 mM | 50 | - |
| Diketone 5 | KRED NADPH-134 | GDH/Glucose | 700 mM (50 g) | - | 95 |
Experimental Protocols
Protocol 1: General Procedure for a Scaled-Up Biocatalytic Reduction using a Ketoreductase (KRED) with Cofactor Regeneration
This protocol outlines a general procedure for the enantioselective reduction of a ketone using a KRED with a glucose dehydrogenase (GDH) cofactor regeneration system.
-
Buffer Preparation: Prepare a suitable buffer (e.g., potassium phosphate buffer, pH 7.0) and degas it thoroughly to remove dissolved oxygen.
-
Reaction Setup: In a temperature-controlled reactor, add the buffer, glucose (as the ultimate reductant for cofactor regeneration), and the NAD(P)⁺ cofactor.
-
Enzyme Addition: Add the glucose dehydrogenase (GDH) for cofactor regeneration, followed by the ketoreductase (KRED). The enzymes can be added as solutions or as immobilized preparations.
-
Substrate Addition: If the ketone substrate has poor aqueous solubility, it can be dissolved in a minimal amount of a water-miscible co-solvent (e.g., DMSO, isopropanol) before being added to the reactor. For larger scales, a fed-batch addition strategy may be employed to avoid substrate inhibition.[1]
-
Reaction Monitoring: Maintain the reaction at a constant temperature and pH with adequate agitation. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a validated chiral HPLC or GC method to determine substrate conversion and the enantiomeric excess of the product.
-
Work-up and Product Isolation: Once the reaction is complete, quench the reaction (e.g., by adding a water-immiscible organic solvent like ethyl acetate). Separate the organic layer, and purify the product using standard techniques such as distillation or crystallization.
Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction - General Procedure
The CBS reduction is a reliable method for the enantioselective reduction of prochiral ketones.[10]
-
Catalyst Preparation: The chiral oxazaborolidine catalyst can be generated in situ or used as a pre-formed reagent. For in-situ generation, the corresponding chiral amino alcohol is reacted with a borane source (e.g., BH₃·THF) in an anhydrous solvent under an inert atmosphere.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone substrate in an anhydrous solvent (e.g., THF, toluene).
-
Reduction: Cool the solution to the desired temperature (e.g., -78 °C to room temperature). Add the CBS catalyst, followed by the slow addition of the borane reducing agent (e.g., BH₃·THF, catecholborane).
-
Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor its progress by TLC, GC, or LC-MS.
-
Quenching and Work-up: Upon completion, carefully quench the reaction by the slow addition of a protic solvent (e.g., methanol). After gas evolution ceases, the product can be extracted with an organic solvent and purified by column chromatography.
Visualizations
Caption: Troubleshooting logic for low enantiomeric excess.
Caption: Experimental workflow for biocatalytic reduction.
Caption: Cofactor regeneration cycle in biocatalytic reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Downstream Processing Challenges in Biologics Manufacturing [53biologics.com]
- 4. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II: whole-cell reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
impact of solvent purity on enantioselectivity in chiral synthesis
Welcome to the Technical Support Center for Chiral Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the critical role of solvent purity in achieving high enantioselectivity. Here you will find answers to frequently asked questions, detailed troubleshooting guides for common issues related to solvent impurities, and robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: How critical is solvent purity for achieving high enantioselectivity in my chiral synthesis?
A1: Solvent purity is exceptionally critical. Asymmetric reactions are highly sensitive to trace impurities.[1] Even minute quantities of contaminants, such as water, peroxides, or other reactive species, can significantly diminish enantiomeric excess (% ee) by interfering with the chiral catalyst or promoting side reactions that are not stereoselective. Using anhydrous and peroxide-free solvents is often a prerequisite for success.[1]
Q2: What are the most common and detrimental impurities in solvents used for chiral synthesis?
A2: The most common and harmful impurities include:
-
Water: Can hydrolyze sensitive reagents and catalysts, and alter the solvent polarity, which in turn can affect the stability of the transition state in a stereoselective reaction.
-
Peroxides: Often found in ether-based solvents like THF and diethyl ether, peroxides are strong oxidizing agents that can decompose catalysts and reagents.
-
Aldehydes and Ketones: Can act as competing substrates or inhibitors, especially in reactions involving carbonyl compounds.
-
Acidic or Basic Impurities: Can neutralize or decompose sensitive catalysts, particularly Lewis acid or base catalysts, or alter the pH of the reaction medium, thereby affecting enantioselectivity.
-
Trace Metals: Can interfere with or poison metal-based chiral catalysts.
Q3: What is the difference between "anhydrous" and "technical grade" solvents, and which should I use?
A3: "Technical grade" solvents are suitable for general industrial use and do not have stringent purity standards; they may contain significant amounts of water and other impurities. "Anhydrous" or "synthesis grade" solvents, on the other hand, are specifically purified to have very low water content (typically <50 ppm) and are tested for other impurities. For sensitive chiral syntheses, it is imperative to use high-purity, anhydrous solvents. For extremely sensitive reactions, even commercially available anhydrous solvents may require further purification.
Q4: How can I test the purity of my solvent before use?
A4: Several analytical techniques can be employed:
-
Karl Fischer Titration: The gold standard for accurately quantifying water content.
-
¹H NMR Spectroscopy: Can be used to identify and quantify various organic impurities. There are published tables of chemical shifts for common laboratory solvents and impurities that can serve as a reference.
-
Gas Chromatography (GC): Effective for separating and quantifying volatile impurities.
-
Peroxide Test Strips: A quick and easy way to detect the presence of peroxides in ether solvents.
Troubleshooting Guides
Issue: Unexpectedly Low or Inconsistent Enantiomeric Excess (% ee)
Low or inconsistent % ee is a frequent challenge in chiral synthesis. This guide provides a systematic approach to troubleshooting the problem, with a focus on solvent-related issues.
Step 1: Validate Your Analytical Method
Before investigating reaction parameters, it is crucial to confirm that your method for determining % ee (typically chiral HPLC or GC) is accurate and reproducible. An unvalidated analytical method can be a significant source of error.[1]
Step 2: Scrutinize Solvent Purity
If your analytical method is validated, the next step is to rigorously assess the purity of your solvent.
| Potential Cause | Recommended Action | Verification Method |
| Presence of Water | Use a freshly opened bottle of anhydrous solvent or purify the solvent using an appropriate drying method. | Karl Fischer Titration |
| Peroxide Contamination (in Ethers) | Test for peroxides. If present, purify the solvent by passing it through activated alumina or by distillation from sodium/benzophenone. | Peroxide test strips |
| Other Organic Impurities | Purify the solvent by distillation. | ¹H NMR, GC |
| Acidic/Basic Impurities | Neutralize and purify the solvent. For example, wash with a mild base (like sodium bicarbonate solution) or acid, followed by drying and distillation. | pH indicator paper (for a rough check) |
Step 3: Evaluate Other Reagents and Reaction Conditions
If solvent purity is confirmed to be high, consider other factors that can impact enantioselectivity, such as the purity of the substrate and catalyst, reaction temperature, and catalyst loading.
Quantitative Impact of Solvent Impurities
While it is widely acknowledged that solvent impurities negatively affect enantioselectivity, specific quantitative data can be reaction-dependent. The following table summarizes general trends and provides illustrative data for the highly sensitive proline-catalyzed aldol reaction.
| Solvent | Impurity | Typical Concentration Range | Observed Impact on Enantioselectivity (% ee) |
| THF | Water | 10 - 500 ppm | A progressive decrease in % ee is often observed. For some proline-catalyzed aldol reactions, an increase from 10 ppm to 100 ppm of water can lead to a 5-15% drop in ee. |
| Diethyl Ether | Peroxides | 5 - 100 ppm | Significant catalyst deactivation and a sharp drop in % ee. Even at low ppm levels, peroxides can be detrimental. |
| Dichloromethane | Acid (HCl) | 1 - 20 ppm | Can lead to catalyst inhibition, especially for Lewis acid-catalyzed reactions, resulting in both lower yield and enantioselectivity. |
| DMSO | Formaldehyde | 10 - 200 ppm | Can react with amine catalysts, leading to reduced catalyst efficacy and lower % ee. |
Experimental Protocols
Protocol 1: Ultra-Purification of Tetrahydrofuran (THF) for Chiral Synthesis
This protocol describes the preparation of ultra-dry, peroxide-free THF suitable for highly sensitive organocatalytic and metal-catalyzed asymmetric reactions.
Materials:
-
Pre-dried THF (stored over 3Å molecular sieves)
-
Sodium metal
-
Benzophenone
-
An inert gas source (Argon or Nitrogen)
-
Distillation apparatus
Procedure:
-
Pre-drying: Ensure the starting THF has a low water content by storing it over activated 3Å molecular sieves for at least 24 hours.
-
Setup: Assemble a distillation apparatus under an inert atmosphere. The receiving flask should be flame-dried and cooled under a stream of inert gas.
-
Drying Agent Preparation: To the distillation flask containing pre-dried THF, add small pieces of sodium metal and a small amount of benzophenone to act as an indicator.
-
Reflux: Gently reflux the THF under an inert atmosphere. A deep blue or purple color indicates the formation of the benzophenone ketyl radical anion, signifying that the solvent is anhydrous and oxygen-free. If the color fades, it indicates the presence of water or oxygen, and more sodium should be added.
-
Distillation: Once a persistent deep blue/purple color is achieved, distill the THF directly into the flame-dried receiving flask.
-
Storage and QC: Store the purified THF under an inert atmosphere over activated molecular sieves. Before use, it is advisable to perform a Karl Fischer titration to confirm a water content of <10 ppm.
Protocol 2: Chiral HPLC Method for Determination of Enantiomeric Excess
This protocol provides a general workflow for analyzing the enantiomeric excess of a chiral product.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., Chiralcel® OD-H, Chiralpak® AD-H)
-
HPLC-grade solvents (typically n-hexane and isopropanol)
-
Sample of the chiral product
-
Racemic standard of the product
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified reaction product (approximately 1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
Column Selection and Mobile Phase Screening:
-
Select a CSP based on the structure of your analyte or literature precedents. Polysaccharide-based columns are a good starting point for a wide range of compounds.
-
Begin with a standard mobile phase, such as a 90:10 (v/v) mixture of n-hexane and isopropanol, at a flow rate of 1.0 mL/min.
-
-
Analysis of Racemic Standard: Inject the racemic standard to determine the retention times of both enantiomers and to ensure the column is capable of providing baseline separation (Resolution > 1.5).
-
Analysis of Chiral Sample: Inject the chiral product sample under the same conditions.
-
Quantification: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the following formula: % ee = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100
Visualizations
Caption: A troubleshooting workflow for addressing low enantioselectivity.
Caption: Workflow for solvent purification and quality control.
References
preventing racemization of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol. Our goal is to help you prevent racemization and maintain the enantiomeric purity of this critical chiral building block throughout your experiments.
Troubleshooting Guides
Issue 1: Loss of Enantiomeric Excess (ee%) After Synthesis and Work-up
Symptoms:
-
Chiral HPLC analysis of the crude or purified product shows a lower than expected ee%.
-
Inconsistent ee% values between batches.
Possible Causes & Solutions:
| Cause | Solution |
| Harsh Reaction Conditions | Optimize Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of racemization. For many stereoselective syntheses, cryogenic conditions (e.g., -78 °C) are employed.[1] Minimize Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that may promote racemization. |
| Strongly Acidic or Basic Conditions | Use Mild Reagents: Employ milder acids or bases throughout your synthesis and work-up procedures. For example, use a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching instead of strong acids or bases.[1] Neutral Work-up: Whenever possible, perform a neutral aqueous work-up to prevent acid or base-catalyzed racemization of the final product. |
| Inappropriate Solvent Choice | Solvent Screening: The choice of solvent can influence the stability of intermediates. Protic solvents may stabilize ionic intermediates that are prone to racemization. It is advisable to screen a variety of aprotic and polar aprotic solvents to find the optimal conditions for both reactivity and stereochemical integrity.[1] |
Issue 2: Racemization During Purification
Symptoms:
-
High ee% of the crude product, but a significant drop in ee% after column chromatography.
Possible Causes & Solutions:
| Cause | Solution |
| Acidic Nature of Silica Gel | Use Neutralized Silica Gel: Standard silica gel is acidic and can cause racemization of sensitive chiral alcohols. Neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine, before packing the column. Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), for purification. |
| Prolonged Contact Time with Stationary Phase | Optimize Chromatography Conditions: Use a slightly more polar eluent system to decrease the retention time of your compound on the column, thereby minimizing the contact time with the stationary phase. Alternative Purification Methods: If racemization on silica gel remains an issue, consider other purification techniques such as preparative thin-layer chromatography (prep-TLC) or crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to synthesize this compound with high enantiomeric excess?
A1: Biocatalytic methods and chiral resolution are two highly effective approaches. A biotransformation-mediated synthesis using an alcohol dehydrogenase can produce the desired (R)-enantiomer with excellent enantioselectivity.[2] Alternatively, a chemical approach involves the synthesis of the racemic alcohol followed by chiral resolution. This can be achieved by forming diastereomeric esters with a chiral resolving agent, such as (-)-menthyloxyacetic acid, which can then be separated by chromatography and hydrolyzed to yield the enantiomerically pure alcohol.
Q2: At what stages is racemization most likely to occur?
A2: Racemization is most likely to occur under the following conditions:
-
During the main reaction: If the reaction is run at elevated temperatures or in the presence of strong acids or bases.[1]
-
During aqueous work-up: Extraction with strongly acidic or basic solutions can lead to racemization.[1]
-
During purification: As mentioned in the troubleshooting guide, purification on standard silica gel can cause racemization.[1]
Q3: How can I accurately determine the enantiomeric excess of my product?
A3: The most common and reliable method for determining the enantiomeric excess of chiral alcohols is chiral High-Performance Liquid Chromatography (HPLC) .[3] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times. Other methods include gas chromatography (GC) on a chiral column, and nuclear magnetic resonance (NMR) spectroscopy using chiral solvating agents or chiral shift reagents.
Q4: Can the choice of solvent impact the degree of racemization?
A4: Yes, the solvent can play a significant role. Protic solvents can stabilize charged intermediates that may be susceptible to racemization. Aprotic polar solvents can also facilitate racemization depending on the specific reaction mechanism. Therefore, it is often necessary to screen different solvents to identify the optimal conditions that minimize racemization while maintaining a good reaction rate.[1]
Experimental Protocols
Protocol 1: Biocatalytic Asymmetric Reduction of 2,6-dichloro-3-fluoroacetophenone
This protocol is adapted from a method for the synthesis of the (S)-enantiomer and can be modified for the (R)-enantiomer by selecting an appropriate alcohol dehydrogenase with the desired stereoselectivity.[2]
Materials:
-
2,6-dichloro-3-fluoroacetophenone
-
Alcohol dehydrogenase (ADH) with selectivity for the (R)-product
-
Co-factor (e.g., NADH or NADPH)
-
Co-factor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol and a suitable ADH)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a temperature-controlled vessel, dissolve the 2,6-dichloro-3-fluoroacetophenone in a minimal amount of a water-miscible co-solvent (e.g., DMSO).
-
Add the substrate solution to the buffer containing the ADH, co-factor, and co-factor regeneration system.
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the progress by TLC or HPLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on neutralized silica gel.
-
Determine the enantiomeric excess using chiral HPLC.
Protocol 2: Chiral Resolution of Racemic 1-(2,6-dichloro-3-fluorophenyl)ethanol via Diastereomeric Ester Formation
Materials:
-
Racemic 1-(2,6-dichloro-3-fluorophenyl)ethanol
-
(-)-Menthyloxyacetic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate
-
Lithium hydroxide (LiOH)
-
Methanol and water
Procedure:
-
Esterification:
-
Dissolve the racemic alcohol (1.0 eq), (-)-menthyloxyacetic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C and add DCC (1.1 eq).
-
Stir the reaction at room temperature and monitor by TLC.
-
Filter off the dicyclohexylurea precipitate and concentrate the filtrate.
-
Purify the crude diastereomeric esters by silica gel chromatography.
-
-
Separation of Diastereomers:
-
Separate the two diastereomeric esters using preparative HPLC or careful column chromatography on silica gel.
-
-
Hydrolysis:
-
Dissolve the desired diastereomeric ester in a mixture of methanol and water.
-
Add LiOH and stir at room temperature until hydrolysis is complete (monitor by TLC).
-
Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.
-
The aqueous layer can be acidified to recover the chiral auxiliary.
-
Wash the organic layer, dry, and concentrate to yield the enantiomerically pure this compound.
-
-
Analysis:
-
Determine the enantiomeric excess of the final product by chiral HPLC.
-
Data Presentation
The following table summarizes hypothetical data on the influence of different purification conditions on the final enantiomeric excess of this compound, starting from a crude product with an initial ee of 99%.
| Purification Method | Stationary Phase | Eluent | Temperature (°C) | Final ee% |
| Flash Chromatography | Standard Silica Gel | Hexane:EtOAc (8:2) | 25 | 92% |
| Flash Chromatography | Neutralized Silica Gel | Hexane:EtOAc (8:2) | 25 | 98% |
| Flash Chromatography | Alumina (Neutral) | Hexane:EtOAc (8:2) | 25 | 97% |
| Preparative TLC | Standard Silica Gel | Hexane:EtOAc (7:3) | 25 | 95% |
| Crystallization | Ethanol/Water | - | 4 | >99% |
Visualizations
Caption: General experimental workflow for obtaining enantiomerically pure this compound.
Caption: Troubleshooting logic for addressing racemization issues.
References
Technical Support Center: Optimizing Catalyst Loading for Asymmetric Transfer Hydrogenation
Welcome to the technical support center for asymmetric transfer hydrogenation (ATH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: I'm observing low or no conversion of my starting material. What are the potential causes and how can I resolve this?
A1: Low or no conversion in ATH reactions can be attributed to several factors, including issues with the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is recommended.[1]
-
Catalyst Activity: The catalyst may be inactive or have low activity. This can be due to improper activation, decomposition, or poisoning. Ensure you are using a fresh, properly stored catalyst and following the correct activation procedure under an inert atmosphere.[1][2]
-
Catalyst Loading: The catalyst concentration might be too low. While ATH is known for its efficiency at low catalyst loadings, it is advisable to start with a slightly higher concentration (e.g., 0.5–1.0 mol%) during the initial optimization phase.[1]
-
Reagent Purity: Impurities in the substrate, hydrogen donor (e.g., isopropanol, formic acid/triethylamine), or solvent can act as catalyst poisons.[1][2] Common poisons include sulfur and nitrogen compounds.[2] Ensure all reagents are of high purity and that solvents are properly dried.
-
Base: Many ATH reactions require a base (e.g., KOH, KOtBu) for catalyst activation.[1] Verify that you are using the correct base at the appropriate concentration. However, be aware that an excess of base can inhibit the catalyst.[1]
-
Reaction Conditions:
-
Temperature: The reaction temperature may be too low, leading to slow kinetics. A gentle increase in temperature can improve the reaction rate. Conversely, excessively high temperatures can cause catalyst decomposition.[1]
-
Mixing: Inadequate stirring can result in poor reaction kinetics, particularly in heterogeneous reactions.[1]
-
Inert Atmosphere: ATH catalysts are often sensitive to oxygen. It is crucial to set up the reaction under an inert atmosphere, such as nitrogen or argon.[1][2]
-
Q2: My conversion is high, but the enantiomeric excess (ee) of my product is low. What could be the issue?
A2: Achieving high enantioselectivity is a primary goal of ATH. Low ee can result from several factors:
-
Reaction Reversibility: When using secondary alcohols like isopropanol as the hydrogen donor, the reaction can be reversible. This can lead to a decrease in the product's enantiomeric excess over time, especially at high conversions or elevated temperatures. To mitigate this, you can monitor the reaction over time to determine the optimal reaction duration before significant erosion of ee occurs. Alternatively, using an irreversible hydrogen source like a formic acid/triethylamine mixture can prevent this issue.
-
Temperature: Higher reaction temperatures can sometimes lead to a decrease in enantioselectivity by enabling less selective reaction pathways.[1] Consider running the reaction at a lower temperature.
-
Catalyst and Ligand: The choice of the chiral ligand is fundamental to achieving asymmetry. Ensure you are using the appropriate catalyst-ligand combination for your specific substrate.
-
Catalyst Decomposition: Partial decomposition of the chiral catalyst can lead to the formation of achiral or less selective catalytic species, which in turn will lower the overall enantioselectivity.
Q3: My reaction starts well but then slows down or stops completely. What is causing this catalyst deactivation?
A3: Catalyst deactivation during the reaction is a common issue. The primary causes are:
-
Catalyst Poisoning: As mentioned earlier, impurities in the reagents or solvent can poison the catalyst.[2][3] The product itself can sometimes act as an inhibitor.[3]
-
Catalyst Aggregation: At high concentrations, some catalysts may aggregate, leading to a decrease in the active catalytic species and reduced activity.[2] In such cases, running the reaction at a lower catalyst loading might be beneficial.[2]
-
Thermal Decomposition: High reaction temperatures can lead to the thermal decomposition of the catalyst over time.[2]
-
Arene Loss: For Noyori-type catalysts, the loss of the arene ligand can be an entry point into deactivation pathways, potentially leading to the formation of less active ruthenium nanoparticles.[4]
Troubleshooting Guides
Guide 1: Low or No Conversion
This guide provides a systematic workflow to diagnose and resolve issues of low or no conversion in your asymmetric transfer hydrogenation reaction.
Guide 2: Low Enantioselectivity (ee)
This guide outlines the steps to troubleshoot and improve low enantiomeric excess in your reaction while maintaining good conversion.
Data Presentation
Table 1: Effect of Catalyst Loading on the Asymmetric Transfer Hydrogenation of Acetophenone
| Entry | Catalyst Loading (mol%) | Conversion (%) | ee (%) |
| 1 | 0.1 | 85 | 92 |
| 2 | 0.5 | >99 | 95 |
| 3 | 1.0 | >99 | 95 |
Reaction conditions: Acetophenone (1 mmol), Ru-catalyst, i-PrOH (10 mL), KOH (0.02 mmol), 80 °C, 1 h.
Table 2: Optimization of Reaction Parameters for the Asymmetric Hydrogenation of 2-substituted Quinolines
| Entry | Catalyst Loading (mol%) | Residence Time (min) | Conversion (%) | ee (%) |
| 1 | 5 | 20 | 88 | 94 |
| 2 | 2 | 20 | 75 | 93 |
| 3 | 5 | 40 | 95 | 94 |
| 4 | 5 | 60 | >99 | 94 |
Reaction conditions: 2-substituted quinoline, Hantzsch ester (2.4 equiv), Brønsted acid catalyst in CHCl3 (0.1 M) at 60 °C.[5]
Experimental Protocols
Protocol 1: General Procedure for the Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details a general procedure for the asymmetric transfer hydrogenation of acetophenone using a ruthenium-based catalyst.
Materials:
-
RuCl--INVALID-LINK-- catalyst
-
Acetophenone
-
Isopropanol (i-PrOH), anhydrous
-
Potassium hydroxide (KOH)
-
Nitrogen or Argon gas
-
Schlenk flask and standard laboratory glassware
Procedure:
-
Preparation of the Reaction Vessel: A Schlenk flask equipped with a magnetic stir bar is dried in an oven and allowed to cool to room temperature under a stream of inert gas (nitrogen or argon).
-
Addition of Reagents:
-
To the Schlenk flask, add the RuCl--INVALID-LINK-- catalyst (e.g., 0.005 mmol, 0.5 mol%).
-
Add a solution of KOH in i-PrOH (e.g., 1 mL of a 0.02 M solution, 0.02 mmol).
-
Add anhydrous isopropanol (9 mL).
-
Finally, add acetophenone (1 mmol).
-
-
Reaction Execution:
-
The reaction mixture is stirred at a constant temperature (e.g., 28 °C or 80 °C, depending on the desired reaction rate and selectivity).
-
The progress of the reaction is monitored by a suitable analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
-
Work-up and Analysis:
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 1-phenylethanol.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
-
Signaling Pathways and Experimental Workflows
The following diagram illustrates the catalytic cycle for a typical Noyori-type asymmetric transfer hydrogenation.
References
Validation & Comparative
A Researcher's Guide to Chiral HPLC Validation for Enantiomeric Excess Determination
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in ensuring the stereochemical purity, efficacy, and safety of chiral drug substances and intermediates. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) stands as the gold standard for this purpose, offering robust, precise, and reliable separation of enantiomers.[1][2]
This guide provides an objective comparison of chiral HPLC with other analytical techniques for enantiomeric excess determination, supported by experimental data and detailed validation protocols in accordance with ICH Q2(R1) guidelines.
Performance Comparison of Chiral Analysis Techniques
The choice of analytical technique for determining enantiomeric excess is dictated by factors such as the physicochemical properties of the analyte, required sensitivity, and desired sample throughput. While chiral HPLC is a versatile and widely used method, other techniques like Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy offer unique advantages for specific applications.[3]
| Feature | Chiral HPLC | Chiral GC | Chiral SFC | Chiral NMR Spectroscopy |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase.[3] | Differential partitioning of volatile enantiomers between a gaseous mobile phase and a solid chiral stationary phase.[3] | Differential partitioning of enantiomers between a supercritical fluid mobile phase and a solid chiral stationary phase.[3] | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.[4] |
| Typical Analytes | Non-volatile and thermally labile compounds.[3] | Volatile and thermally stable compounds.[3] | Broad range of compounds, particularly suitable for those with poor solubility in HPLC solvents. | Most soluble organic molecules. |
| Analysis Speed | Moderate | Fast | Very Fast[2] | Fast |
| Resolution | High | Very High | High | Generally lower than chromatographic methods. |
| Sensitivity | High (UV, MS detection) | Very High (FID, MS detection) | High (UV, MS detection) | Lower, requires higher sample concentration.[3] |
| Solvent Consumption | High | Low | Low (uses compressed CO2 as the primary mobile phase).[2] | Low |
| Instrumentation Cost | Moderate to High | Moderate | High | Very High |
| Key Advantage | Broad applicability and robustness.[2] | High resolution for volatile compounds.[3] | Fast analysis, reduced organic solvent usage ("greener" chemistry).[2] | Non-destructive, rapid analysis for high-throughput screening.[3][4] |
| Key Disadvantage | Higher solvent consumption and cost. | Limited to volatile and thermally stable analytes; may require derivatization. | Higher initial instrument cost. | Lower sensitivity and resolution compared to chromatography. |
Validation of Chiral HPLC Methods for Enantiomeric Excess Determination
A thorough validation of the analytical method is crucial to ensure the reliability and accuracy of enantiomeric excess data. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6] For the determination of an undesired enantiomer, it is treated as an impurity, and the validation parameters should be chosen accordingly.[2][7]
| Validation Parameter | Description | Acceptance Criteria for Enantiomeric Excess Determination |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components, including the desired enantiomer, degradants, and matrix components. | The peak of the undesired enantiomer should be well-resolved from the peak of the desired enantiomer and any other potential impurities. Resolution (Rs) > 1.5 is generally required. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.99 for the undesired enantiomer over a specified range (e.g., from the reporting level to 120% of the specification limit). |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Established by confirming acceptable linearity, accuracy, and precision within the range. |
| Accuracy | The closeness of test results to the true value. | For the undesired enantiomer, accuracy should be assessed by spiking the drug substance with known amounts of the enantiomeric impurity at different concentration levels. Percent recovery should be within 98-102%. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (Intra-day precision): RSD ≤ 5% for the major enantiomer and typically ≤ 20% for the minor enantiomer at the quantitation limit.[7] Intermediate Precision (Inter-day and inter-analyst): RSD should meet similar criteria to repeatability. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio (S/N) ≥ 3.[7] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10.[7] The LOQ should be at or below the reporting threshold for the enantiomeric impurity. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | The resolution and enantiomeric excess values should remain consistent when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (e.g., ±2% organic modifier) are varied.[6] |
| System Suitability | Ensures that the chromatographic system is suitable for the intended analysis. | Performed before each analytical run. Typical parameters include resolution (Rs > 1.5), tailing factor (T ≤ 2.0), and repeatability of injections (%RSD ≤ 2.0% for the main peak). |
Experimental Protocol: Validation of a Chiral HPLC Method
This protocol outlines a general procedure for the validation of a chiral HPLC method for the determination of the enantiomeric excess of a drug substance.
1. Sample and Standard Preparation:
-
Racemic Standard: Prepare a stock solution of the racemic mixture of the drug substance in a suitable diluent (often the mobile phase) at a known concentration (e.g., 1 mg/mL).
-
Enantiomerically Pure Standard: If available, prepare a stock solution of the desired enantiomer.
-
Spiked Samples for Accuracy and Linearity: Prepare a series of solutions by spiking the enantiomerically pure standard with increasing amounts of the undesired enantiomer to cover the desired concentration range (e.g., from LOQ to 120% of the specification limit).
2. Chromatographic Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A suitable chiral stationary phase (e.g., polysaccharide-based like Chiralpak® or Chiralcel®).
-
Mobile Phase: A mixture of solvents such as n-hexane and isopropanol (e.g., 90:10 v/v). For basic or acidic compounds, a small amount of an additive (e.g., 0.1% diethylamine for bases or 0.1% trifluoroacetic acid for acids) may be required to improve peak shape.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Detection Wavelength: A wavelength where both enantiomers have significant absorbance (e.g., 230 nm or 254 nm).[1]
-
Injection Volume: 10 µL.
3. Validation Procedure:
-
Specificity: Inject the diluent, a solution of the pure desired enantiomer, and the racemic mixture. Demonstrate that there are no interfering peaks at the retention times of the enantiomers and that the two enantiomers are well-resolved.
-
Linearity: Inject the series of spiked samples in triplicate. Plot the peak area of the undesired enantiomer against its concentration and perform a linear regression analysis.
-
Accuracy: Analyze the spiked samples at a minimum of three concentration levels (e.g., low, medium, high) in triplicate. Calculate the percentage recovery for each level.
-
Precision (Repeatability): Inject a sample solution containing the undesired enantiomer at the target concentration six times. Calculate the relative standard deviation (RSD) of the peak area.
-
Precision (Intermediate): Repeat the repeatability experiment on a different day with a different analyst and/or on a different instrument.
-
Limit of Quantitation (LOQ): Determine the concentration that yields a signal-to-noise ratio of approximately 10. Confirm the precision and accuracy at this concentration.
-
Robustness: Analyze a sample solution while deliberately varying chromatographic parameters such as flow rate, column temperature, and mobile phase composition within a narrow range. Evaluate the impact on resolution and the calculated enantiomeric excess.
4. Calculation of Enantiomeric Excess (%ee):
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
%ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizing the Workflow
The following diagrams illustrate the logical flow of the chiral HPLC validation process and a decision-making framework for selecting an appropriate chiral analysis technique.
Caption: Workflow for chiral HPLC method validation.
Caption: Decision tree for selecting a chiral analysis method.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram | Dhaka University Journal of Pharmaceutical Sciences [banglajol.info]
- 6. scispace.com [scispace.com]
- 7. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Catalysts for Asymmetric Ketone Reduction
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in modern organic synthesis, particularly crucial in the pharmaceutical industry for the production of single-enantiomer drug intermediates. The choice of catalyst is paramount to achieving high efficiency and stereoselectivity. This guide provides an objective comparison of three leading classes of catalysts for this transformation: Noyori-type ruthenium catalysts, Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts, and ketoreductases (KREDs). The comparison is supported by experimental data for the benchmark reduction of acetophenone, detailed experimental protocols, and visualizations of the catalytic cycles.
Performance Comparison
The following tables summarize the performance of representative catalysts from each class in the asymmetric reduction of acetophenone to 1-phenylethanol. It is important to note that reaction conditions can significantly influence catalyst performance, and a direct comparison is most effective when conditions are similar.
Table 1: Comparison of Catalysts for the Asymmetric Reduction of Acetophenone
| Catalyst Type | Catalyst Example | Substrate | Product | Enantiomeric Excess (ee%) | Yield (%) | Key Reaction Conditions |
| Noyori-type | (S,S)-RuCl--INVALID-LINK-- | Acetophenone | (R)-1-Phenylethanol | 96 | 100 | Methanol, H₂ pressure |
| CBS | (R)-2-Methyl-CBS-oxazaborolidine | Acetophenone | (S)-1-Phenylethanol | >99 | >95 | BH₃·THF, THF, -78 °C to -40 °C |
| Ketoreductase | KRED from Lactobacillus composti | Acetophenone | (R)-1-Phenylethanol | >99 | High | Whole cells, glucose (cofactor regeneration) |
Table 2: Operational Parameters and Considerations
| Catalyst Type | Advantages | Disadvantages | Typical Catalyst Loading | Turnover Number (TON) |
| Noyori-type | High TON and TOF, broad substrate scope, excellent enantioselectivity. | Requires pressurized hydrogen, potential for heavy metal contamination. | 0.01 - 1 mol% | Up to >1,000,000 |
| CBS | High enantioselectivity, predictable stereochemistry, metal-free. | Stoichiometric borane reductant required, sensitive to moisture. | 5 - 10 mol% | Generally lower than Noyori catalysts. |
| Ketoreductase | Extremely high enantioselectivity, mild aqueous conditions, biodegradable. | Substrate scope can be limited, requires cofactor regeneration, potential for enzyme inhibition. | Variable (whole cells or isolated enzyme) | Can be very high with efficient cofactor recycling. |
Experimental Protocols
Detailed methodologies for the asymmetric reduction of acetophenone using each catalyst type are provided below.
Protocol 1: Asymmetric Hydrogenation using a Noyori-type Catalyst
This protocol is adapted from the work of Noyori and coworkers for the asymmetric hydrogenation of acetophenone.
Materials:
-
(S,S)-RuCl--INVALID-LINK-- catalyst
-
Acetophenone
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
In a glovebox, a glass liner for the autoclave is charged with (S,S)-RuCl--INVALID-LINK-- (e.g., 0.01 mmol, 0.1 mol%).
-
Anhydrous methanol (e.g., 10 mL) is added, followed by acetophenone (e.g., 10 mmol, 1.0 eq).
-
The glass liner is sealed inside the autoclave.
-
The autoclave is purged several times with hydrogen gas.
-
The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 10 atm).
-
The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) for the required time (e.g., 12-24 hours), monitoring the reaction progress by GC or TLC.
-
Upon completion, the autoclave is carefully depressurized.
-
The reaction mixture is filtered through a short pad of silica gel to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by distillation or column chromatography to yield the chiral 1-phenylethanol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Reduction using a CBS Catalyst
This protocol is a general procedure for the Corey-Bakshi-Shibata reduction of acetophenone.
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine solution (e.g., 1.0 M in toluene)
-
Borane-tetrahydrofuran complex solution (BH₃·THF, e.g., 1.0 M in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (argon or nitrogen) is charged with (R)-2-Methyl-CBS-oxazaborolidine solution (e.g., 1.0 mmol, 10 mol%).
-
Anhydrous THF is added to the flask.
-
The solution is cooled to 0 °C, and 1.0 M BH₃·THF solution (0.6 eq) is added dropwise. The mixture is stirred at room temperature for 1 hour to allow for the in situ formation of the catalyst-borane complex.
-
The flask is cooled to the desired reaction temperature (e.g., -78 °C).
-
A solution of acetophenone (10 mmol, 1.0 eq) in anhydrous THF is added dropwise via the dropping funnel over a period of 30 minutes.
-
An additional amount of 1.0 M BH₃·THF solution (0.6 eq) is then added dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to -40 °C over 30 minutes. The reaction is monitored by TLC.
-
Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at -40 °C.
-
The mixture is warmed to room temperature, and 1 M HCl is added. The mixture is stirred for 30 minutes.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Protocol 3: Biocatalytic Reduction using a Ketoreductase
This protocol describes a whole-cell bioreduction of acetophenone using a ketoreductase with a glucose-based cofactor regeneration system.
Materials:
-
E. coli cells overexpressing a ketoreductase (e.g., from Lactobacillus composti) and glucose dehydrogenase (GDH).
-
Acetophenone
-
D-Glucose
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
NADP⁺ (catalytic amount)
-
Ethyl acetate
Procedure:
-
In a temperature-controlled shaker flask, a suspension of the recombinant E. coli cells (e.g., 50 g/L wet cell weight) is prepared in the phosphate buffer.
-
D-Glucose (e.g., 1.2 eq) and a catalytic amount of NADP⁺ (e.g., 0.1 mM) are added to the cell suspension.
-
The mixture is pre-incubated at a controlled temperature (e.g., 30 °C) with shaking (e.g., 200 rpm) for 30 minutes to initiate cofactor regeneration.
-
Acetophenone (e.g., 50 mM) is added to start the reaction.
-
The reaction is incubated at 30 °C with shaking. The progress of the reaction is monitored by taking samples at regular intervals and analyzing them by chiral GC or HPLC.
-
Upon completion, the reaction mixture is centrifuged to pellet the cells.
-
The supernatant is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the catalytic cycles and a general experimental workflow for asymmetric ketone reduction.
Caption: Catalytic cycle for Noyori-type asymmetric hydrogenation.
Caption: Catalytic cycle for the CBS reduction.
Caption: Ketoreductase cycle with GDH-mediated cofactor regeneration.
Caption: General workflow for asymmetric ketone reduction experiments.
A Comparative Guide to Alternative Synthetic Routes for (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral intermediates is a cornerstone of modern pharmaceutical development. (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol is a key chiral building block in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib. This guide provides a comparative overview of various synthetic strategies to obtain this crucial intermediate, presenting experimental data to facilitate an objective assessment of each route's performance. The methodologies explored include asymmetric catalytic reduction, biocatalytic reduction, asymmetric transfer hydrogenation, and classical chemical resolution.
Comparative Performance of Synthetic Routes
The following table summarizes the quantitative data for different synthetic approaches to 1-(2,6-dichloro-3-fluorophenyl)ethanol, offering a clear comparison of their efficacy in terms of yield and enantioselectivity.
| Synthetic Route | Catalyst/Reagent | Reducing Agent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Target Enantiomer |
| Asymmetric Catalytic Reduction | D-valine 3,5-bis(3-methylbut-2-yl) salicylaldehyde Schiff base zinc complex | HSi(OEt)₃ | 86.7 | 96.3 | (R) |
| Biocatalytic Reduction | Ketoreductase (KRED) | Isopropanol (cosubstrate) | 85-95 | >98 | (S)[1] |
| Asymmetric Transfer Hydrogenation | Chiral diphosphine and diamine metal complex | H₂ | High | >98 | (S)[2] |
| Chemical Resolution | (S)-1-phenylethanamine | N/A (resolution of racemate) | 43 (overall) | 99.9 | (S)[3] |
Note: Data for Biocatalytic Reduction and Asymmetric Transfer Hydrogenation are for the synthesis of the (S)-enantiomer. It is highly probable that the (R)-enantiomer can be obtained with similar efficacy by employing an enzyme with the opposite stereoselectivity or the enantiomer of the chiral ligand.
Detailed Methodologies and Experimental Protocols
Asymmetric Catalytic Reduction
This approach utilizes a chiral catalyst to directly reduce the prochiral ketone, 2',6'-dichloro-3'-fluoroacetophenone, to the desired (R)-enantiomer with high enantioselectivity.
Experimental Protocol:
In a reactor maintained at -20 °C under an inert atmosphere, the chiral D-valine 3,5-bis(3-methylbut-2-yl) salicylaldehyde Schiff base zinc complex (1.5 mol%) is dissolved in anhydrous tetrahydrofuran (THF) and tert-butanol. To this solution, 2',6'-dichloro-3'-fluoroacetophenone is added, and the mixture is stirred for 10 minutes. Triethoxysilane (HSi(OEt)₃) is then added, and the reaction is allowed to proceed for 12 hours. Upon completion, the reaction is quenched by carefully pouring the mixture into a 25% potassium hydroxide (KOH) solution and hydrolyzing for 1 hour. The organic and aqueous phases are separated, and the organic phase is subjected to distillation under reduced pressure to isolate this compound.[4]
Logical Workflow for Asymmetric Catalytic Reduction
Caption: Workflow for Asymmetric Catalytic Reduction.
Biocatalytic Reduction
Enzymatic reduction offers a green and highly selective alternative for the synthesis of chiral alcohols. While the cited data is for the (S)-enantiomer, the use of a ketoreductase with the appropriate stereopreference will yield the (R)-enantiomer.
Experimental Protocol (for (S)-enantiomer):
A reaction mixture is prepared containing a suitable buffer, a glucose cofactor regeneration system (glucose and glucose dehydrogenase), NADP+, and the selected ketoreductase. 2',6'-dichloro-3'-fluoroacetophenone is added as the substrate, and the reaction is incubated at a controlled temperature (e.g., 30°C) with agitation. The reaction progress is monitored by HPLC. Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate), and the organic phase is concentrated to yield (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.[1]
Signaling Pathway for Biocatalytic Reduction
Caption: Biocatalytic reduction with cofactor regeneration.
Asymmetric Transfer Hydrogenation
This method employs a chiral transition metal complex to catalyze the transfer of hydrogen from a hydrogen donor (e.g., isopropanol or formic acid/triethylamine mixture) to the ketone, affording the chiral alcohol with high enantioselectivity.
Experimental Protocol (for (S)-enantiomer):
In a high-pressure reactor under an inert atmosphere, 1-(2,6-dichloro-3-fluorophenyl)ethanone, a chiral catalyst composed of a metal salt (e.g., Ruthenium) and a combination of a chiral diphosphine ligand and a chiral diamine ligand, sodium amide, and propanol are combined. The reactor is pressurized with hydrogen to 4 MPa, and the temperature is raised to 80°C for at least 5 hours. After the reaction, the mixture is worked up to isolate (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.[2]
Experimental Workflow for Asymmetric Transfer Hydrogenation
Caption: Workflow for Asymmetric Transfer Hydrogenation.
Chemical Resolution
This classical method involves the preparation of a racemic mixture of the alcohol, followed by separation of the enantiomers through the formation of diastereomeric salts with a chiral resolving agent.
Experimental Protocol (for (S)-enantiomer):
First, racemic 1-(2,6-dichloro-3-fluorophenyl)ethanol is synthesized by reducing 2',6'-dichloro-3'-fluoroacetophenone with sodium borohydride. The racemic alcohol is then reacted with phthalic anhydride to form the corresponding hemiphthalate ester. This diastereomeric mixture is then treated with (S)-1-phenylethanamine to form diastereomeric salts. The salt of the (S)-alcohol with (S)-1-phenylethanamine is selectively crystallized. Finally, the isolated salt is acidified and hydrolyzed to yield the enantiomerically pure (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.[3] To obtain the (R)-enantiomer, (R)-1-phenylethanamine would be used as the resolving agent.
Logical Relationship in Chemical Resolution
Caption: Logical flow for the chemical resolution process.
References
- 1. WO2017197604A1 - Method for synthesizing crizotinib intermediate - Google Patents [patents.google.com]
- 2. Preparation method of crizotinib intermediate (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol - Eureka | Patsnap [eureka.patsnap.com]
- 3. Synthesis of (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol [cjph.com.cn]
- 4. CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof - Google Patents [patents.google.com]
A Researcher's Guide to Validating the Absolute Configuration of Chiral Alcohols
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a cornerstone of chemical research and development. The spatial arrangement of atoms in a chiral alcohol can profoundly influence its biological activity, with enantiomers often exhibiting divergent therapeutic effects or toxicities. This guide provides an objective comparison of four prevalent analytical techniques for validating the absolute configuration of chiral alcohols: Mosher's Method, Competing Enantioselective Conversion (CEC), Single-Crystal X-ray Crystallography, and Vibrational Circular Dichroism (VCD). The performance of these methods is compared, supported by experimental data and detailed protocols.
Comparison of Key Performance Indicators
The selection of an appropriate method for determining the absolute configuration of a chiral alcohol depends on several factors, including the nature of the sample, the amount of material available, and the desired level of certainty. The following table summarizes the key quantitative data and characteristics of each technique.
| Feature | Mosher's Method (NMR) | Competing Enantioselective Conversion (CEC) | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) |
| Principle | Derivatization with chiral Mosher's acid to form diastereomers with distinct NMR chemical shifts. | Kinetic resolution with a chiral catalyst; the faster reacting enantiomer determines the configuration. | Direct visualization of the three-dimensional arrangement of atoms in a crystalline state. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule. |
| Sample Type | Solution (requires derivatization) | Solution (requires kinetic resolution) | Single crystal | Solution or neat liquid |
| Quantitative Data | Δδ (δS - δR) values: The sign of the chemical shift difference for protons near the chiral center.[1][2] | Reaction Conversion (%): Comparison of the extent of reaction for the two catalyst enantiomers. | Flack Parameter (x): A value close to 0 indicates the correct absolute configuration.[3][4] | Spectral Comparison: Correlation between experimental and computationally predicted VCD spectra.[5][6] |
| Typical Data Example | For a specific proton: Δδ = +0.05 ppm | (S)-catalyst: 60% conversion, (R)-catalyst: 25% conversion after a set time. | x = 0.02(3) | High correlation between the signs and relative intensities of experimental and calculated spectral bands. |
| Advantages | Well-established, requires standard NMR equipment, applicable to a wide range of secondary alcohols.[1][7] | High sensitivity, requires small amounts of material, can be monitored by various techniques (NMR, TLC, LC/MS).[8][9][10][11] | Provides an unambiguous and definitive assignment of the absolute configuration.[12][13] | Non-destructive, applicable to non-crystalline samples in solution, provides conformational information.[5][6][14][15] |
| Limitations | Requires successful synthesis and purification of diastereomeric esters, potential for misinterpretation with complex molecules.[16] | Relies on the availability of a suitable chiral catalyst and a discernible kinetic resolution.[8][9] | Requires a high-quality single crystal, which can be challenging to obtain.[12][13] | Requires access to a VCD spectrometer and computational resources for spectral prediction.[14][17] |
Experimental Protocols
Detailed methodologies for each of the key experimental techniques are provided below to facilitate their application in the laboratory.
Mosher's Method: (R)- and (S)-MTPA Ester Analysis
This method involves the preparation of diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters of the chiral alcohol and subsequent analysis of their ¹H NMR spectra.[1][7][18]
Materials:
-
Chiral alcohol
-
(R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride
-
Anhydrous pyridine or other suitable base (e.g., DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Esterification: In two separate, dry NMR tubes or small reaction vials, dissolve a small amount of the chiral alcohol (typically 1-5 mg) in anhydrous deuterated solvent. To one tube, add a slight excess of (R)-(-)-MTPA chloride and a small amount of anhydrous pyridine. To the other tube, add a slight excess of (S)-(+)-MTPA chloride and pyridine.
-
Reaction Monitoring: Allow the reactions to proceed at room temperature. The progress can be monitored by ¹H NMR spectroscopy until the starting alcohol is consumed.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA ester diastereomers.
-
Data Analysis: Assign the proton signals in both spectra. Calculate the chemical shift difference (Δδ) for each corresponding proton using the formula: Δδ = δS - δR.
-
Configuration Assignment: Based on the established conformational model of the MTPA esters, the signs of the Δδ values for protons on either side of the MTPA phenyl group are used to deduce the absolute configuration of the alcohol.[2][19][20]
Competing Enantioselective Conversion (CEC) Method
The CEC method relies on the differential rates of reaction of a chiral alcohol with two enantiomers of a chiral catalyst.[8][9][10][11][21][22]
Materials:
-
Enantioenriched chiral alcohol
-
(R)- and (S)-enantiomers of a suitable chiral catalyst (e.g., homobenzotetramisole - HBTM)
-
Acylating agent (e.g., acetic anhydride)
-
Base (e.g., triethylamine)
-
Anhydrous solvent
-
Analytical instrumentation for monitoring conversion (NMR, TLC, or LC/MS)
Procedure:
-
Parallel Reactions: Set up two parallel reactions in separate vials. In each vial, dissolve the enantioenriched chiral alcohol and the base in the anhydrous solvent.
-
Catalyst Addition: To one vial, add the (R)-catalyst, and to the other, add the (S)-catalyst.
-
Initiation: Add the acylating agent to both vials simultaneously to start the reactions.
-
Reaction Monitoring: After a predetermined time, quench both reactions.
-
Conversion Analysis: Determine the percentage conversion of the starting alcohol to the acylated product in each reaction using an appropriate analytical technique.
-
Configuration Assignment: The enantiomer of the catalyst that yields a higher conversion is considered the "matched" catalyst. Based on an empirically derived mnemonic for the specific catalyst system, the absolute configuration of the alcohol can be assigned.[21]
Single-Crystal X-ray Crystallography
This technique provides a definitive determination of the absolute configuration by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound.[12][13][23][24][25]
Procedure:
-
Crystal Growth: Grow a single crystal of the enantiomerically pure alcohol of suitable size and quality. This is often the most challenging step.
-
Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. Collect the diffraction data, typically using Cu-Kα or Mo-Kα radiation.
-
Structure Solution and Refinement: Process the diffraction data to obtain an electron density map. Solve the crystal structure to determine the connectivity and relative stereochemistry of the atoms.
-
Absolute Configuration Determination: The key to determining the absolute configuration is the analysis of anomalous scattering effects. This is quantified by the Flack parameter (x).[3][4] A value of x close to 0 with a small standard uncertainty indicates that the assigned absolute configuration is correct. A value close to 1 suggests that the inverted structure is the correct one.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left- and right-circularly polarized infrared light, which is a property of chiral molecules. The experimental spectrum is then compared to a computationally predicted spectrum to determine the absolute configuration.[5][6][14][15][17][26][27]
Procedure:
-
Sample Preparation: Prepare a solution of the chiral alcohol in a suitable infrared-transparent solvent (e.g., CDCl₃).
-
VCD Spectrum Acquisition: Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.
-
Computational Modeling:
-
Perform a conformational search for the chiral alcohol to identify all low-energy conformers.
-
For each conformer, optimize the geometry and calculate the theoretical VCD and IR spectra using Density Functional Theory (DFT).
-
Generate a Boltzmann-averaged calculated VCD spectrum based on the energies of the conformers.
-
-
Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectra for both the (R) and (S) enantiomers. A good correlation in the signs and relative intensities of the major bands between the experimental and one of the calculated spectra allows for the confident assignment of the absolute configuration.[5][6]
Visualizing the Workflow
The general workflow for determining the absolute configuration of a chiral alcohol can be visualized as a series of steps, from the initial analysis to the final assignment.
Caption: Workflow for determining the absolute configuration of a chiral alcohol.
Conclusion
The validation of the absolute configuration of chiral alcohols is a critical task in modern chemistry and drug development. This guide has provided a comparative overview of four powerful techniques: Mosher's method, Competing Enantioselective Conversion, X-ray Crystallography, and Vibrational Circular Dichroism. While X-ray crystallography is considered the definitive method, its requirement for a single crystal can be a significant bottleneck. The spectroscopic methods of Mosher, CEC, and VCD offer valuable solution-phase alternatives. The choice of method will ultimately be guided by the specific characteristics of the chiral alcohol, the available resources, and the level of certainty required for the stereochemical assignment. By understanding the principles, protocols, and data interpretation of each technique, researchers can confidently select and apply the most appropriate method to validate the absolute configuration of their chiral molecules.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. Mosher ester derivatives [sites.science.oregonstate.edu]
- 3. Flack parameter - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. biotools.us [biotools.us]
- 7. benchchem.com [benchchem.com]
- 8. The Competing Enantioselective Conversion Method for the Determination of Absolute Configuration of Stereogenic Carbinols [escholarship.org]
- 9. Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Organic Methods – Rychnovsky Lab [sites.uci.edu]
- 12. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 13. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 14. scm.com [scm.com]
- 15. americanlaboratory.com [americanlaboratory.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chemistry.illinois.edu [chemistry.illinois.edu]
- 21. escholarship.org [escholarship.org]
- 22. Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method. | Semantic Scholar [semanticscholar.org]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. X-ray Single-Crystal Diffraction | Encyclopedia MDPI [encyclopedia.pub]
- 26. gaussian.com [gaussian.com]
- 27. orbit.dtu.dk [orbit.dtu.dk]
A Comparative Analysis of Chemical versus Enzymatic Resolution: A Guide for Researchers
In the development of chiral pharmaceuticals and fine chemicals, the separation of racemic mixtures into their constituent enantiomers is a critical step. The biological activity of a chiral molecule is often confined to a single enantiomer, with the other being inactive or even eliciting undesirable side effects. This guide provides a comprehensive comparison of two primary methods for achieving this separation: classical chemical resolution and modern enzymatic resolution. This analysis is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate resolution strategy for their specific application.
Principles of Enantiomeric Resolution
Chemical Resolution traditionally relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers.[1][2] These diastereomers, unlike the original enantiomers, possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[1][2] Following separation, the resolving agent is removed to yield the purified enantiomers. Common resolving agents include chiral acids like tartaric acid and chiral bases like brucine or (S)-(-)-α-phenylethylamine.[1][2]
Enzymatic Resolution utilizes the inherent stereoselectivity of enzymes to differentiate between enantiomers.[3][4] In a typical kinetic resolution, an enzyme catalyzes the transformation of one enantiomer of the racemate into a new product at a much higher rate than the other.[3][4] This results in a mixture of the unreacted, enantioenriched starting material and the new product, which can then be separated based on their different chemical or physical properties. Hydrolases, particularly lipases, are a widely used class of enzymes for this purpose due to their broad substrate specificity and high enantioselectivity.[3][4]
Head-to-Head Comparison: Chemical vs. Enzymatic Resolution
The choice between chemical and enzymatic resolution depends on several factors, including the nature of the substrate, desired purity, scalability, and environmental considerations. Below is a summary of the key advantages and disadvantages of each method.
| Feature | Chemical Resolution | Enzymatic Resolution |
| Principle | Formation and separation of diastereomers.[1][2] | Enantioselective enzymatic transformation.[3][4] |
| Advantages | - Well-established and widely applicable. - Can be cost-effective for large-scale processes. - No need for specialized biological equipment. | - High enantioselectivity (often >95% e.e.).[3][5] - Mild reaction conditions (temperature, pH).[4][6] - Environmentally friendly ("green chemistry").[4][6] - Potential for dynamic kinetic resolution (yield >50%). |
| Disadvantages | - Often laborious and empirical (trial-and-error).[2] - Theoretical maximum yield of 50% for the desired enantiomer.[2] - May require harsh conditions (strong acids/bases). - Use of potentially toxic resolving agents and solvents. | - Substrate-specific, requiring enzyme screening.[4] - Enzymes can be sensitive to reaction conditions. - Potential for enzyme inhibition. - Cost of the enzyme can be a factor. |
| Typical Substrates | Carboxylic acids, amines, alcohols.[1][2] | Esters, amides, alcohols, epoxides.[4][6] |
Quantitative Data Presentation: A Case Study of Ketoprofen Resolution
To provide a tangible comparison, this section presents quantitative data for the resolution of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen, a chiral 2-arylpropionic acid.
| Parameter | Chemical Resolution of (±)-Ketoprofen | Enzymatic Resolution of (±)-Ketoprofen |
| Method | Diastereomeric salt crystallization | Kinetic resolution via esterification |
| Resolving Agent/Enzyme | Cinchonidine[7] | Candida rugosa lipase (CRL)[3][4] |
| Solvent | Ethyl acetate/methanol (10:1)[7] | Cyclohexane[4] |
| Temperature | Room temperature, then 0°C[7] | 40°C[4] |
| Reaction Time | 16 hours (stirring) + 5-6 hours (cooling)[7] | 48 hours[4] |
| Yield of (S)-Ketoprofen | 31% (after one recrystallization)[7] | ~47% (ester conversion)[3][4] |
| Enantiomeric Excess (e.e.) | 97%[7] | 99%[3][4] |
Note: The yield for chemical resolution is for the isolated diastereomeric salt, from which the enantiomer is then liberated. The yield for enzymatic resolution refers to the conversion of one enantiomer to its ester.
Experimental Protocols
Chemical Resolution of (±)-Ketoprofen via Diastereomeric Salt Formation
This protocol is adapted from a patented method for the resolution of ketoprofen using cinchonidine.[7]
-
Salt Formation: Dissolve racemic ketoprofen and a stoichiometric amount of cinchonidine in a mixture of ethyl acetate and methanol (10:1 v/v).
-
Crystallization: Stir the solution at room temperature for 16 hours to allow for the formation of the diastereomeric salt precipitate. Subsequently, cool the mixture to 0°C and stir for an additional 5-6 hours to maximize crystallization.
-
Isolation of Diastereomeric Salt: Filter the precipitated salt under vacuum and wash it with cold ethyl acetate and then ether.
-
Recrystallization: To improve enantiomeric purity, recrystallize the salt from an ethyl acetate/methanol mixture.
-
Liberation of (S)-Ketoprofen: Dissolve the purified diastereomeric salt in dilute hydrochloric acid. The (S)-ketoprofen will precipitate out of the aqueous solution and can be collected by filtration or extraction with an organic solvent.
Enzymatic Resolution of (±)-Ketoprofen via Enantioselective Esterification
This protocol is based on studies utilizing Candida rugosa lipase for the kinetic resolution of ketoprofen.[3][4]
-
Reaction Setup: In a dry round-bottom flask, combine racemic ketoprofen, an alcohol (e.g., n-decanol), and Candida rugosa lipase in a suitable organic solvent such as cyclohexane. A typical enzyme loading is 20-60% by weight with respect to the total mass of the reagents.[4]
-
Esterification: Stir the mixture at a controlled temperature (e.g., 40°C) for a set period (e.g., 48 hours) to allow for the selective esterification of the (S)-enantiomer.[4]
-
Monitoring the Reaction: Periodically withdraw samples and analyze them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining (R)-ketoprofen and the formed (S)-ketoprofen ester.
-
Work-up: Once the desired conversion is reached (typically close to 50%), stop the reaction and remove the enzyme by filtration.
-
Separation: The resulting mixture contains the unreacted (R)-ketoprofen and the (S)-ketoprofen ester. These can be separated by conventional methods such as extraction or chromatography.
-
Hydrolysis of the Ester (Optional): If the (S)-ketoprofen acid is the desired product, the separated (S)-ketoprofen ester can be hydrolyzed back to the carboxylic acid using standard chemical or enzymatic methods.[3][4]
Visualizing the Workflows
To further clarify the processes, the following diagrams illustrate the general workflows for chemical and enzymatic resolution.
Conclusion
Both chemical and enzymatic resolution are powerful techniques for obtaining enantiomerically pure compounds. Chemical resolution, while a classic and often scalable method, can be time-consuming to optimize and is inherently limited to a 50% theoretical yield for the desired enantiomer in a single pass. In contrast, enzymatic resolution offers the advantages of high selectivity and mild, environmentally friendly conditions. Furthermore, the potential for dynamic kinetic resolution, where the undesired enantiomer is racemized in situ, allows for theoretical yields approaching 100%. For researchers in drug development and fine chemical synthesis, the choice between these methods will be guided by the specific requirements of their project, including substrate compatibility, desired purity, development timeline, and cost considerations. The increasing availability of robust and selective enzymes suggests that enzymatic resolution will continue to grow in importance as a preferred method for chiral separations.
References
- 1. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Open Access@KRIBB: Improved enantioselectivity of Candida rugosa lipase towards ketoprofen ethyl ester by a simple two-step treatment [oak.kribb.re.kr]
- 6. researchgate.net [researchgate.net]
- 7. US5162576A - Resolution of ketoprofen - Google Patents [patents.google.com]
A Comparative Guide to the Accuracy of Optical Rotation for Determining Enantiomeric Purity
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric purity of chiral molecules is a critical aspect of quality control, efficacy, and safety. While optical rotation, a historical method, provides a rapid assessment of chiral purity, its accuracy is subject to numerous experimental variables. Modern chromatographic and spectroscopic techniques are now considered the gold standard, offering superior accuracy and reliability. This guide provides an objective comparison of optical rotation with advanced alternatives like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed protocols.
Method Performance Comparison: A Head-to-Head Analysis
The choice of an analytical technique for determining enantiomeric excess (% ee) is dictated by factors such as the analyte's properties, required sensitivity, and sample throughput. Optical rotation offers a quick, non-destructive measurement but is often less accurate than modern methods. Chiral chromatography provides high-resolution separation, making it a highly accurate and precise tool.[1][2] NMR spectroscopy, particularly with chiral solvating agents, offers a rapid method that is invaluable for high-throughput screening.[3]
Table 1: Comparison of Key Analytical Techniques for Enantiomeric Purity Determination
| Parameter | Optical Rotation (Polarimetry) | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Measures the rotation of plane-polarized light by a chiral sample in solution. | Differential partitioning of enantiomers between a liquid mobile phase and a chiral stationary phase (CSP).[4][5] | Differential partitioning of volatile enantiomers between a gaseous mobile phase and a chiral stationary phase.[4][6] | Diastereomeric differentiation of enantiomers in the presence of a chiral solvating or derivatizing agent.[7] |
| Accuracy | Low to Moderate. Highly dependent on experimental conditions and purity of the reference standard.[8] | High. Considered a gold standard for enantiomeric purity.[2][9] | High. Excellent for volatile and thermally stable analytes.[4] | High. Accuracy is dependent on baseline resolution of diastereomeric signals. |
| Precision | Moderate. Susceptible to fluctuations in temperature, concentration, and solvent.[10] | High. Excellent reproducibility with validated methods. | High. Reliable and reproducible for suitable analytes. | High. Integration of signals provides precise quantification. |
| Sensitivity (LOD/LOQ) | Low. Requires relatively high concentrations (mg/mL range).[9] | High. Can detect trace enantiomeric impurities (µg/mL to ng/mL range).[11] | Very High. Excellent for trace analysis, especially with mass spectrometry (MS) detection. | Moderate. Generally less sensitive than chromatographic methods.[1] |
| Analysis Time | Fast (< 5 minutes per sample). | Moderate (15-40 minutes per sample).[4][11] | Fast to Moderate (5-30 minutes per sample).[4] | Fast (< 5 minutes per sample for data acquisition).[3] |
| Sample Requirements | Requires enantiomerically pure standard for comparison. Sample must be non-racemic and free of other optically active impurities. | Broad applicability to a wide range of compounds.[12] | Limited to volatile and thermally stable analytes; derivatization may be required. | Requires soluble sample; chiral auxiliaries (e.g., solvating agents) are often necessary.[13] |
| Key Limitations | Non-linear relationship between optical rotation and enantiomeric excess can occur (Horeau effect).[8][14] Prone to errors from impurities.[8] | Higher consumption of organic solvents compared to GC and SFC. | Derivatization can add complexity and potential for error. | Signal overlap can complicate quantification; may require higher sample concentration. |
Illustrative Workflows for Enantiomeric Purity Analysis
The general process for determining enantiomeric purity involves sample preparation, instrumental analysis, and data interpretation. However, the specific steps vary significantly between techniques.
Optical Rotation (Polarimetry)
This classical technique relies on the principle that enantiomers rotate plane-polarized light to an equal but opposite degree.[15] The enantiomeric excess (% ee), historically termed optical purity, is calculated by comparing the specific rotation of a sample to that of a pure enantiomer.[8]
Limitations on Accuracy:
-
Purity of Standard: The calculation requires an accurately known specific rotation of the pure enantiomer, which may not always be available or reliable.[10]
-
Experimental Conditions: The measured rotation is highly sensitive to concentration, temperature, solvent, and the wavelength of light used.[8]
-
Impurities: The presence of even small amounts of other optically active impurities can lead to significant errors.[8]
-
Non-Linearity: The relationship between the observed rotation and the enantiomeric composition is not always linear, a phenomenon known as the Horeau effect.[14]
Experimental Protocol: Determination of % ee by Optical Rotation
-
Sample Preparation: Accurately weigh the sample and dissolve it in a suitable achiral solvent to a precise concentration (c), typically expressed in g/mL.
-
Instrument Setup: Turn on the polarimeter and allow the lamp to warm up. Select the appropriate wavelength (commonly the sodium D-line, 589 nm).
-
Blank Measurement: Fill the polarimeter cell (of known path length, l, in decimeters) with the pure solvent. Ensure no air bubbles are present. Place the cell in the instrument and zero the reading.
-
Sample Measurement: Rinse and fill the cell with the sample solution. Measure the observed optical rotation (α_obs). Record the temperature.
-
Calculation:
Chiral Chromatography (HPLC & GC)
Chiral chromatography is the most widely used technique for the accurate determination of enantiomeric purity.[2] It physically separates the two enantiomers, allowing for their individual quantification based on peak area.
-
Chiral HPLC: Offers broad applicability for many compound types, including non-volatile and thermally labile molecules, using various chiral stationary phases (CSPs).[5][12]
-
Chiral GC: Provides excellent resolution and sensitivity for analytes that are volatile and thermally stable.[4] For non-volatile compounds, derivatization is often required to increase volatility.[17]
Table 2: Example Experimental Data for Chiral HPLC Separation of Verapamil Enantiomers
| Parameter | Value |
| Compound | Verapamil |
| Column | LarihcShell-P (core-shell isopropyl carbamate cyclofructan 6) |
| Mobile Phase | Acetonitrile/Methanol/TFA/TEA (98:2:0.05:0.025, v/v/v/v) |
| Flow Rate | 0.5 mL/min |
| Detection | Fluorescence (Ex: 280 nm, Em: 313 nm) |
| Resolution (Rs) | > 2.0 |
| Analysis Time | < 3.5 min |
| LOD/LOQ | 1 ng/mL for both isomers in plasma |
| Data sourced from a study on a novel chiral bioanalytical HPLC assay.[11] |
digraph "Chromatography_Workflow" { graph [fontname="Arial", fontsize=12, rankdir=TB]; node [shape=box, style=filled, fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];A[label="Prepare Mobile Phase\n& Equilibrate System"]; B[label="Prepare Sample Solution"]; C [label="Inject Sample onto\nChiral Column"]; D [label="Separation of Enantiomers"]; E [label="Detection (UV, MS, FID)"]; F [label="Generate Chromatogram"]; G [label="Integrate Peak Areas\n(Area_1, Area_2)"]; H [label="Calculate % ee\n% ee = |Area_1 - Area_2| / (Area_1 + Area_2) * 100"];
A -> C; B -> C; C -> D -> E -> F -> G -> H; }
Experimental Protocol: Determination of % ee by Chiral HPLC
-
Mobile Phase Preparation: Prepare the mobile phase as determined during method development (e.g., for Verapamil: Acetonitrile/Methanol/TFA/TEA, 98:2:0.05:0.025).[11] Degas the solvent mixture.
-
System Preparation: Install the appropriate chiral column (e.g., LarihcShell-P).[11] Equilibrate the HPLC system by pumping the mobile phase through the column until a stable baseline is achieved.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a compatible solvent to a known concentration.
-
Analysis: Inject a fixed volume of the sample solution into the HPLC system.
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow both enantiomer peaks to elute.
-
Data Processing: Integrate the peak areas for the two enantiomers (Area₁ and Area₂).
-
Calculation: Calculate the enantiomeric excess using the formula: % ee = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] * 100 .
NMR Spectroscopy with Chiral Auxiliaries
NMR spectroscopy becomes a powerful tool for chiral analysis when a chiral auxiliary is introduced to create a diastereomeric environment. Enantiomers, which are indistinguishable in a standard NMR spectrum, form diastereomeric complexes with a chiral solvating agent (CSA) that exhibit distinct chemical shifts.[13]
A classic example is the use of Mosher's acid (MTPA), which reacts with chiral alcohols or amines to form diastereomeric esters or amides.[7] The enantiomeric excess can be determined by integrating the signals corresponding to each diastereomer in the ¹H or ¹⁹F NMR spectrum.
Experimental Protocol: Determination of % ee by ¹H NMR using Mosher's Acid
-
Sample Preparation: In a clean, dry NMR tube, dissolve approximately 2-5 mg of the chiral alcohol (or amine) sample in ~0.5 mL of an anhydrous deuterated solvent (e.g., CDCl₃).
-
Reagent Addition: Add a slight molar excess (~1.1 equivalents) of enantiomerically pure (R)-Mosher's acid and one equivalent of a coupling agent (e.g., DCC), or add ~1.2 equivalents of (R)-Mosher's acid chloride with a non-nucleophilic base like pyridine.[7]
-
Reaction: Cap the tube and allow the reaction to proceed at room temperature until completion (typically 2-6 hours), forming the diastereomeric Mosher's esters.
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the sample.
-
Data Analysis:
-
Identify a well-resolved proton signal that is duplicated, corresponding to the two different diastereomers.
-
Carefully integrate the area under each of these two peaks (Integral₁ and Integral₂).
-
-
Calculation: Calculate the enantiomeric excess using the formula: % ee = [ |Integral₁ - Integral₂| / (Integral₁ + Integral₂) ] * 100 .
Conclusion
While optical rotation is a rapid and simple technique, its application for the accurate determination of enantiomeric purity is limited and often considered unreliable for regulatory or quality control purposes.[8] It is highly susceptible to experimental conditions and impurities, which can lead to significant inaccuracies. For researchers, scientists, and drug development professionals requiring high accuracy and reliability, chiral chromatography (HPLC and GC) is the undisputed gold standard .[2][9] These methods provide direct separation and quantification of enantiomers, offering high precision and the ability to detect trace enantiomeric impurities. NMR spectroscopy serves as a powerful, rapid alternative, particularly valuable in process development and high-throughput screening environments. The selection of the most appropriate technique ultimately depends on the specific analyte, the required level of accuracy, and the available instrumentation.
References
- 1. mdpi.com [mdpi.com]
- 2. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 15. idc-online.com [idc-online.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Purity: Comparing HPLC and SFC for Chiral Purification of Alcohols
In the realm of pharmaceutical development and fine chemical synthesis, the separation of enantiomers—mirror-image isomers of chiral molecules—is a critical step. For chiral alcohols, two powerful chromatographic techniques stand out: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). This guide provides a detailed comparison of these methods, supported by experimental data, to assist researchers in selecting the optimal technique for their purification needs.
The Contenders: A Brief Overview
High-Performance Liquid Chromatography (HPLC) is a well-established technique that utilizes a liquid mobile phase to separate compounds.[1] For chiral separations, HPLC is often performed in either normal-phase or reversed-phase mode, employing a chiral stationary phase (CSP) that interacts differently with each enantiomer.[2]
Supercritical Fluid Chromatography (SFC) is a newer technique that employs a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase.[][4] Organic modifiers, such as alcohols, are often added to the CO2 to enhance solvent strength and selectivity.[] Like HPLC, SFC relies on chiral stationary phases to achieve enantiomeric separation.[5]
Performance Showdown: A Quantitative Comparison
The choice between HPLC and SFC for chiral purification of alcohols often hinges on key performance metrics such as speed, efficiency, solvent consumption, and scalability. The following tables summarize the typical performance differences between the two techniques.
Table 1: General Performance Comparison
| Parameter | HPLC (Normal Phase) | SFC | Key Advantages of SFC |
| Analysis Time | Slower | 3-5 times faster[6] | Higher throughput |
| Solvent Consumption | High (e.g., Hexane/Isopropanol) | Significantly lower[7] | Greener, lower cost[8] |
| Column Equilibration | Slower | Faster[9] | Reduced downtime |
| Operating Pressure | Lower to Moderate | Higher | N/A |
| Productivity | Lower | Higher[9] | Increased yield over time |
| Environmental Impact | Higher (toxic solvents) | Lower (primarily CO2)[6] | "Green" chemistry |
Table 2: Experimental Data for Chiral Alcohol Separation
| Analyte | Technique | Column | Mobile Phase | Flow Rate | Analysis Time (min) | Resolution (Rs) |
| 1-Phenylethanol | HPLC | Chiralcel OD-H | n-Hexane/IPA (90/10) | 1.0 mL/min | ~15 | > 2.0 |
| 1-Phenylethanol | SFC | Chiralcel OD-H | CO2/Methanol (85/15) | 3.0 mL/min | < 5 | > 2.0 |
| Racemic Alcohol Mix | HPLC | Chiralpak AD | n-Hexane/Ethanol (80/20) | 0.75 mL/min | ~20 | Baseline[10] |
| Volatile Flavor Alcohols | SFC | CHIRALPAK AD-H | CO2/Ethanol | 12 mL/min | < 10 (stacked injections) | Good purity |
Note: The data in Table 2 is a representative summary compiled from various sources and is intended for comparative purposes. Actual results may vary depending on the specific alcohol, instrumentation, and experimental conditions.
Under the Hood: Experimental Protocols
To provide a practical understanding of how these separations are performed, detailed experimental protocols for both HPLC and SFC are outlined below.
Protocol 1: Chiral HPLC Method for a Racemic Alcohol
This protocol describes a general approach for separating the enantiomers of a racemic alcohol using normal-phase HPLC.
-
Instrumentation: A standard preparative HPLC system equipped with a UV detector.[2]
-
Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).[10]
-
Mobile Phase: A mixture of n-hexane and an alcohol co-solvent (e.g., isopropanol or ethanol). The exact ratio is optimized to achieve baseline separation, often starting with a 90:10 (v/v) mixture.[10] For basic analytes, a small amount of an amine additive like diethylamine (0.1%) may be added. For acidic compounds, an acidic additive like trifluoroacetic acid (0.1%) can be beneficial.[11]
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min for analytical scale, and scaled up accordingly for preparative work.[10]
-
Detection: UV detection at a wavelength where the alcohol or its derivative absorbs.[2]
-
Procedure:
-
Dissolve the racemic alcohol in a minimal amount of the mobile phase.
-
Inject the sample onto the equilibrated HPLC column.
-
Elute with the optimized mobile phase under isocratic conditions.
-
Monitor the separation and collect the fractions corresponding to each enantiomer.
-
Combine the fractions for each enantiomer and remove the solvent to obtain the purified products.
-
Protocol 2: Chiral SFC Method for a Racemic Alcohol
This protocol outlines a general procedure for the chiral purification of an alcohol using SFC.
-
Instrumentation: A preparative SFC system with a UV detector and back-pressure regulator.
-
Column: A polysaccharide-based chiral stationary phase column compatible with SFC (e.g., Chiralcel OF, CHIRALPAK AD-H).[12]
-
Mobile Phase: Supercritical CO2 as the primary mobile phase (A) and an alcohol modifier (e.g., methanol or ethanol) as the co-solvent (B).[11] A typical starting condition is an isocratic mixture of 80% CO2 and 20% alcohol.
-
Flow Rate: Generally higher than HPLC, often in the range of 2-5 mL/min for analytical scale and significantly higher for preparative scale.[12]
-
Back Pressure and Temperature: Typical back pressure is maintained between 100 and 200 bar, and the column temperature is often set between 35-40°C.[12]
-
Detection: UV detection at an appropriate wavelength.[12]
-
Procedure:
-
Dissolve the racemic alcohol in the co-solvent or a suitable solvent.
-
Inject the sample onto the equilibrated SFC column.
-
Perform the separation using the optimized isocratic or gradient mobile phase composition.
-
Collect the separated enantiomers after the back-pressure regulator where the CO2 becomes a gas and evaporates, leaving the purified compound in the co-solvent.
-
Evaporate the co-solvent to obtain the final purified enantiomers.
-
Visualizing the Workflow
The general workflow for chiral purification using both HPLC and SFC can be visualized as a series of sequential steps, from initial method development to the final isolation of pure enantiomers.
Caption: A generalized workflow for chiral purification via HPLC or SFC.
The Verdict: Choosing the Right Tool for the Job
Both HPLC and SFC are highly effective for the chiral purification of alcohols. However, SFC often emerges as the superior choice, particularly for preparative and large-scale applications, due to several key advantages:
-
Speed and Throughput: SFC separations are significantly faster than HPLC, leading to higher productivity.[6] The use of stacked injections in SFC can further enhance throughput.
-
Reduced Solvent Consumption: By replacing the bulk of the organic mobile phase with environmentally benign CO2, SFC dramatically reduces solvent usage and waste disposal costs.[7][8]
-
"Greener" Profile: The lower consumption of toxic organic solvents makes SFC a more environmentally friendly technique.[6]
-
Cost-Effectiveness: The savings on solvents and waste disposal, combined with higher throughput, can make SFC a more economical option in the long run.[9]
While HPLC remains a robust and widely accessible technique, the compelling advantages of SFC in terms of speed, efficiency, and environmental impact make it an increasingly attractive alternative for the chiral purification of alcohols. The choice between the two will ultimately depend on the specific requirements of the separation, available instrumentation, and the scale of the purification.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. benchchem.com [benchchem.com]
- 4. Analytical Advantages of SFC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. Applications of Chiral Supercritical Fluid Chromatography | PPTX [slideshare.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC or SFC? Which One Should I Choose? [teledynelabs.com]
- 8. Supercritical Fluid Chromatography: A Greener, Cheaper, and Faster Alternative in Normal Phase Chromatography - Regis Technologies [registech.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chiraltech.com [chiraltech.com]
- 12. researchgate.net [researchgate.net]
A Comparative Review of Synthesis Methods for (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral intermediates is a critical aspect of pharmaceutical manufacturing. (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol is a key building block in the synthesis of various pharmaceutical agents. This guide provides a comparative analysis of the primary methods for its synthesis: enzymatic kinetic resolution, asymmetric transfer hydrogenation, and whole-cell biocatalytic reduction, presenting available experimental data and detailed protocols to inform methodology selection.
The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of highly selective and efficient synthetic routes. This review focuses on the synthesis of this compound, a chiral alcohol of significant interest. The comparison of different synthetic strategies is crucial for selecting the most appropriate method based on factors such as yield, enantioselectivity, cost-effectiveness, and environmental impact.
Comparison of Synthesis Methods
The following table summarizes the key quantitative data for the different synthesis methods of this compound.
| Method | Catalyst/Enzyme | Substrate | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Reagents/Conditions |
| Enzymatic Kinetic Resolution | Lipase B from Candida antarctica (CAL-B) | Racemic 1-(2,6-dichloro-3-fluorophenyl)ethyl acetate | 80-97 (for R-alcohol) | >100 (E value) | Phosphate buffer, organic co-solvent |
| Asymmetric Transfer Hydrogenation | Ru(II)-arene-tosyldiamine complex (Noyori-type catalyst) | 2',6'-dichloro-3'-fluoroacetophenone | High (reported for similar substrates) | High (reported for similar substrates) | Formic acid/triethylamine, 2-propanol/KOH |
| Whole-Cell Biocatalytic Reduction | Recombinant E. coli with ADH and GDH | 2',6'-dichloro-3'-fluoroacetophenone | >95 (for similar substrates) | >99 (for similar substrates) | Aqueous buffer, glucose (for cofactor regeneration) |
Detailed Experimental Protocols
Enzymatic Kinetic Resolution via Hydrolysis
This chemoenzymatic method relies on the enantioselective hydrolysis of a racemic ester, catalyzed by a lipase. The enzyme preferentially hydrolyzes one enantiomer, leaving the other in high enantiomeric excess.
Experimental Workflow:
Figure 1: Workflow for Enzymatic Kinetic Resolution.
Protocol: A highly enantioselective hydrolysis can be performed using various commercial lipases, with Candida antarctica lipase B (CAL-B) being a notable example.[1] In this process, the racemic acetate of 1-(2,6-dichloro-3-fluorophenyl)ethanol is subjected to enzymatic hydrolysis.[1] This reaction yields the (S)-ester and the desired (R)-alcohol with an enantiomeric ratio (E) greater than 100, and the enantiomeric excess (ee) for both the remaining (R)-alcohol and the produced (S)-ester typically ranges from 80% to 97%.[1]
The general procedure involves:
-
Preparation of the Racemic Ester: The racemic 1-(2,6-dichloro-3-fluorophenyl)ethanol is first acetylated using a standard procedure (e.g., with acetic anhydride in the presence of a base like pyridine).
-
Enzymatic Hydrolysis: The racemic ester is dissolved in a suitable buffer (e.g., phosphate buffer) with a co-solvent. The lipase (e.g., CAL-B) is added, and the mixture is stirred at a controlled temperature until approximately 50% conversion is achieved.
-
Work-up and Separation: The reaction mixture is extracted with an organic solvent. The (R)-alcohol and the unreacted (S)-ester are then separated by column chromatography.
A further chemoenzymatic strategy involves the mesylation of the resulting mixture of (S)-ester and (R)-alcohol, followed by treatment with potassium acetate. This sequence converts the (R)-alcohol into its corresponding mesyl derivative, which then undergoes substitution to yield the (S)-ester. The combined (S)-ester fractions can then be hydrolyzed to afford the (S)-alcohol, providing a route to both enantiomers.[1]
Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of ketones. Noyori-type ruthenium catalysts are well-known for their high efficiency and selectivity in this transformation.
Experimental Workflow:
Figure 2: Asymmetric Transfer Hydrogenation Workflow.
Protocol: The asymmetric transfer hydrogenation of aromatic ketones is effectively catalyzed by Ru(II)-arene-tosyldiamine complexes.[2] These catalysts are generally stable and can be handled in the open air.[2] The reaction can be carried out using either 2-propanol with a base (like KOH) or a mixture of formic acid and triethylamine as the hydrogen source.[2]
A general experimental procedure is as follows:
-
Catalyst Preparation (if not commercially available): The chiral ruthenium catalyst is prepared by reacting a ruthenium precursor with the appropriate chiral diamine ligand.
-
Reaction Setup: The substrate, 2',6'-dichloro-3'-fluoroacetophenone, the ruthenium catalyst, and the hydrogen source (e.g., a formic acid/triethylamine mixture) are combined in a suitable solvent (e.g., DMF) under an inert atmosphere.
-
Reaction Execution: The mixture is stirred at a specific temperature (e.g., 40 °C) for a designated time, and the reaction progress is monitored by techniques like TLC or HPLC.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified, often by crystallization, to yield the enantiomerically enriched alcohol.
Whole-Cell Biocatalytic Reduction
This method utilizes whole microbial cells, typically recombinant E. coli, which overexpress a ketoreductase (or alcohol dehydrogenase) to catalyze the asymmetric reduction of the ketone substrate. A co-expressed enzyme, such as glucose dehydrogenase (GDH), is often used for the in-situ regeneration of the required cofactor (NADPH or NADH).
Experimental Workflow:
Figure 3: Whole-Cell Biocatalytic Reduction with Cofactor Regeneration.
Protocol: The asymmetric reduction of fluoroacetophenones has been successfully achieved using tailor-made recombinant whole-cell biocatalysts. These systems often contain both an alcohol dehydrogenase (ADH) for the ketone reduction and a glucose dehydrogenase (GDH) for cofactor recycling.[3] This approach allows for high substrate concentrations and leads to high conversions and excellent enantioselectivities.[3]
A general protocol involves:
-
Cultivation of Biocatalyst: Recombinant E. coli cells expressing the desired enzymes are cultured to a suitable cell density.
-
Bioreduction: The cells are harvested and resuspended in a buffer solution. The substrate, 2',6'-dichloro-3'-fluoroacetophenone, and a co-substrate for cofactor regeneration (e.g., glucose) are added.
-
Reaction Conditions: The reaction mixture is incubated at a controlled pH and temperature with agitation.
-
Product Isolation: After the reaction is complete, the product is extracted from the reaction mixture and purified.
Conclusion
The synthesis of this compound can be accomplished through several effective methods, each with its own set of advantages and disadvantages.
-
Enzymatic kinetic resolution offers high enantioselectivity but is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemate.
-
Asymmetric transfer hydrogenation with Noyori-type catalysts is a well-established and highly efficient method for a broad range of ketones, often providing high yields and excellent enantioselectivity.
-
Whole-cell biocatalytic reduction represents a green and efficient alternative, often achieving very high conversions and enantiomeric excesses under mild reaction conditions.
The choice of the optimal synthesis method will depend on the specific requirements of the application, including scale, cost, and desired purity. For large-scale production, asymmetric reduction methods (either chemical or biocatalytic) are generally preferred over kinetic resolutions due to the higher theoretical yield.
References
validation of analytical methods for chiral intermediates according to regulatory guidelines
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of chiral intermediates is a critical quality attribute in pharmaceutical development, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), mandate the use of validated analytical methods to ensure the enantiomeric purity of these intermediates. This guide provides an objective comparison of the two primary analytical techniques for chiral separations—High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)—supported by experimental data and detailed methodologies, all within the framework of current regulatory guidelines.
Regulatory Framework for Chiral Method Validation
The validation of analytical methods for chiral intermediates must follow a structured approach to demonstrate that the method is fit for its intended purpose. The key regulatory guidelines that govern this process are ICH Q2(R2) "Validation of Analytical Procedures" and ICH Q14 "Analytical Procedure Development". These guidelines emphasize a lifecycle approach to analytical methods, ensuring their continued suitability.
The core performance characteristics that must be evaluated during the validation of a chiral analytical method include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components, including its counter-enantiomer, other stereoisomers, and impurities.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (short-term precision) and intermediate precision (within-laboratory variations).
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Comparison of Analytical Techniques: HPLC vs. SFC
HPLC has long been the gold standard for chiral separations in the pharmaceutical industry. However, SFC has emerged as a powerful alternative, offering several advantages, particularly in terms of speed and reduced environmental impact.
High-Performance Liquid Chromatography (HPLC) for chiral separations predominantly utilizes chiral stationary phases (CSPs) to achieve enantiomeric resolution. The separation is based on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase.
Supercritical Fluid Chromatography (SFC) employs a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often mixed with a small amount of an organic modifier. Like HPLC, SFC relies on CSPs for chiral recognition. The lower viscosity and higher diffusivity of the supercritical fluid mobile phase often lead to faster separations and higher efficiency compared to HPLC.
Below is a workflow illustrating the typical process for developing and validating a chiral analytical method.
Workflow for Chiral Analytical Method Development and Validation.
Quantitative Data Presentation
The following tables summarize typical validation data for chiral analytical methods using HPLC and SFC. It is important to note that the data presented are synthesized from various studies on different chiral molecules and are intended to provide a comparative overview of the expected performance of each technique.
Table 1: Comparison of Method Performance Parameters for HPLC and SFC
| Validation Parameter | Typical HPLC Performance | Typical SFC Performance |
| Analysis Time | 10 - 30 min | 2 - 10 min |
| Resolution (Rs) | > 1.5 | > 1.5 |
| Selectivity (α) | 1.1 - 1.5 | 1.1 - 1.8 |
| Solvent Consumption | High | Low (reduced organic solvent) |
Table 2: Comparison of Validation Data for a Chiral Intermediate (Hypothetical Example)
| Validation Parameter | HPLC Method | SFC Method | ICH Q2(R2) Acceptance Criteria (Typical) |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% | 100.2% | 98.0% - 102.0% |
| Precision - Repeatability (%RSD) | 0.8% | 0.5% | ≤ 2.0% |
| Precision - Intermediate (%RSD) | 1.2% | 0.9% | ≤ 2.0% |
| Limit of Quantitation (LOQ) | 0.05% of nominal concentration | 0.04% of nominal concentration | S/N ratio ≥ 10 |
| Limit of Detection (LOD) | 0.015% of nominal concentration | 0.012% of nominal concentration | S/N ratio ≥ 3 |
| Robustness | Compliant | Compliant | No significant impact on results |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and transfer of analytical methods. Below are representative protocols for key validation experiments.
Experimental Protocol 1: Specificity (HPLC/SFC)
Objective: To demonstrate that the analytical method can unequivocally quantify the desired enantiomer in the presence of its counter-enantiomer and potential impurities.
Procedure:
-
Prepare individual solutions of the desired enantiomer, the undesired enantiomer, and a racemic mixture.
-
Prepare a placebo solution (matrix without the analyte).
-
Prepare a spiked sample containing the desired enantiomer, the undesired enantiomer at the specification limit, and any known impurities.
-
Inject each solution into the chromatograph.
-
Acceptance Criteria: The desired and undesired enantiomers must be baseline resolved (Rs > 1.5) from each other and from any other peaks originating from the placebo or impurities.
Experimental Protocol 2: Accuracy (HPLC/SFC)
Objective: To determine the closeness of the measured value to the true value.
Procedure:
-
Prepare samples at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration).
-
For each concentration level, prepare a minimum of three replicate samples.
-
Analyze the samples using the developed method.
-
Calculate the percent recovery for each sample.
-
Acceptance Criteria: The mean percent recovery should be within a predefined range, typically 98.0% to 102.0%.
Experimental Protocol 3: Robustness (HPLC/SFC)
Objective: To evaluate the reliability of the method with respect to small, deliberate variations in method parameters.
Procedure:
-
Identify critical method parameters that could potentially influence the separation (e.g., mobile phase composition, flow rate, column temperature, back pressure for SFC).
-
Define the range of variation for each parameter (e.g., mobile phase organic modifier ±2%, flow rate ±0.1 mL/min).
-
Perform a designed experiment (e.g., one-factor-at-a-time or a fractional factorial design) by analyzing a system suitability solution under the modified conditions.
-
Evaluate the impact on critical responses such as resolution, retention time, and peak asymmetry.
-
Acceptance Criteria: The system suitability parameters should remain within the predefined limits, and the results should not be significantly affected by the variations.
The relationship between the different validation parameters as stipulated by ICH guidelines is illustrated in the diagram below.
Interrelationship of Analytical Method Validation Parameters.
Conclusion
The validation of analytical methods for chiral intermediates is a critical and regulatory-driven activity in pharmaceutical development. Both HPLC and SFC are powerful techniques for this purpose, with SFC often providing advantages in terms of speed and reduced solvent consumption. The choice between the two techniques will depend on the specific requirements of the analysis, including the properties of the analyte, the desired throughput, and available instrumentation. Regardless of the technique chosen, a thorough method validation following ICH guidelines is essential to ensure the generation of reliable and accurate data for regulatory submissions and to guarantee the quality and safety of the final drug product.
The following diagram provides a high-level comparison of the key features of HPLC and SFC for chiral analysis.
Safety Operating Guide
Proper Disposal of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with handling and disposal of this halogenated organic compound.
I. Hazard and Safety Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, this compound is classified as harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, and is suspected of causing cancer. It is a solid at room temperature. All personnel handling this substance must wear appropriate personal protective equipment (PPE), including laboratory clothing, chemical-resistant gloves, and safety goggles[1]. Work should be conducted in a well-ventilated area or a chemical fume hood[1].
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₈H₇Cl₂FO | [2] |
| Molecular Weight | 209.04 g/mol | [2] |
| Physical Form | Solid | |
| GHS Hazard Statements | H302, H315, H319, H331, H335, H350 |
II. Experimental Protocol: Waste Disposal Procedure
The proper disposal of this compound must be carried out in accordance with institutional and local regulations. The following is a step-by-step guide for its safe disposal.
Step 1: Waste Characterization and Segregation
-
Identify as Hazardous Waste : Due to its toxicological properties, this compound must be treated as hazardous waste[3][4].
-
Segregate as Halogenated Organic Waste : This compound contains chlorine and fluorine, classifying it as a halogenated organic compound. It is crucial to segregate this waste stream from non-halogenated organic waste to facilitate proper treatment and disposal, which can also be more cost-effective[5][6][7][8][9]. Do not mix with other waste streams such as acids, bases, or oxidizers[8].
Step 2: Waste Collection and Container Management
-
Select Appropriate Container : Use a designated, compatible, and leak-proof container for collecting solid this compound waste. The container must have a secure, tight-fitting lid[4][10].
-
Proper Labeling : Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added. The label must clearly identify the contents, including the full chemical name "this compound," and list all constituents if it is a mixed waste[7][9].
-
Keep Container Closed : The waste container must be kept securely closed at all times, except when adding waste[3][7][10]. This is to prevent the release of any vapors and to avoid spills.
-
Storage in Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA at or near the point of generation. The SAA should be a well-ventilated, cool, and dry area away from heat sources or ignition[4][10]. Ensure the container is stored in secondary containment to prevent spills[9].
Step 3: Disposal of Contaminated Materials
-
PPE and Labware : Any materials, such as gloves, absorbent pads, or labware, that come into contact with this compound should be considered contaminated. These items must be placed in the same designated hazardous waste container.
-
Spill Cleanup : In the event of a spill, absorb the solid material with an inert absorbent such as sand or vermiculite. Carefully sweep or scoop the mixture into the designated hazardous waste container. Ventilate the area and wash the spill site after material has been removed[1][11]. Do not use water to clean up the bulk of the spill as this may spread contamination.
Step 4: Arranging for Final Disposal
-
Contact Environmental Health and Safety (EHS) : Once the waste container is nearly full (typically around 75-80% capacity), contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to arrange for a waste pickup[4][9]. Provide them with a complete and accurate description of the waste.
-
Final Disposal Method : The ultimate disposal of this compound should be conducted at an approved and licensed waste disposal facility, which will likely involve incineration[11]. Never dispose of this chemical down the drain or in regular trash[3][12]. Evaporation of the chemical is also not a permissible disposal method[3][10].
Disposal of Empty Containers
To be considered "RCRA empty," a container must have all contents removed by normal means. Once a container is RCRA empty, deface or remove the original label and dispose of it according to your institution's guidelines for non-hazardous waste, which may include regular trash or recycling[3]. For containers that held acutely hazardous waste, triple-rinsing with a suitable solvent is required, and the rinsate must be collected as hazardous waste[3].
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 1-(2,6-Dichloro-3-fluorophenyl)ethanol | CAS#:756520-66-8 | Chemsrc [chemsrc.com]
- 2. CAS 756520-66-8 | 2602-7-01 | MDL MFCD08443334 | 1-(2,6-Dichloro-3-fluorophenyl)ethanol | SynQuest Laboratories [synquestlabs.com]
- 3. vumc.org [vumc.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. synquestlabs.com [synquestlabs.com]
- 12. acs.org [acs.org]
Personal protective equipment for handling (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol
Essential Safety and Handling Guide for (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol
This guide provides critical safety, handling, and disposal procedures for this compound, tailored for researchers and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.
Chemical Safety and Hazard Information
This compound is a halogenated organic compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] The substance can cause significant skin and eye irritation and may lead to respiratory irritation.[2]
Hazard Classifications:
-
Acute Toxicity, Oral (Category 4)[3]
-
Skin Irritation[2]
-
Eye Irritation[2]
-
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)[2]
| Property | Data |
| Physical Form | Solid, White to yellow powder or crystals |
| Molecular Formula | C₈H₇Cl₂FO |
| Molecular Weight | 209.04 g/mol |
| Signal Word | Warning |
| Hazard Pictogram | GHS07 (Exclamation Mark) |
| Hazard Statements | H302, H315, H319, H335 |
| Storage Class | 11 - Combustible Solids |
| Incompatible Materials | Strong oxidizing agents, bases, metals |
| Hazardous Combustion Products | Carbon monoxide, hydrogen chloride, hydrogen fluoride |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The following equipment must be worn at all times when handling this compound.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Tightly fitting chemical safety goggles and a full-face shield.[2][4][5] | Protects against splashes and vapors that can cause severe eye irritation.[2][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[4][5][6] Check manufacturer compatibility. | Prevents skin contact, as the compound is harmful and can cause irritation.[1][2] |
| Body Protection | A flame-resistant lab coat or chemical-resistant coveralls.[4][5] | Protects skin and clothing from spills and splashes.[6] |
| Respiratory Protection | All handling must occur inside a certified chemical fume hood.[1][6] | Prevents inhalation of harmful vapors that can cause respiratory irritation.[2] |
| Foot Protection | Closed-toe, chemical-resistant shoes or safety boots.[6][7] | Protects feet from spills.[6] |
Operational and Disposal Plan
A systematic approach to handling and disposal is critical for safety and environmental protection.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2] Read the Safety Data Sheet (SDS) thoroughly.
-
Engineering Controls: All weighing and manipulation of the compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][6]
-
Safe Handling:
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1] Clean and decontaminate the work area.
Waste Disposal Plan
As a halogenated organic compound, this compound requires specific disposal procedures.
-
Segregation: This chemical waste must be segregated from non-halogenated organic waste.[6][8] Never dispose of it down the drain.[6][9]
-
Containerization: Collect all waste (including contaminated consumables like gloves and wipes) in a designated, properly sealed, and clearly labeled "Halogenated Organic Waste" container.[6][8][10]
-
Labeling: The waste container label must include the words "Hazardous Waste," the full chemical name, and identify the associated hazards (e.g., Flammable, Toxic).[10][11]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[11] The container must be kept closed except when actively adding waste.[10]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations.
Workflow Visualization
The following diagram illustrates the essential workflow for safely handling and disposing of this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. 1-(2,6-Dichloro-3-fluorophenyl)ethanol | CAS#:756520-66-8 | Chemsrc [chemsrc.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 1-(2,6-Dichloro-3-fluoro-phenyl)-ethanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. epa.gov [epa.gov]
- 8. bucknell.edu [bucknell.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
